molecular formula C5H10O2 B125399 3-Acetyl-1-propanol CAS No. 1071-73-4

3-Acetyl-1-propanol

Cat. No.: B125399
CAS No.: 1071-73-4
M. Wt: 102.13 g/mol
InChI Key: JSHPTIGHEWEXRW-UHFFFAOYSA-N
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Description

3-Acetyl-1-propanol, also known as this compound, is a useful research compound. Its molecular formula is C5H10O2 and its molecular weight is 102.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33940. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Propanols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-hydroxypentan-2-one
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InChI

InChI=1S/C5H10O2/c1-5(7)3-2-4-6/h6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JSHPTIGHEWEXRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H10O2
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30147917
Record name Acetopropyl alcohol
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Molecular Weight

102.13 g/mol
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Physical Description

Colorless liquid; [Sigma-Aldrich MSDS]
Record name Acetopropyl alcohol
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CAS No.

1071-73-4
Record name 5-Hydroxy-2-pentanone
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Record name Acetopropyl alcohol
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Record name 3-Acetyl-1-propanol
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Foundational & Exploratory

An In-depth Technical Guide to 3-Acetyl-1-propanol: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetyl-1-propanol, systematically known as 5-hydroxy-2-pentanone, is a bifunctional organic compound featuring both a ketone and a primary alcohol functional group. This unique structure makes it a versatile building block in organic synthesis and an intermediate in various industrial applications, including the production of pharmaceuticals. This technical guide provides a comprehensive overview of its chemical properties, structure, synthesis, and its role in biological systems.

Chemical Structure and Identification

This compound is a five-carbon chain with a carbonyl group at the second position and a hydroxyl group at the fifth position.

IdentifierValue
IUPAC Name 5-hydroxypentan-2-one
Synonyms This compound, γ-Acetylpropanol, Acetopropyl alcohol
CAS Number 1071-73-4[1][2][3]
Molecular Formula C₅H₁₀O₂[1][3]
Molecular Weight 102.13 g/mol [1][3]
SMILES CC(=O)CCCO[3]
InChI Key JSHPTIGHEWEXRW-UHFFFAOYSA-N[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its handling, storage, and application in various experimental and industrial settings.

PropertyValueReference
Appearance Colorless to pale yellow liquid[4]
Boiling Point 144-145 °C at 100 mmHg[3][5]
Melting Point Not available[5]
Density 1.007 g/mL at 25 °C[3][5]
Refractive Index 1.4372 at 20 °C[5]
Solubility Miscible with water, ethanol, and ether[4][6]

Experimental Protocols

Synthesis of this compound

Two common methods for the synthesis of this compound are outlined below.

1. From γ-Butyrolactone and Acetic Acid

This method involves the reaction of γ-butyrolactone with acetic acid at high temperatures in the presence of a catalyst.[4]

  • Materials: γ-Butyrolactone, acetic acid, suitable catalyst (e.g., a solid acid catalyst).

  • Apparatus: High-temperature reactor, distillation setup.

  • Procedure:

    • Charge the high-temperature reactor with γ-butyrolactone, acetic acid, and the catalyst.

    • Heat the mixture to 350-390 °C.[4]

    • Maintain the reaction under constant stirring for a specified duration.

    • After the reaction is complete, cool the mixture to room temperature.

    • The crude product is then purified by fractional distillation under reduced pressure.

2. Hydrogenolysis of 2-Methylfuran

This method involves the catalytic hydrogenolysis of 2-methylfuran in an acidic aqueous solution.[4]

  • Materials: 2-Methylfuran, palladium chloride catalyst, acidic aqueous solution (e.g., dilute HCl), hydrogen gas.

  • Apparatus: High-pressure reactor (autoclave), magnetic stirrer, temperature controller, distillation setup.

  • Procedure:

    • In a high-pressure reactor, dissolve 2-methylfuran in the acidic aqueous solution.

    • Add the palladium chloride catalyst to the solution.

    • Seal the reactor and purge with hydrogen gas.

    • Pressurize the reactor with hydrogen to 0.049-0.245 MPa.[4]

    • Maintain the reaction temperature between 16-34 °C with continuous stirring.[4]

    • Monitor the reaction progress by analyzing aliquots.

    • Once the reaction is complete, depressurize the reactor and filter to remove the catalyst.

    • The crude product is purified by distillation under reduced pressure to obtain this compound.[4]

Synthesis_Workflow cluster_butyrolactone Method 1: From γ-Butyrolactone cluster_methylfuran Method 2: From 2-Methylfuran start1 γ-Butyrolactone + Acetic Acid + Catalyst react1 High-Temperature Reaction (350-390°C) start1->react1 purify1 Fractional Distillation react1->purify1 product1 This compound purify1->product1 start2 2-Methylfuran + Catalyst + Acidic Solution react2 Hydrogenolysis (16-34°C, H2 pressure) start2->react2 purify2 Distillation react2->purify2 product2 This compound purify2->product2

Synthesis workflows for this compound.
Purification by Fractional Distillation

Due to its relatively high boiling point, fractional distillation under reduced pressure is the preferred method for purifying this compound.

  • Apparatus: Round-bottom flask, fractionating column (e.g., Vigreux), condenser, receiving flask, vacuum pump, heating mantle, and thermometer.

  • Procedure:

    • Assemble the fractional distillation apparatus.

    • Place the crude this compound in the round-bottom flask with boiling chips.

    • Apply a vacuum to the system.

    • Gently heat the flask using a heating mantle.

    • Slowly increase the temperature to allow for the separation of lower-boiling impurities.

    • Collect the fraction that distills at the boiling point of this compound at the applied pressure (e.g., 144-145 °C at 100 mmHg).[3][5]

    • Monitor the temperature closely; a stable boiling point indicates the collection of a pure fraction.

Purification_Workflow start Crude this compound setup Assemble Fractional Distillation Apparatus start->setup vacuum Apply Vacuum setup->vacuum heat Gentle Heating vacuum->heat separate Separate Low-Boiling Impurities heat->separate collect Collect Pure Fraction at Constant BP separate->collect product Purified this compound collect->product

Purification workflow for this compound.

Biological Role and Metabolism

This compound serves as a substrate for alcohol dehydrogenase (ADH), an enzyme crucial for the metabolism of alcohols.[2] In this reaction, the primary alcohol group of this compound is oxidized to an aldehyde, with the concomitant reduction of NAD⁺ to NADH.

As a ketone-containing molecule, this compound is related to the broader class of ketone bodies, which are critical signaling molecules in cellular metabolism. Ketone bodies like β-hydroxybutyrate can influence gene expression by inhibiting histone deacetylases (HDACs) and can modulate cellular signaling through G-protein coupled receptors. While specific signaling pathways for this compound have not been elucidated, its structure suggests potential involvement in metabolic regulation.

Enzymatic Assay with Alcohol Dehydrogenase

The activity of ADH can be assayed using this compound as a substrate by monitoring the increase in absorbance at 340 nm due to the formation of NADH.

  • Materials: this compound solution, alcohol dehydrogenase, NAD⁺ solution, buffer solution (e.g., sodium pyrophosphate buffer, pH 8.8), spectrophotometer.

  • Procedure:

    • Prepare a reaction mixture containing the buffer, NAD⁺ solution, and this compound solution in a cuvette.

    • Initiate the reaction by adding a specific amount of alcohol dehydrogenase.

    • Immediately place the cuvette in a spectrophotometer and record the absorbance at 340 nm over time.

    • The rate of increase in absorbance is proportional to the enzyme activity.

Enzymatic_Assay_Workflow reagents Prepare Reaction Mixture: Buffer + NAD+ + this compound enzyme Add Alcohol Dehydrogenase reagents->enzyme measure Measure Absorbance at 340 nm over time enzyme->measure analyze Calculate Rate of NADH Formation measure->analyze result Determine Enzyme Activity analyze->result

Workflow for the enzymatic assay of ADH.

Applications in Drug Development

This compound is a key intermediate in the synthesis of several pharmaceutical compounds, most notably the antimalarial drug chloroquine. Its bifunctional nature allows for sequential chemical modifications to build the complex side chain of the chloroquine molecule.

Conclusion

This compound is a valuable chemical compound with a unique combination of functional groups that make it an important intermediate in organic synthesis and drug development. A thorough understanding of its chemical and physical properties, as well as its synthesis and biological interactions, is essential for its effective and safe utilization in research and industrial applications.

References

An In-Depth Technical Guide to the Physical Characteristics of 5-Hydroxy-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of 5-hydroxy-2-pentanone (CAS No. 1071-73-4), a valuable intermediate in the pharmaceutical and chemical industries. This document is intended to serve as a reliable reference for laboratory and development work, presenting key data in a structured format, detailing experimental methodologies, and illustrating procedural workflows.

Core Physical and Chemical Properties

5-Hydroxy-2-pentanone, also known as 3-acetyl-1-propanol, is a bifunctional organic molecule containing both a hydroxyl and a ketone group.[1] This structure dictates its physical properties, such as its solubility in both water and organic solvents.[1][2] It typically presents as a clear, colorless liquid.[1]

Quantitative Data Summary

The following table summarizes the key quantitative physical characteristics of 5-hydroxy-2-pentanone, compiled from various sources. It is important to note that some commercial preparations exist as a mixture of the monomer and its dimer.[3]

Physical CharacteristicValueNotes and Citations
Molecular Formula C₅H₁₀O₂[1][2][4]
Molecular Weight 102.13 g/mol [1][2][4]
Appearance Clear, colorless liquid[1]
Boiling Point ~209 °CAt standard pressure (760 mmHg).[5]
144-145 °CAt reduced pressure (100 mmHg).[2][6]
118 °CAt reduced pressure (33 mmHg).
Melting Point 2.5 °CThis is an estimated value.[2] Another source indicates not applicable.[6]
Density 1.007 g/mLAt 25 °C.[2][4]
1.01586 g/cm³At 0 °C.[1]
Refractive Index (n_D²⁰) 1.437[2]
1.44146At 16 °C.[1]
Solubility Very soluble in water; soluble in ethanol and ether.[1][2]
Flash Point 93 °C (199.4 °F)Closed cup.[4]

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the key physical characteristics outlined above. These protocols are based on standard laboratory practices.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Methodology: Distillation Method

  • Apparatus Setup: Assemble a simple distillation apparatus, including a round-bottom flask, a condenser, a thermometer, and a receiving flask.

  • Sample Preparation: Place a measured volume of 5-hydroxy-2-pentanone and a few boiling chips into the round-bottom flask.

  • Heating: Gently heat the flask.

  • Temperature Reading: Position the thermometer bulb just below the side arm of the distillation head to ensure it accurately measures the temperature of the vapor that is in equilibrium with the boiling liquid.

  • Data Collection: Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

  • Pressure Correction: For determinations not conducted at standard atmospheric pressure (760 mmHg), the observed boiling point can be corrected using a pressure-temperature nomograph.

Determination of Melting Point

As 5-hydroxy-2-pentanone is a liquid at room temperature, its melting point is determined by cooling the substance until it solidifies and then observing the temperature at which it melts upon gentle heating.

Methodology: Capillary Tube Method

  • Sample Preparation: A small sample of 5-hydroxy-2-pentanone is introduced into a capillary tube and then frozen.

  • Apparatus: A melting point apparatus is used, which consists of a heated block with a thermometer and a viewing lens.

  • Procedure: The capillary tube containing the solid sample is placed in the melting point apparatus.

  • Heating and Observation: The sample is heated at a slow, controlled rate. The temperature at which the first signs of melting are observed and the temperature at which the last crystal melts are recorded as the melting point range.

Determination of Density

Density is the mass per unit volume of a substance.

Methodology: Pycnometer Method

  • Apparatus: A pycnometer, a glass flask with a precise volume, is used.

  • Procedure:

    • The mass of the clean, dry pycnometer is accurately measured.

    • The pycnometer is filled with 5-hydroxy-2-pentanone, and its mass is measured again.

    • The mass of the liquid is determined by subtraction.

    • The volume of the pycnometer is known.

  • Calculation: The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.

Methodology: Abbe Refractometer

  • Apparatus: An Abbe refractometer is a common instrument for this measurement.

  • Procedure:

    • A few drops of 5-hydroxy-2-pentanone are placed on the prism of the refractometer.

    • The prism is closed, and the light source is adjusted.

    • The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered.

  • Reading: The refractive index is read directly from the instrument's scale. The temperature at which the measurement is made should be recorded, as the refractive index is temperature-dependent.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for determining the physical characteristics of a liquid sample like 5-hydroxy-2-pentanone.

G cluster_0 Experimental Workflow for Physical Characterization A Sample Acquisition (5-hydroxy-2-pentanone) B Boiling Point Determination (Distillation Method) A->B C Melting Point Determination (Capillary Method with Freezing) A->C D Density Measurement (Pycnometer Method) A->D E Refractive Index Measurement (Abbe Refractometer) A->E F Data Compilation and Analysis B->F C->F D->F E->F G Technical Report Generation F->G

Caption: Workflow for determining the physical properties of 5-hydroxy-2-pentanone.

References

γ-acetylpropanol CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

γ-Acetylpropanol, also known as 5-hydroxy-2-pentanone, is a bifunctional organic compound featuring both a ketone and a primary alcohol. This guide provides a comprehensive overview of its chemical properties, synthesis, and analytical methodologies. With its utility as a key intermediate in the synthesis of vital compounds such as vitamin B1 and antimalarial drugs, a thorough understanding of γ-acetylpropanol is crucial for professionals in chemical synthesis and drug development. This document details experimental protocols and presents data in a structured format to facilitate research and application.

Chemical and Physical Properties

γ-Acetylpropanol is a colorless liquid at room temperature. Its bifunctional nature, containing both a carbonyl group and a hydroxyl group, dictates its chemical reactivity and physical properties.

PropertyValueReference
CAS Number 1071-73-4[1]
Molecular Formula C₅H₁₀O₂[1]
Molecular Weight 102.13 g/mol [1]
Boiling Point 209 °C at 760 mmHg
Density 1.007 g/mL at 25 °C
Solubility Miscible with water, soluble in ethanol and ether
Synonyms 5-Hydroxy-2-pentanone, 3-Acetyl-1-propanol, Acetopropyl alcohol[1]

Synthesis of γ-Acetylpropanol

The primary industrial synthesis of γ-acetylpropanol involves the acid-catalyzed ring-opening of 2-methylfuran. This method is favored for its relatively low cost and environmentally friendly process.

Experimental Protocol: Ring-Opening of 2-Methylfuran

This protocol is based on a patented method for the preparation of γ-acetylpropanol.[2]

Materials:

  • 2-Methylfuran

  • Water

  • Concentrated Hydrochloric Acid

  • Palladium on Carbon (Pd/C) catalyst

  • Nitrogen gas

  • Hydrogen gas

  • Reactor vessel equipped with heating, cooling, and stirring capabilities

  • Pressure filter press

Procedure:

  • Charge the reactor with 200 kg of 2-methylfuran, 200 kg of water, 2 kg of concentrated hydrochloric acid, and 5 kg of palladium on carbon catalyst.

  • Purge the reactor with nitrogen gas to remove any residual air.

  • Subsequently, purge the reactor with hydrogen gas.

  • Maintain the reaction temperature between 25-30 °C while continuously feeding hydrogen gas into the reactor.

  • The reaction is complete when hydrogen uptake ceases.

  • Upon completion, stop the heating and cool the reactor.

  • Remove the palladium on carbon catalyst from the reaction mixture using a pressure filter press.

  • Neutralize the filtrate and remove the resulting salt by filtration.

  • The resulting solution contains γ-acetylpropanol, which can be further purified by distillation.

SynthesisWorkflow Synthesis Workflow of γ-Acetylpropanol cluster_reactants Reactants cluster_process Process cluster_products Products 2-Methylfuran 2-Methylfuran Reaction Ring-Opening Reaction (25-30 °C, H2 pressure) 2-Methylfuran->Reaction Water Water Water->Reaction HCl (catalyst) HCl (catalyst) HCl (catalyst)->Reaction Pd/C (catalyst) Pd/C (catalyst) Pd/C (catalyst)->Reaction H2 H2 H2->Reaction Crude_Product Crude γ-Acetylpropanol Reaction->Crude_Product Catalyst_Removal Catalyst Removal (Pressure Filtration) Neutralization Neutralization Catalyst_Removal->Neutralization Salt_Removal Salt Removal (Filtration) Neutralization->Salt_Removal Purification Purification (Distillation) Salt_Removal->Purification Final_Product Pure γ-Acetylpropanol Purification->Final_Product Crude_Product->Catalyst_Removal AnalyticalWorkflow GC-MS Analytical Workflow for γ-Acetylpropanol cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample containing γ-Acetylpropanol Derivatization Derivatization (e.g., with BSTFA) Sample->Derivatization Standard γ-Acetylpropanol Standard Standard->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Identification Identification (Mass Spectrum) MS_Detection->Identification Quantification Quantification (Calibration Curve) MS_Detection->Quantification Thiamine_Synthesis_Logic Industrial Synthesis Logic for Thiamine Precursor cluster_pyrimidine Pyrimidine Moiety Synthesis cluster_thiazole Thiazole Moiety Synthesis (Industrial) cluster_coupling Coupling and Phosphorylation Pyrimidine_Precursors Pyrimidine Precursors HMP_PP 4-amino-5-hydroxymethyl-2- methylpyrimidine pyrophosphate (HMP-PP) Pyrimidine_Precursors->HMP_PP Coupling Coupling Reaction HMP_PP->Coupling gamma_AP γ-Acetylpropanol Thiazole_Intermediates Thiazole Intermediates gamma_AP->Thiazole_Intermediates THZ_P 4-methyl-5-(β-hydroxyethyl)thiazole phosphate (THZ-P) Thiazole_Intermediates->THZ_P THZ_P->Coupling ThMP Thiamine Monophosphate (ThMP) Coupling->ThMP Phosphorylation Phosphorylation ThMP->Phosphorylation ThDP Thiamine Diphosphate (ThDP) (Active Vitamin B1) Phosphorylation->ThDP

References

A Comprehensive Technical Guide to the Solubility of 3-Acetyl-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetyl-1-propanol (CAS No. 1071-73-4), also known as 5-hydroxy-2-pentanone, is a bifunctional organic molecule containing both a ketone and a primary alcohol functional group. This unique structure imparts upon it a versatile solubility profile, making it a valuable intermediate and solvent in various chemical and pharmaceutical applications. This guide provides a detailed overview of the solubility of this compound in water and a range of common organic solvents, based on available data.

Core Concepts in Solubility

The solubility of a substance is fundamentally governed by the principle of "like dissolves like." This means that substances with similar polarities and intermolecular forces are more likely to be miscible. This compound possesses a polar hydroxyl (-OH) group capable of hydrogen bonding, and a moderately polar carbonyl (C=O) group. It also has a nonpolar hydrocarbon backbone. The interplay of these features dictates its solubility in different media.

Solubility Profile of this compound

Based on available literature, this compound exhibits high solubility in polar protic and polar aprotic solvents, and is also miscible with some less polar solvents like ether.

Quantitative Solubility Data
SolventClassificationSolubilityCitation
WaterPolar ProticMiscible[1][1]
EthanolPolar ProticMiscible[1][1]
Diethyl EtherModerately PolarMiscible[1][1]

One source provides an estimated water solubility of 1e+006 mg/L, which supports the classification of "miscible" as it indicates complete solubility at any proportion.

Experimental Protocol for Determining Liquid-Liquid Miscibility

While a specific, detailed experimental protocol for determining the solubility of this compound was not found in the literature, a general and widely accepted method for assessing the miscibility of two liquids is the visual miscibility test. This method is straightforward and provides a qualitative assessment of solubility.

Objective: To determine if this compound is miscible with a given solvent at a specific temperature.

Materials:

  • This compound

  • Solvent of interest

  • Calibrated pipettes or graduated cylinders

  • A set of clear glass test tubes or vials with stoppers

  • Vortex mixer or shaker

  • Constant temperature bath (optional, for temperature-controlled studies)

Procedure:

  • Preparation: Ensure all glassware is clean and dry. Bring the this compound and the solvent to the desired experimental temperature.

  • Initial Miscibility Screening: In a test tube, add equal volumes (e.g., 2 mL each) of this compound and the solvent.

  • Mixing: Stopper the test tube and vortex or shake vigorously for 1-2 minutes to ensure thorough mixing.

  • Observation: Allow the mixture to stand undisturbed and observe.

    • Miscible: If the mixture remains a single, clear, homogeneous phase with no visible interface, the two liquids are miscible under these conditions.

    • Immiscible: If the mixture separates into two distinct layers, the liquids are immiscible.

    • Partially Miscible: If the mixture initially appears homogeneous but becomes cloudy or separates upon standing, the liquids are partially miscible.

  • Varying Proportions: To confirm complete miscibility, the experiment should be repeated with varying proportions of the two liquids (e.g., 1:3 and 3:1 ratios of this compound to solvent). The absence of phase separation at all proportions confirms miscibility.

  • Data Recording: Record the observations for each solvent, noting whether the mixture is miscible, immiscible, or partially miscible at the specified temperature.

Logical Relationships in Solubility

The solubility of this compound can be understood through its molecular structure and the resulting intermolecular forces. The following diagram illustrates the logical relationship between the functional groups of this compound and its interaction with different types of solvents.

G Solubility Logic for this compound substance This compound structure Molecular Structure (-OH, C=O, Hydrocarbon Chain) substance->structure possesses polar_group Polar Groups (Hydroxyl & Carbonyl) structure->polar_group nonpolar_group Nonpolar Group (Hydrocarbon Chain) structure->nonpolar_group polar_solvents Polar Solvents (e.g., Water, Ethanol) polar_group->polar_solvents interacts strongly with nonpolar_solvents Nonpolar Solvents (e.g., Hexane) polar_group->nonpolar_solvents weak interaction nonpolar_group->polar_solvents weak interaction nonpolar_group->nonpolar_solvents interacts with miscible High Solubility / Miscibility polar_solvents->miscible leads to immiscible Low Solubility / Immiscibility nonpolar_solvents->immiscible leads to (expected)

Caption: Logical flow of this compound's solubility.

Conclusion

This compound is a versatile compound with a high affinity for polar solvents, as evidenced by its miscibility with water and ethanol. Its solubility in a broader range of organic solvents can be inferred from its molecular structure, which contains both polar and nonpolar regions. While extensive quantitative solubility data is not currently available, the provided qualitative information and general experimental protocols offer a solid foundation for researchers and professionals working with this compound. Further experimental investigation is warranted to establish a comprehensive quantitative solubility profile of this compound in a wider array of organic solvents.

References

Spectroscopic Profile of 3-Acetyl-1-propanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 3-Acetyl-1-propanol, a key chemical intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering a valuable resource for compound identification, purity assessment, and structural elucidation in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are summarized below.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule.

Chemical Shift (δ) ppm Multiplicity Integration Assignment
3.65Triplet2H-CH₂-OH
2.75Triplet2H-C(=O)-CH₂-
2.15Singlet3H-C(=O)-CH₃
1.85Quintet2H-CH₂-CH₂-CH₂-
1.55 (variable)Singlet (broad)1H-OH
¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ) ppm Assignment
209.0C=O
61.5-CH₂-OH
43.0-C(=O)-CH₂-
30.0-C(=O)-CH₃
28.0-CH₂-CH₂-CH₂-

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The characteristic IR absorption bands for this compound are presented below.

Frequency (cm⁻¹) Intensity Functional Group Assignment
3400 (broad)StrongO-H stretch (alcohol)
2940MediumC-H stretch (alkane)
1715StrongC=O stretch (ketone)
1050MediumC-O stretch (primary alcohol)

Experimental Protocols

The following are detailed methodologies for obtaining the NMR and IR spectra of this compound.

NMR Spectroscopy Protocol

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.[1][2][3][4]

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[1][2][4][5]

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.[1]

  • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.[2][3][5]

  • The final sample height in the NMR tube should be approximately 4-5 cm.[1][2]

  • Cap the NMR tube securely.

Instrumental Analysis:

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Lock the spectrometer onto the deuterium signal of the solvent.[1]

  • Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.[1]

  • Tune and match the probe for the desired nucleus (¹H or ¹³C).[1]

  • Acquire the spectrum using appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay). For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[2][4][6]

  • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[7]

IR Spectroscopy Protocol

Sample Preparation (Neat Liquid):

  • Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.[8]

  • Place one to two drops of neat this compound onto the center of one salt plate.[8][9]

  • Carefully place the second salt plate on top, creating a thin liquid film between the plates.[8] Avoid introducing air bubbles.

  • Wipe any excess liquid from the edges of the plates.

Instrumental Analysis:

  • Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.[8]

  • Collect a background spectrum of the empty sample compartment to account for atmospheric and instrumental contributions.

  • Collect the sample spectrum.

  • The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Data Analysis Workflow

The following diagram illustrates the general workflow for acquiring and analyzing spectroscopic data for a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis Sample This compound Dissolve Dissolve in Deuterated Solvent (NMR) or Prepare Neat (IR) Sample->Dissolve Filter Filter (NMR) Dissolve->Filter Load Load into NMR Tube or onto Salt Plates Filter->Load NMR_Acquire NMR Spectrometer (¹H & ¹³C) Load->NMR_Acquire IR_Acquire FT-IR Spectrometer Load->IR_Acquire Process_NMR Fourier Transform, Phase & Baseline Correction NMR_Acquire->Process_NMR Process_IR Background Subtraction IR_Acquire->Process_IR Analyze Spectral Interpretation: Chemical Shifts, Coupling Constants, Functional Group Analysis Process_NMR->Analyze Process_IR->Analyze Report Generate Data Tables & Final Report Analyze->Report

Caption: Workflow for Spectroscopic Data Acquisition and Analysis.

References

An In-depth Technical Guide to the Safe Handling, Storage, and Management of 3-Acetyl-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and emergency management of 3-Acetyl-1-propanol (CAS No. 1071-73-4), a versatile bifunctional compound used in various industrial and research applications. Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing risks associated with the use of this chemical.

Chemical and Physical Properties

This compound, also known as 5-hydroxy-2-pentanone, is a colorless to light yellow liquid with a slightly sweet, fruity odor.[1] It is a bifunctional molecule containing both a ketone and a hydroxyl group, which contributes to its miscibility with water and other organic solvents like ethanol and ether.[2][3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C5H10O2[1][2][4][5]
Molecular Weight 102.13 g/mol [1][3][4][5]
Appearance Colorless to light yellow liquid[1][6]
Odor Slightly sweet, fruity[1]
Boiling Point Approx. 181°C (357.8°F)[1]
144-145 °C / 100 mmHg[7]
Flash Point Approx. 62°C (143.6°F)[1]
200 °F (93.3 °C)[7]
Density Approx. 0.975 g/cm³[1]
1.007 g/mL at 25 °C[7][8]
Solubility Miscible with water[1][2]
Vapor Pressure 0.44 kPa @ 25°C[1]
Auto-ignition Temperature Approx. 330°C[1]
CAS Number 1071-73-4[1][6][7]

Hazard Identification and Classification

This compound is classified as a flammable liquid and can cause serious eye irritation.[1] It is important to be aware of its hazard classifications as summarized in Table 2.

Table 2: Hazard Classification of this compound

Hazard ClassCategoryHazard Statement
Flammable LiquidCategory 3H226: Flammable liquid and vapor
Combustible Liquid-H227: Combustible liquid
Eye IrritationCategory 2AH319: Causes serious eye irritation

Source:[1][6]

Toxicological Data

Toxicological data for this compound is limited. The available acute toxicity data is presented in Table 3. It is important to note that detailed experimental protocols for these toxicological studies are not publicly available; however, such studies are typically conducted following standardized guidelines from regulatory bodies. No evidence of carcinogenic or reproductive effects has been reported.[1]

Table 3: Acute Toxicity of this compound

RouteSpeciesValueRemarksSource
OralRatLD50: >2000 mg/kg (estimated)-[1]
OralRatLD50: 6400 mg/kgBehavioral: Somnolence (general depressed activity)[6][7]

Safe Handling and Personal Protective Equipment (PPE)

Proper handling of this compound is essential to minimize exposure and prevent accidents. The following workflow outlines the key steps for safe handling in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Consult Safety Data Sheet (SDS) prep2 Ensure proper ventilation (fume hood) prep1->prep2 prep3 Don appropriate Personal Protective Equipment (PPE) prep2->prep3 handle1 Ground containers during transfer to prevent static discharge prep3->handle1 handle2 Use only non-sparking tools handle1->handle2 handle3 Keep away from ignition sources (heat, sparks, open flames) handle2->handle3 handle4 Avoid contact with skin and eyes handle3->handle4 handle5 Avoid inhalation of vapors handle4->handle5 post1 Tightly seal containers after use handle5->post1 post2 Store in a designated, approved location post1->post2 post3 Clean work area and wash hands thoroughly post2->post3 post4 Dispose of waste according to regulations post3->post4

Caption: General workflow for the safe handling of this compound.

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields or chemical goggles are mandatory.[1]

  • Hand Protection: Wear protective gloves (e.g., nitrile rubber). Inspect gloves before use.[1][6]

  • Skin and Body Protection: A long-sleeved laboratory coat should be worn.[1] For larger quantities or when splashing is possible, additional protective clothing may be necessary.

  • Respiratory Protection: Use in a well-ventilated area.[1] If ventilation is inadequate or vapors are generated, use an approved respirator.

Storage Requirements

Proper storage of this compound is critical due to its flammable nature. It should be stored in a cool, dry, and well-ventilated area away from sources of ignition and incompatible materials.[1][6]

cluster_storage Storage Location cluster_conditions Storage Conditions cluster_incompatibles Incompatible Materials loc1 Cool, dry, well-ventilated area loc2 Flammable liquid storage cabinet loc1->loc2 loc3 Away from direct sunlight and heat sources loc2->loc3 incomp1 Strong oxidizing agents cond1 Keep containers tightly sealed loc3->cond1 cond2 Store below 25°C cond1->cond2 cond3 Ground containers cond2->cond3 incomp2 Acids and bases (strong) incomp1->incomp2

Caption: Logical relationships for the proper storage of this compound.

Key Storage Guidelines:

  • Store in a designated flammable liquid storage cabinet.[9][10] These cabinets should be labeled "Flammable - Keep Fire Away".[10]

  • Keep containers tightly closed to prevent the escape of vapors.[1][6]

  • Avoid storage in standard refrigerators; only use explosion-proof or flammable material-rated refrigerators.[10][11]

  • Do not store with incompatible materials, particularly strong oxidizing agents.[1]

Emergency Procedures

In the event of an accidental release or exposure, prompt and appropriate action is necessary.

cluster_spill Spill Response cluster_exposure Personnel Exposure start Emergency Event spill1 Evacuate non-essential personnel start->spill1 exp_eye Eye Contact: Rinse with water for at least 15 minutes. Seek medical attention. start->exp_eye exp_skin Skin Contact: Wash with soap and water. Remove contaminated clothing. start->exp_skin exp_inhal Inhalation: Move to fresh air. Seek medical attention if symptoms persist. start->exp_inhal exp_ingest Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention. start->exp_ingest spill2 Remove all ignition sources spill1->spill2 spill3 Ventilate the area spill2->spill3 spill4 Contain the spill with inert absorbent material spill3->spill4 spill5 Collect and place in a suitable container for disposal spill4->spill5

Caption: Workflow for emergency procedures involving this compound.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1]

  • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing and wash it before reuse.[1][6]

  • Inhalation: Move the exposed person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms develop.[1][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][6]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6][12]

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: The vapor is heavier than air and may travel to a source of ignition and flash back.[12] Containers may explode when heated.[12] Hazardous decomposition products include carbon monoxide and carbon dioxide.[1]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][12]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations.[1] Do not allow the chemical to enter drains or waterways.[6]

This guide is intended to provide essential information for the safe use of this compound. It is not a substitute for a thorough understanding of the material's properties and the implementation of a comprehensive laboratory safety program. Always consult the most recent Safety Data Sheet (SDS) before handling any chemical.

References

Thermochemical Properties of 5-Hydroxy-2-pentanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available thermochemical properties of 5-hydroxy-2-pentanone (CAS 1071-73-4), a molecule of interest in various chemical and pharmaceutical contexts. Due to a scarcity of comprehensive experimental data in publicly accessible literature, this document combines the available experimental values with a discussion of established computational and experimental methodologies for determining the thermochemical characteristics of hydroxy ketones. This guide aims to be a valuable resource for professionals requiring thermochemical data for reaction modeling, process design, and drug development.

Introduction

5-Hydroxy-2-pentanone, also known as γ-acetylpropanol, is a bifunctional organic molecule containing both a ketone and a primary alcohol functional group.[1][2] This structure allows for interesting chemical reactivity, including intramolecular cyclization to form a cyclic hemiacetal, 2-methyl-tetrahydro-2-furanol. Understanding the thermochemical properties of 5-hydroxy-2-pentanone is crucial for predicting its behavior in chemical reactions, assessing its stability, and for the design of synthetic routes and manufacturing processes.

This document summarizes the currently available quantitative thermochemical data for 5-hydroxy-2-pentanone. It also outlines the standard experimental and computational protocols that can be employed to determine a more complete thermochemical profile of this and similar molecules.

Physicochemical and Thermochemical Data

Table 1: Physicochemical Properties of 5-Hydroxy-2-pentanone

PropertyValueSource
Molecular FormulaC5H10O2[1][3][4]
Molecular Weight102.13 g/mol [3]
Density1.007 g/mL at 25 °C[5]
Boiling Point144-145 °C at 100 mmHg[5]
Refractive Indexn20/D 1.437[5]
Flash Point93 °C (closed cup)
SolubilityMiscible with water, soluble in ethanol and ether[5]

Table 2: Thermochemical Data for 5-Hydroxy-2-pentanone

PropertyValueUnitsMethodReference
Enthalpy of Reaction (ΔrH°) for 2-Furanol, tetrahydro-2-methyl- = 2-Pentanone, 5-hydroxy-3kJ/molEquilibrium Constant (Eqk)[6]

Methodologies for Thermochemical Characterization

A comprehensive understanding of the thermochemical properties of 5-hydroxy-2-pentanone would require a combination of experimental and computational methods.

Experimental Protocols

3.1.1. Calorimetry

Calorimetry is the primary experimental technique for determining heats of reaction and heat capacities.

  • Combustion Calorimetry: This method is used to determine the standard enthalpy of formation (ΔfH°). A precisely weighed sample of 5-hydroxy-2-pentanone would be completely combusted in a bomb calorimeter under a high pressure of oxygen. The heat released during the combustion is measured, and from this, the standard enthalpy of combustion is calculated. Using Hess's law and the known standard enthalpies of formation of the combustion products (CO2 and H2O), the standard enthalpy of formation of the compound can be determined.

  • Differential Scanning Calorimetry (DSC): DSC can be used to measure the heat capacity (Cp) of 5-hydroxy-2-pentanone as a function of temperature. A small, sealed sample is heated at a controlled rate, and the heat flow required to maintain this rate is compared to that of an empty reference pan. This allows for the determination of the heat capacity. DSC can also be used to measure the enthalpy of phase transitions, such as melting and boiling.

3.1.2. Mass Spectrometry

Tandem mass spectrometry can be used in the "kinetic method" to determine gas-phase acidities and basicities.[7] This technique involves the competitive dissociation of proton-bound dimers, and the ratio of the fragment ions can be related to the relative proton affinities of the two monomers.[7]

Computational Protocols

Computational chemistry provides a powerful tool for estimating thermochemical properties, especially when experimental data is scarce.[8][9]

  • Ab Initio and Density Functional Theory (DFT) Calculations: High-level quantum chemical methods, such as G3 or CBS-APNO, can be used to calculate the gas-phase enthalpy of formation.[8][10][11] These methods involve calculating the electronic energy of the molecule and then applying corrections for zero-point vibrational energy and thermal effects to obtain the enthalpy. The reliability of these methods has been demonstrated for similar molecules.[10][11]

  • Statistical Thermodynamics: Once the molecular properties (vibrational frequencies, rotational constants) are calculated using quantum chemical methods, statistical thermodynamics can be used to calculate other thermochemical properties like entropy (S°) and heat capacity (Cp).

Visualizations

Ring-Chain Tautomerism

5-Hydroxy-2-pentanone exists in equilibrium with its cyclic hemiacetal form, 2-methyl-tetrahydro-2-furanol.[6] This tautomerization is a key aspect of its chemistry.

tautomerism cluster_open 5-Hydroxy-2-pentanone (Open-Chain) cluster_closed 2-Methyl-tetrahydro-2-furanol (Cyclic) open_chain CH₃-C(=O)-CH₂-CH₂-CH₂-OH closed_chain Cyclic Hemiacetal open_chain->closed_chain ΔrH° = -3 kJ/mol

Caption: Ring-chain tautomerism of 5-hydroxy-2-pentanone.

Generalized Experimental Workflow for Enthalpy of Formation

The following diagram illustrates a generalized workflow for the experimental determination of the standard enthalpy of formation using combustion calorimetry.

workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis sample Weigh Sample of 5-Hydroxy-2-pentanone place Place in Bomb Calorimeter sample->place pressurize Pressurize with O₂ place->pressurize ignite Ignite Sample pressurize->ignite measure Measure Temperature Change ignite->measure calc_q Calculate Heat of Combustion (q) measure->calc_q calc_delta_h Calculate Enthalpy of Combustion (ΔcH°) calc_q->calc_delta_h calc_delta_f Calculate Enthalpy of Formation (ΔfH°) using Hess's Law calc_delta_h->calc_delta_f

Caption: Workflow for determining enthalpy of formation.

Conclusion

While a complete set of experimentally determined thermochemical data for 5-hydroxy-2-pentanone is not currently available in the public domain, this guide provides the known values and outlines the standard methodologies for a more comprehensive characterization. The provided physicochemical data and the enthalpy of its ring-chain tautomerism serve as a starting point for researchers. For more detailed thermochemical information, a combination of the described experimental and computational methods is recommended. The workflows and diagrams presented here offer a roadmap for such investigations, which will be critical for the effective application of 5-hydroxy-2-pentanone in research and industry.

References

The Discovery and Synthetic History of γ-Acetylpropanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

γ-Acetylpropanol (also known as 5-hydroxy-2-pentanone or 3-acetyl-1-propanol) is a versatile bifunctional molecule with applications in the synthesis of pharmaceuticals, polymers, and other valuable chemicals.[1] Its history is intertwined with the development of organic synthesis, evolving from early explorations of ketone and alcohol chemistry to modern catalytic methods focused on biomass valorization. This technical guide provides an in-depth overview of the discovery and history of γ-acetylpropanol, detailing key synthetic methodologies, experimental protocols, and relevant physicochemical data. The content is tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

γ-Acetylpropanol possesses both a ketone and a primary alcohol functional group, making it a valuable building block in organic synthesis. Its structure allows for a variety of chemical transformations, including oxidation, reduction, esterification, and cyclization. A significant application of γ-acetylpropanol lies in its role as a precursor to γ-valerolactone (GVL), a green solvent and platform chemical, and as an intermediate in the synthesis of pharmaceuticals like chloroquine.[2] The growing interest in renewable feedstocks has brought renewed attention to γ-acetylpropanol, as it can be synthesized from biomass-derived platform molecules such as levulinic acid and furfural.

Historical Perspective

The earliest documented synthesis of a derivative of γ-acetylpropanol dates back to the late 19th century. While the specific discovery of γ-acetylpropanol itself is not pinpointed to a single "eureka" moment, the foundational chemistry was laid by Lipp and Colman in 1899. Their work involved the reaction of sodium acetoacetic ester with ethylene dibromide, followed by hydrolysis to yield a related keto-alcohol. This foundational work demonstrated the feasibility of combining ketone and alcohol functionalities in a single molecule through classical organic reactions.

Physicochemical Properties

A summary of the key physicochemical properties of γ-acetylpropanol is presented in Table 1. This data is essential for its handling, purification, and characterization in a laboratory setting.

Table 1: Physicochemical Properties of γ-Acetylpropanol

PropertyValueReference(s)
CAS Number 1071-73-4[3][4]
Molecular Formula C₅H₁₀O₂[3][4]
Molecular Weight 102.13 g/mol [4]
Appearance Clear, colorless liquid[5]
Boiling Point 144-145 °C @ 100 mmHg[3][4]
209 °C @ 760 mmHg[6]
Density 1.007 g/mL @ 25 °C[3][4]
Refractive Index (n20/D) 1.437[3][4]
Flash Point 93 °C (closed cup)[4]
Solubility Very soluble in water[5]

Key Synthetic Methodologies and Experimental Protocols

The synthesis of γ-acetylpropanol can be broadly categorized into methods starting from petrochemical feedstocks and those utilizing renewable biomass-derived molecules.

Synthesis from Petrochemical Sources

This classical approach builds upon the principles of carbanion chemistry. Ethyl acetoacetate is deprotonated to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbon of ethylene oxide. Subsequent hydrolysis and decarboxylation yield γ-acetylpropanol.

Reaction Pathway:

G EAA Ethyl Acetoacetate Enolate Enolate Intermediate EAA->Enolate Deprotonation Base Base (e.g., NaOEt) Base->Enolate Intermediate1 Alkoxide Intermediate Enolate->Intermediate1 Nucleophilic Attack EO Ethylene Oxide EO->Intermediate1 ABL α-Acetyl-γ-butyrolactone Intermediate1->ABL Intramolecular Cyclization H3O H₃O⁺ (workup) GAP γ-Acetylpropanol H3O->GAP ABL->GAP Ring Opening Hydrolysis Hydrolysis & Decarboxylation

Figure 1: Synthesis of γ-acetylpropanol from ethyl acetoacetate and ethylene oxide.

Experimental Protocol:

  • Step 1: Ketal Protection of Ethyl Acetoacetate. To a 500 mL round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add ethyl acetoacetate (0.2 mol, 25.5 mL), ethylene glycol (0.4 mol, 22.3 mL), p-toluenesulfonic acid (0.2 g), and toluene (100 mL).[7] Add boiling chips and reflux the mixture for 1 hour, collecting the water in the Dean-Stark trap.[7]

  • Step 2: Work-up and Purification of the Ketal. Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with cold 1 M sodium hydroxide solution (2 x 50 mL) and then with deionized water (2 x 50 mL).[7] Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene by simple distillation to obtain the ethyl acetoacetate ethylene ketal.[7]

  • Step 3: Reaction with Ethylene Oxide (Illustrative - requires specialized equipment). The protected ethyl acetoacetate is then reacted with ethylene oxide in the presence of a base. Note: This step involves a highly reactive and hazardous reagent and should only be performed by trained personnel in a suitable facility. According to a patented procedure, methyl acetoacetate and 1.05 equivalents of ethylene oxide are reacted with 1.0 equivalent of NaOH in methanol at 25 °C for 13 hours.[8]

  • Step 4: Hydrolysis and Decarboxylation. The resulting intermediate is then hydrolyzed with aqueous acid (e.g., dilute HCl) and heated to induce decarboxylation, yielding γ-acetylpropanol. The product is then purified by distillation under reduced pressure.

Synthesis from Renewable Biomass

Levulinic acid, a platform chemical derived from the acid-catalyzed degradation of C6 sugars, can be selectively hydrogenated to γ-acetylpropanol. This reaction is typically carried out using heterogeneous catalysts, often based on ruthenium or other noble metals. The key challenge is to control the hydrogenation to stop at the keto-alcohol stage without further reduction and cyclization to γ-valerolactone (GVL).

Reaction Pathway:

G LA Levulinic Acid GAP γ-Acetylpropanol LA->GAP Selective Hydrogenation H2 H₂ H2->GAP Catalyst Catalyst (e.g., Ru/C) Catalyst->GAP GVL γ-Valerolactone GAP->GVL Further Hydrogenation & Cyclization

Figure 2: Hydrogenation of levulinic acid to γ-acetylpropanol and γ-valerolactone.

Experimental Protocol: Catalyst Preparation and Hydrogenation

  • Catalyst Preparation (Example: Ru/C): A supported ruthenium catalyst can be prepared by incipient wetness impregnation. For instance, a solution of RuCl₃ in 0.5 M HCl is added dropwise to activated carbon support.[9] The mixture is aged for 24 hours at room temperature, followed by drying at 120 °C for 2 hours.[9] The catalyst is then reduced in a hydrogen flow (e.g., 30 cm³/min) at 300-500 °C for 1 hour.[9]

  • Hydrogenation Reaction: In a high-pressure autoclave, combine levulinic acid, water (as solvent), and the prepared Ru/C catalyst.[10] Seal the reactor, purge with an inert gas, and then pressurize with hydrogen to the desired pressure (e.g., 0.1-1 MPa).[11] Heat the reactor to the target temperature (e.g., 60-120 °C) with stirring.[11] The reaction time is a critical parameter to control the selectivity towards γ-acetylpropanol and is typically in the range of 4-24 hours.[11] After the reaction, cool the reactor, vent the pressure, and separate the catalyst by filtration. The aqueous solution containing γ-acetylpropanol can be further purified.

Furfural, derived from the pentosan fraction of lignocellulosic biomass, can be converted to γ-acetylpropanol through a multi-step process. This typically involves the hydrogenation of furfural to furfuryl alcohol or α-methylfuran (sylvane), followed by acid-catalyzed hydrolysis and rearrangement.

Reaction Pathway:

G Furfural Furfural AMF α-Methylfuran (Sylvane) Furfural->AMF Hydrogenation H2_Cat1 H₂ / Catalyst 1 H2_Cat1->AMF GAP γ-Acetylpropanol AMF->GAP Hydrolysis/Rearrangement H2O_Acid H₂O / Acid Catalyst H2O_Acid->GAP

Figure 3: Synthesis of γ-acetylpropanol from furfural.

Experimental Protocol:

  • Step 1: Hydrogenation of Furfural to α-Methylfuran. This step can be carried out in the vapor or liquid phase using various catalysts. For example, a Ni-Fe bimetallic catalyst on silica has been shown to be effective.[2] The reaction is typically performed at elevated temperatures (e.g., 180 °C) and pressures.[12]

  • Step 2: Acid-Catalyzed Conversion to γ-Acetylpropanol. The resulting α-methylfuran is then subjected to acid-catalyzed hydrolysis. According to a patented method, a furan derivative (furfural or furfuryl alcohol) is reacted in a water solvent in the presence of a supported ruthenium-based catalyst and an acid catalyst.[11] The reaction is conducted in a high-pressure reactor at a temperature of 60-120 °C and a hydrogen pressure of 0.1-1 MPa for 4-24 hours.[11] The product mixture containing γ-acetylpropanol is then worked up and purified.

Quantitative Data Summary

The efficiency of the various synthetic routes to γ-acetylpropanol can be compared based on reported yields and reaction conditions. Table 2 provides a summary of quantitative data from the literature for different catalytic systems.

Table 2: Comparison of Synthetic Methods for γ-Acetylpropanol and its Precursors

Starting MaterialCatalystTemp (°C)PressureTime (h)Yield (%)ProductReference
Ethyl Acetoacetate & Ethylene OxideNaOH25-1378 (based on consumed starting material)α-Acetyl-γ-butyrolactone[8]
Levulinic AcidRu₃/ZA1203 MPa H₂1>99γ-Valerolactone[2]
FurfuralZr-CMC90--91.5Furfuryl Alcohol[13]
FurfuralRu/NiFe₂O₄1802.1 MPa N₂-83α-Methylfuran[12]
Furan DerivativeRu-based + Acid60-1200.1-1 MPa H₂4-24-3-Acetylpropanol[11]

Note: Direct yield data for γ-acetylpropanol is often not explicitly stated, as the reaction is frequently carried through to γ-valerolactone. The conditions listed for the furan derivative represent a direct synthesis route.

Conclusion

The synthesis of γ-acetylpropanol has evolved significantly from its early roots in classical organic chemistry. Modern methods increasingly focus on sustainable routes from biomass, highlighting the compound's importance in the transition to a bio-based economy. The detailed methodologies and comparative data presented in this guide offer a valuable resource for researchers and professionals engaged in the synthesis and application of this versatile chemical intermediate. Further research into highly selective and efficient catalytic systems for the direct conversion of biomass-derived feedstocks to γ-acetylpropanol remains a key area of interest.

References

Methodological & Application

Application Notes and Protocols: The Versatile Role of 3-Acetyl-1-propanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetyl-1-propanol, also known as 5-hydroxy-2-pentanone, is a valuable bifunctional organic compound featuring both a ketone and a primary alcohol. This unique combination of functional groups makes it a highly versatile building block in organic synthesis, enabling the construction of a wide array of more complex molecules. Its applications span various industries, including pharmaceuticals, fragrances, and specialty chemicals.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in several key organic transformations.

Physicochemical Properties

A clear, colorless to pale yellow liquid, this compound possesses a distinct aroma.[1] It is miscible with water and common organic solvents like ethanol and ether, enhancing its utility in a variety of reaction conditions.[1]

PropertyValue
Molecular FormulaC₅H₁₀O₂
Molecular Weight102.13 g/mol
Boiling Point144-145 °C (at 100 mmHg)[3]
Density1.007 g/mL at 25 °C[3]
Refractive Index1.4372[3]

Applications in Organic Synthesis

The dual functionality of this compound allows for selective reactions at either the ketone or the alcohol group, or reactions involving both. This makes it a strategic starting material for the synthesis of heterocycles, substituted diols, and various intermediates for active pharmaceutical ingredients (APIs).

Synthesis of Heterocycles via Paal-Knorr Reaction

This compound can serve as a precursor to a 1,4-dicarbonyl compound, a key intermediate for the Paal-Knorr synthesis of furans, pyrroles, and thiophenes. The alcohol functionality can be oxidized to an aldehyde, generating the necessary dicarbonyl structure.

Experimental Protocol: Synthesis of 2-Methyl-5-(2-hydroxyethyl)furan

Objective: To synthesize a substituted furan from this compound.

Reaction Scheme:

  • Oxidation of the primary alcohol to an aldehyde.

  • Acid-catalyzed intramolecular cyclization.

Materials:

  • This compound (5.11 g, 50 mmol)

  • Pyridinium chlorochromate (PCC) (12.9 g, 60 mmol)

  • Dichloromethane (DCM), anhydrous (200 mL)

  • Silica gel

  • p-Toluenesulfonic acid (p-TsOH) (0.48 g, 2.5 mmol)

  • Toluene (100 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

Step 1: Oxidation

  • To a stirred suspension of PCC in anhydrous DCM, add a solution of this compound in DCM dropwise at room temperature.

  • Stir the reaction mixture vigorously for 2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure to yield the crude 5-oxo-2-pentanal.

Step 2: Cyclization

  • Dissolve the crude 5-oxo-2-pentanal in toluene.

  • Add a catalytic amount of p-TsOH.

  • Reflux the mixture using a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired furan derivative.

Quantitative Data (Representative):

StepProductStarting MaterialReagentsYield (%)Purity (%)
15-Oxo-2-pentanalThis compoundPCC, DCM85>90 (crude)
22-Methyl-5-(2-hydroxyethyl)furan5-Oxo-2-pentanalp-TsOH, Toluene75>98

Logical Workflow for Paal-Knorr Synthesis

Paal_Knorr A This compound B Oxidation (e.g., PCC) A->B C 5-Oxo-2-pentanal (1,4-Dicarbonyl) B->C D Acid-catalyzed Cyclization C->D E Substituted Furan D->E Grignard_Reaction A This compound B 1. Grignard Reagent (R-MgX) 2. Acidic Workup A->B C Substituted Diol B->C Wittig_Reaction A Phosphonium Salt + Strong Base B Phosphorus Ylide A->B D Wittig Reaction B->D C This compound C->D E Unsaturated Alcohol D->E Reductive_Amination A This compound B Amine (R-NH₂) - H₂O A->B C Imine Intermediate B->C D Reduction (e.g., NaBH₃CN) C->D E Amino Alcohol D->E

References

3-Acetyl-1-propanol: A Versatile Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetyl-1-propanol, also known as 5-hydroxy-2-pentanone, is a bifunctional organic compound featuring both a ketone and a primary alcohol. This unique structural arrangement makes it a valuable and versatile precursor in the synthesis of various pharmaceutical compounds. Its ability to undergo selective reactions at either the carbonyl or hydroxyl group allows for the construction of complex molecular architectures essential for biological activity. These notes provide detailed applications and experimental protocols for the use of this compound in the synthesis of key pharmaceutical agents, with a primary focus on the antimalarial drug Chloroquine.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

PropertyValue
Molecular Formula C₅H₁₀O₂
Molecular Weight 102.13 g/mol
CAS Number 1071-73-4
Appearance Clear colorless liquid
Boiling Point 144-145 °C at 100 mmHg
Density 1.007 g/mL at 25 °C
Refractive Index n20/D 1.437

Application in Pharmaceutical Synthesis

This compound serves as a crucial starting material for the synthesis of several important active pharmaceutical ingredients (APIs).

Chloroquine Synthesis

Chloroquine, a widely used antimalarial agent, is a primary example of a pharmaceutical derived from this compound. The synthesis involves the preparation of a key side-chain, 1-diethylamino-4-aminopentane (also known as novaldiamine), for which this compound is a precursor. The overall synthetic strategy involves the conversion of this compound to an aminated intermediate, followed by condensation with 4,7-dichloroquinoline.

G A This compound B Step 1: Reductive Amination (Diethylamine, Reducing Agent) A->B C 5-(Diethylamino)-2-pentanone B->C D Step 2: Reductive Amination (Ammonia, Reducing Agent) C->D E 1-Diethylamino-4-aminopentane (Side Chain) D->E G Step 3: Condensation E->G F 4,7-Dichloroquinoline F->G H Chloroquine G->H

Caption: Synthetic workflow for Chloroquine from this compound.

Protocol 1: Synthesis of 5-(Diethylamino)-2-pentanone from this compound

This protocol describes the reductive amination of this compound with diethylamine to yield the key intermediate 5-(diethylamino)-2-pentanone.

Materials:

  • This compound

  • Diethylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in dichloromethane.

  • Add diethylamine (1.5-2 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 equivalents) in dichloromethane.

  • Slowly add the reducing agent slurry to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-(diethylamino)-2-pentanone.

  • The crude product can be purified by vacuum distillation.

Protocol 2: Synthesis of Chloroquine

This protocol outlines the condensation of 5-(diethylamino)-2-pentanone with 4,7-dichloroquinoline after its conversion to 1-diethylamino-4-aminopentane.

Note: This protocol starts from the product of Protocol 1 after its subsequent reductive amination with ammonia to form 1-diethylamino-4-aminopentane.

Materials:

  • 1-Diethylamino-4-aminopentane

  • 4,7-Dichloroquinoline

  • Phenol (as solvent)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve 4,7-dichloroquinoline in phenol.

  • Add a stoichiometric amount of 1-diethylamino-4-aminopentane to the solution.

  • Heat the reaction mixture to 120-140 °C with stirring.

  • Maintain the temperature and continue stirring for several hours. Monitor the reaction by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture and dissolve it in a suitable organic solvent like ethyl acetate.

  • Wash the organic solution with an aqueous base (e.g., 1 M NaOH) to remove the phenol.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Chloroquine.

  • The crude product can be purified by recrystallization or column chromatography. For pharmaceutical use, it is often converted to its phosphate salt.[1]

The following table summarizes typical yields for the key steps in Chloroquine synthesis.

Reaction StepStarting MaterialsProductTypical YieldReference
Condensation4,7-Dichloroquinoline, 1-Diethylamino-4-aminopentaneChloroquine90.72%[1]
PurificationCrude ChloroquinePurified Chloroquine82.30% - 86.40%[1]
Salt FormationChloroquineChloroquine Phosphate80.32%[1]
Vitamin B1 (Thiamine) Synthesis

This compound, or its chlorinated derivative γ-chloro-γ-acetyl propanol, is also utilized as an intermediate in the synthesis of Vitamin B1 (Thiamine).[2][3] The synthesis involves the condensation of this intermediate with a pyrimidine moiety. The patent literature describes a process where γ-chloro-γ-acetyl propanol is reacted with a thiamine precursor in the presence of carbon disulfide and a base.[2][3]

Mechanism of Action of Chloroquine

Chloroquine's primary antimalarial activity stems from its ability to interfere with the detoxification of heme in the malaria parasite Plasmodium falciparum.

G cluster_parasite Malaria Parasite Food Vacuole (Acidic) A Hemoglobin (from host red blood cell) B Digestion by parasite proteases A->B C Toxic Free Heme (Ferriprotoporphyrin IX) B->C D Heme Polymerase C->D G CQ-Heme Complex C->G I Accumulation of Toxic Heme C->I E Non-toxic Hemozoin Crystal D->E Detoxification F Chloroquine (CQ) F->G Binds to H Inhibition G->H H->D Inhibits J Parasite Death I->J

Caption: Mechanism of action of Chloroquine in the malaria parasite.

Inside the acidic food vacuole of the parasite, hemoglobin from the host's red blood cells is digested, releasing large quantities of toxic free heme.[4] The parasite detoxifies this heme by polymerizing it into an insoluble, non-toxic crystal called hemozoin, a process catalyzed by a heme polymerase enzyme.[4] Chloroquine accumulates in the acidic food vacuole and is thought to inhibit this polymerization process.[4][5] It is believed that chloroquine forms a complex with heme, and this complex may cap the growing hemozoin crystal, preventing further polymerization.[6] The resulting buildup of toxic free heme leads to membrane damage and parasite death.[4]

Conclusion

This compound is a valuable and economically important precursor for the synthesis of pharmaceuticals, most notably the antimalarial drug Chloroquine. The protocols and data presented herein provide a framework for researchers and drug development professionals to utilize this versatile building block in their synthetic endeavors. Further research into novel applications of this compound and its derivatives holds the potential for the development of new and improved therapeutic agents.

References

Application of 5-hydroxy-2-pentanone in fragrance formulation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is for research and informational purposes only. Based on available data, 5-hydroxy-2-pentanone is not recommended for use in fragrance formulations.[1]

Introduction

5-Hydroxy-2-pentanone, also known as 3-acetyl-1-propanol, is a bifunctional organic molecule containing both a ketone and a primary alcohol functional group.[2][3] Its chemical structure allows for a variety of chemical reactions, making it a versatile intermediate in organic synthesis.[2] Primarily, it serves as a substrate for alcohol dehydrogenase and is a key intermediate in the synthesis of pharmaceutical compounds such as Didesethyl Chloroquine, a metabolite of Chloroquine.[4] While its dual functionality might suggest potential for creating novel fragrance materials, it is important to note that it is not currently used in the fragrance industry.[1]

Physicochemical Properties

A summary of the key physicochemical properties of 5-hydroxy-2-pentanone is provided in the table below.

PropertyValueReference
Molecular Formula C₅H₁₀O₂[3][5]
Molecular Weight 102.13 g/mol [3][5]
CAS Number 1071-73-4[1][5]
Appearance Colorless liquid[3]
Boiling Point 144-145 °C at 100 mmHg[5][6]
Density 1.007 g/mL at 25 °C[5][6]
Refractive Index n20/D 1.437[6]
Flash Point 93 °C (199.4 °F) - closed cup[6]
SMILES CC(=O)CCCO[5][6]
InChI Key JSHPTIGHEWEXRW-UHFFFAOYSA-N[5][6]

Olfactory Profile

There is no available data describing the olfactory properties of 5-hydroxy-2-pentanone. It is listed as a substance not used for fragrance applications.[1] For context, other ketones are widely used in perfumery. For instance, raspberry ketone (4-(p-hydroxyphenyl)-2-butanone) possesses a characteristic berry and fruity odor and is used to impart fruity undertones in floral fragrances like jasmine and gardenia.[7] 2-Pentanone is described as having a fruity, banana-like character.[8] The olfactory properties of ketones are highly dependent on their molecular structure.

Application in Fragrance Formulation (Not Recommended)

As previously stated, 5-hydroxy-2-pentanone is not recommended for use in fragrance formulations.[1] There are no established protocols or examples of its use in fragrance accords or compositions.

Synthesis Protocol

5-Hydroxy-2-pentanone can be synthesized via various organic chemistry routes. A general synthesis workflow is outlined below.

G start Starting Materials step1 Reaction Step: e.g., Aldol Condensation or Grignard Reaction start->step1 step2 Work-up: Quenching, Extraction, Washing step1->step2 step3 Purification: Distillation or Chromatography step2->step3 product 5-Hydroxy-2-pentanone step3->product

General Synthesis Workflow for 5-Hydroxy-2-pentanone

A specific synthesis method is described in the Journal of the American Chemical Society, 75, p. 4456, 1953.[5] Researchers should refer to this publication for a detailed experimental protocol.

Safety Information

The available safety data for 5-hydroxy-2-pentanone is summarized below. It is important to handle this chemical with appropriate personal protective equipment in a well-ventilated area.

Hazard TypeInformationReference
GHS Classification Does not meet GHS hazard criteria for 97.3% of reports.[3]
Toxicity May cause irritation. In animal studies, oral lethal doses caused diffuse hepatitis and somnolence in mice. Repeated-dose inhalation in rats resulted in abnormal liver function tests and neurotoxic effects.[3]
Flammability Combustible liquid. Vapors may form explosive mixtures with air.[6][9]
Handling Keep away from heat, sparks, and open flames. Avoid breathing vapors. Use in a well-ventilated area. Wear protective gloves, eye protection, and a suitable respirator.[9][10]
Storage Keep container tightly closed in a dry and well-ventilated place.[9]

General Olfactory Signaling Pathway

While the specific interaction of 5-hydroxy-2-pentanone with olfactory receptors is not known, the general mechanism of olfaction involves the binding of odorant molecules to G-protein coupled receptors in the olfactory epithelium. This initiates a signaling cascade that leads to the perception of smell.

G odorant Odorant Molecule receptor Olfactory Receptor (GPCR) odorant->receptor Binds g_protein G-protein Activation receptor->g_protein adenylyl_cyclase Adenylyl Cyclase Activation g_protein->adenylyl_cyclase cAMP cAMP Production adenylyl_cyclase->cAMP ion_channel Ion Channel Opening cAMP->ion_channel depolarization Neuron Depolarization ion_channel->depolarization signal Signal to Brain depolarization->signal

Simplified Olfactory Signal Transduction Pathway

Conclusion

5-Hydroxy-2-pentanone is a valuable chemical intermediate, particularly in the pharmaceutical industry. However, based on current information, it is not utilized or recommended for fragrance applications. Researchers interested in developing new fragrance ingredients may draw inspiration from its bifunctional structure, but a thorough toxicological and olfactory evaluation would be required for any novel derivative before it could be considered for use in consumer products.

References

Application Notes and Protocols: γ-Acetylpropanol as a Versatile Building Block for Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of γ-acetylpropanol as a key starting material for the preparation of high-value agrochemical fungicides. The content herein details the synthesis of two prominent fungicides, Cyprodinil and Cyproconazole, with a focus on reaction pathways, experimental protocols, and biological efficacy.

Introduction

γ-Acetylpropanol (5-hydroxy-2-pentanone) is a valuable bifunctional molecule that serves as a versatile building block in organic synthesis. Its chemical structure, featuring both a ketone and a primary alcohol, allows for a variety of chemical transformations, making it an ideal precursor for the synthesis of complex heterocyclic compounds. In the agrochemical industry, γ-acetylpropanol is a key intermediate in the production of several potent fungicides, primarily through its conversion to cyclopropyl methyl ketone. This document outlines the synthetic routes from γ-acetylpropanol to the fungicides Cyprodinil and Cyproconazole, providing detailed protocols and efficacy data to support further research and development in this area.

Synthetic Pathways and Strategies

The primary role of γ-acetylpropanol in the synthesis of the target agrochemicals is as a precursor to cyclopropyl methyl ketone. This transformation is a critical step that enables the subsequent construction of the core heterocyclic structures of the fungicides.

From γ-Acetylpropanol to Cyclopropyl Methyl Ketone

The synthesis of cyclopropyl methyl ketone from γ-acetylpropanol proceeds via a two-step sequence involving the chlorination of the primary alcohol followed by an intramolecular cyclization under basic conditions.

G cluster_0 Synthesis of Cyclopropyl Methyl Ketone gamma_Acetylpropanol γ-Acetylpropanol 5_Chloro_2_pentanone 5-Chloro-2-pentanone gamma_Acetylpropanol->5_Chloro_2_pentanone SOCl₂ or HCl Cyclopropyl_Methyl_Ketone Cyclopropyl Methyl Ketone 5_Chloro_2_pentanone->Cyclopropyl_Methyl_Ketone NaOH

Diagram 1: Synthesis of Cyclopropyl Methyl Ketone from γ-Acetylpropanol.

Application in Fungicide Synthesis: Cyprodinil

Cyprodinil is a broad-spectrum anilinopyrimidine fungicide that is highly effective against a range of plant pathogenic fungi, particularly Botrytis cinerea (gray mold). Its synthesis utilizes cyclopropyl methyl ketone as a key building block for the formation of the pyrimidine ring.

Synthesis of Cyprodinil

The synthesis of Cyprodinil involves the Claisen condensation of cyclopropyl methyl ketone with ethyl acetate to form 1-cyclopropyl-1,3-butanedione. This β-diketone then undergoes a Pinner reaction with N-phenylguanidine to construct the substituted pyrimidine ring of Cyprodinil.

G cluster_1 Synthesis of Cyprodinil Cyclopropyl_Methyl_Ketone Cyclopropyl Methyl Ketone 1_Cyclopropyl_1_3_butanedione 1-Cyclopropyl-1,3-butanedione Cyclopropyl_Methyl_Ketone->1_Cyclopropyl_1_3_butanedione Ethyl Acetate, NaOEt Cyprodinil Cyprodinil 1_Cyclopropyl_1_3_butanedione->Cyprodinil N-Phenylguanidine

Diagram 2: Synthetic pathway to Cyprodinil.
Experimental Protocols

Step 1: Synthesis of 1-Cyclopropyl-1,3-butanedione [1]

  • Reaction Setup: To a stirred solution of cyclopropyl methyl ketone (8.4 g, 0.1 mol) in 100 mL of ethyl acetate under a nitrogen atmosphere, add a 21 wt% solution of sodium ethoxide in absolute ethanol (39 mL, 0.1 mol) dropwise.

  • Azeotropic Distillation: Fit the flask with a condenser and a Dean-Stark trap. Heat the reaction mixture to remove ethanol via azeotropic distillation. Add additional ethyl acetate as needed to maintain the reaction volume.

  • Reaction Monitoring: Continue heating for approximately 3 hours, or until the temperature of the distillate reaches 75°C.

  • Work-up: Allow the reaction to cool and stand overnight. A white solid will precipitate. Collect the solid by filtration. Dissolve the solid in water and acidify the solution at 0°C with 10% aqueous hydrochloric acid.

  • Extraction: Extract the aqueous solution three times with diethyl ether. Combine the ether extracts, dry over magnesium sulfate, and filter.

  • Isolation: Remove the solvent under reduced pressure to yield 1-cyclopropyl-1,3-butanedione as an oil. The crude product can be used in the next step without further purification.

Step 2: Synthesis of Cyprodinil (Pinner Reaction) [2][3][4]

  • Reaction Setup: In a suitable reactor, combine 1-cyclopropyl-1,3-butanedione (1.0 eq) and N-phenylguanidine (1.0-1.2 eq) in a high-boiling solvent such as ethanol or isopropanol.

  • Reaction Conditions: Add a catalytic amount of a base (e.g., sodium ethoxide) and heat the mixture to reflux.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain pure Cyprodinil.

Quantitative Data: Efficacy of Cyprodinil
Target PathogenEfficacy DataReference
Botrytis cinereaEC50: 0.006–0.054 µg/mL[3][5]
Alternaria alternataEC50: 0.015 to 0.404 µg/mL[6]
Gray Mold on Lettuce69-74% efficacy in field trials (in combination with Fludioxonil)[7]

Application in Fungicide Synthesis: Cyproconazole

Cyproconazole is a triazole fungicide with broad-spectrum activity against a variety of fungal diseases in cereals and other crops. Its synthesis also originates from cyclopropyl methyl ketone.

Synthesis of Cyproconazole

The synthesis of Cyproconazole is a multi-step process that begins with the synthesis of 1-(4-chlorophenyl)-2-cyclopropyl-1-acetone. This intermediate is then converted to an epoxide, which subsequently undergoes a ring-opening reaction with 1,2,4-triazole to yield the final product.

G cluster_2 Synthesis of Cyproconazole Cyclopropyl_Methyl_Ketone Cyclopropyl Methyl Ketone Intermediate_A 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone Cyclopropyl_Methyl_Ketone->Intermediate_A Friedel-Crafts Acylation with 2-cyclopropylpropionyl chloride and Chlorobenzene Intermediate_B Epoxide Intermediate Intermediate_A->Intermediate_B Epoxidation (e.g., with a sulfur ylide) Cyproconazole Cyproconazole Intermediate_B->Cyproconazole 1,2,4-Triazole, Base

Diagram 3: Synthetic pathway to Cyproconazole.
Experimental Protocols

Step 1: Synthesis of 1-(4-chlorophenyl)-2-cyclopropyl-1-acetone [1]

  • Preparation of 2-cyclopropylpropionyl chloride: React 2-cyclopropylpropionic acid with thionyl chloride.

  • Friedel-Crafts Acylation: In a reaction vessel, combine chlorobenzene and a Lewis acid catalyst (e.g., anhydrous aluminum trichloride). Cool the mixture and slowly add 2-cyclopropylpropionyl chloride.

  • Reaction and Work-up: Allow the reaction to proceed at room temperature or with gentle heating. Quench the reaction with ice-water and extract the product with a suitable organic solvent.

  • Purification: Wash the organic layer, dry it, and remove the solvent. Purify the crude product by distillation or chromatography to obtain 1-(4-chlorophenyl)-2-cyclopropyl-1-acetone. A patent describes a total yield for this multi-step synthesis from cyclopropyl methyl ketone to be in the range of 80.0% to 83.1%.[1]

Step 2: Synthesis of Cyproconazole [8][9]

  • Epoxidation: Treat 1-(4-chlorophenyl)-2-cyclopropyl-1-acetone with a sulfur ylide (generated from trimethylsulfonium iodide and a strong base) in a suitable solvent to form the corresponding epoxide.

  • Ring-opening Reaction: React the epoxide intermediate with 1,2,4-triazole in the presence of a base (e.g., sodium hydroxide or potassium hydroxide) in a polar aprotic solvent like DMF or DMSO.

  • Reaction Conditions: Heat the reaction mixture to facilitate the ring-opening and subsequent cyclization.

  • Work-up and Purification: After the reaction is complete, cool the mixture, add water, and extract the product with an organic solvent. Purify the crude Cyproconazole by recrystallization to obtain a high-purity product. A patent reports a total molar yield of about 80% for this process.[9]

Quantitative Data: Efficacy of Cyproconazole
Target Pathogen/DiseaseEfficacy DataReference
Tar Spot in CornSignificantly reduced disease severity in field trials[10]
Corn Foliar DiseasesRated as "Good" to "Very Good" in efficacy trials[5][11]

Conclusion

γ-Acetylpropanol, through its efficient conversion to cyclopropyl methyl ketone, stands as a pivotal building block in the synthesis of complex and commercially significant agrochemical fungicides like Cyprodinil and Cyproconazole. The synthetic pathways outlined in these notes, derived from patent literature and scientific publications, provide a solid foundation for researchers and professionals in the agrochemical field. The provided experimental protocols and efficacy data serve as a valuable resource for the development of new synthetic routes and the exploration of novel fungicidal compounds based on the versatile γ-acetylpropanol scaffold. Further optimization of reaction conditions and exploration of green chemistry principles can enhance the industrial viability and environmental profile of these synthetic processes.

References

Application Note: Protocols for the Oxidation of 3-Acetyl-1-propanol to 4-Oxopentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed experimental protocols for the oxidation of 3-acetyl-1-propanol to 4-oxopentanoic acid, a valuable platform chemical also known as levulinic acid.[1][2] Two primary methods are presented: the classic Jones oxidation and a modern, milder TEMPO-catalyzed oxidation. These protocols are designed for researchers in organic synthesis and drug development, offering a comparative overview of reaction conditions, yields, and safety considerations. All quantitative data are summarized for clarity, and a generalized experimental workflow is provided.

Introduction

The oxidation of primary alcohols to carboxylic acids is a fundamental transformation in organic chemistry.[3] 4-Oxopentanoic acid (levulinic acid), the target molecule, is recognized as one of the top 12 bio-based platform chemicals by the US Department of Energy and serves as a versatile precursor to biofuels, polymers, and various specialty chemicals.[2][4][5] The starting material, this compound, contains both a primary alcohol and a ketone. The selected oxidation protocols must therefore exhibit high chemoselectivity, oxidizing the alcohol without affecting the ketone moiety. This application note details two robust methods to achieve this transformation: the strong, chromium-based Jones oxidation and the milder, metal-free TEMPO-catalyzed system.

Comparison of Oxidation Protocols

The choice of an oxidizing agent depends on factors such as substrate sensitivity, desired yield, cost, and environmental impact. The Jones reagent is a powerful and cost-effective oxidant, while TEMPO-based systems offer milder conditions and are more environmentally benign.[6][7]

FeatureProtocol 1: Jones OxidationProtocol 2: TEMPO-Catalyzed Oxidation
Oxidizing System CrO₃ / H₂SO₄ in AcetoneTEMPO (cat.), NaOCl (cat.), NaClO₂ (stoich.)
Reaction Conditions Strongly acidic, 0 °C to room temperatureMildly basic/neutral (pH ~6.7-8), 0-35 °C
Typical Yields High (often >85%)[8]High to quantitative (>90%)[9]
Advantages Inexpensive, rapid, and potent reagent.[10][11]High chemoselectivity, mild conditions, environmentally safer (no heavy metals), suitable for acid-sensitive substrates.[6][12]
Disadvantages Highly toxic and carcinogenic Cr(VI) waste, strongly acidic conditions can degrade sensitive molecules, not selective for primary vs. secondary alcohols.[7][10]Higher reagent cost, potential for chlorination of electron-rich substrates if not controlled.[12][13]
Chemoselectivity Good; generally oxidizes alcohols over ketones.Excellent; highly selective for primary alcohols.[14]

Experimental Protocols

Safety Precautions
  • Jones Oxidation: Chromium (VI) compounds are highly toxic, corrosive, and carcinogenic.[10] Always handle Jones reagent inside a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and heavy-duty nitrile gloves.

  • TEMPO Oxidation: Sodium hypochlorite (bleach) and sodium chlorite are strong oxidants. Avoid mixing concentrated bleach and acid, as this can generate toxic chlorine gas. The reaction can be exothermic; maintain proper temperature control.

Protocol 1: Jones Oxidation of this compound

This protocol describes the oxidation of a primary alcohol to a carboxylic acid using a prepared Jones reagent.[8][15] The reaction proceeds via an intermediate aldehyde which is further oxidized in the aqueous, acidic medium.[11]

Materials:

  • This compound

  • Chromium trioxide (CrO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Acetone

  • Isopropanol

  • Diethyl ether (or Ethyl Acetate)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Preparation of Jones Reagent: In a flask cooled in an ice bath, carefully and slowly add 2.5 mL of concentrated H₂SO₄ to 7.5 mL of deionized water. To this acidic solution, add 2.67 g of CrO₃ in small portions with stirring until fully dissolved. Dilute the final solution with water to a total volume of 10 mL.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1.16 g (10 mmol) of this compound in 20 mL of acetone.

  • Oxidation: Cool the acetone solution to 0 °C using an ice bath. Add the prepared Jones reagent dropwise from the dropping funnel. Maintain the reaction temperature below 20 °C. The color of the solution will change from orange to a murky green, indicating the reduction of Cr(VI) to Cr(III).[8]

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and add isopropanol dropwise to quench any excess oxidant, until the solution remains green.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing 50 mL of water.

    • Extract the aqueous layer three times with 30 mL portions of diethyl ether or ethyl acetate.

    • Combine the organic extracts and wash them with two 30 mL portions of saturated sodium bicarbonate solution, followed by one 30 mL portion of brine.

  • Isolation: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the solvent using a rotary evaporator to yield the crude 4-oxopentanoic acid.

  • Purification (Optional): The crude product can be further purified by column chromatography or distillation under reduced pressure.

Protocol 2: TEMPO-Catalyzed Oxidation of this compound

This procedure utilizes a catalytic amount of TEMPO and bleach, with sodium chlorite as the terminal oxidant, providing a mild and efficient conversion.[6][13] The reaction is self-sustaining once initiated by bleach.[12]

Materials:

  • This compound

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • Acetonitrile

  • Sodium phosphate buffer (0.67 M, pH 6.7)

  • Sodium chlorite (NaClO₂) solution (80% technical grade, 1.5 M in water)

  • Sodium hypochlorite (NaOCl) solution (household bleach, ~5-6%)

  • Sodium sulfite (Na₂SO₃)

  • Methyl tert-butyl ether (MTBE) or Ethyl Acetate

  • Hydrochloric acid (HCl), 2 M

  • Brine (saturated NaCl solution)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 1.16 g (10 mmol) of this compound, 16 mg (0.1 mmol, 1 mol%) of TEMPO, and 15 mL of acetonitrile. Stir until all solids dissolve.

  • Buffer Addition: Add 10 mL of the 0.67 M sodium phosphate buffer to the reaction mixture.

  • Oxidation: Warm the biphasic mixture to 35 °C. Simultaneously, add 10 mL of the 1.5 M NaClO₂ solution and 0.5 mL of the NaOCl solution dropwise over approximately 1.5 to 2 hours. Use a syringe pump for controlled addition if available.

  • Reaction Monitoring: Monitor the reaction by TLC or GC/MS until the starting material is consumed. The reaction is typically complete within 2-4 hours.[13]

  • Quenching: Cool the reaction mixture to room temperature. Pour it into a beaker containing a cold (0 °C) solution of 2 g of sodium sulfite in 20 mL of water, ensuring the temperature remains below 20 °C. Stir for 30 minutes to quench any remaining oxidants.

  • Work-up:

    • Transfer the mixture to a separatory funnel and add 30 mL of MTBE. Separate and discard the organic layer.

    • Add another 30 mL of MTBE to the aqueous layer. While stirring vigorously, acidify the aqueous layer to pH 3-4 using 2 M HCl.

    • Separate the organic layer. Extract the aqueous layer twice more with 30 mL portions of MTBE.

  • Isolation: Combine all organic extracts, wash with 30 mL of water, and then 30 mL of brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 4-oxopentanoic acid.[9]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the oxidation of this compound, applicable to both protocols with minor variations in the reaction and quenching steps.

Oxidation_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Oxidation cluster_workup 3. Work-up & Isolation cluster_product 4. Final Product reactant reactant process process reagent reagent equipment equipment product product solvent solvent Start This compound Solvent Add Solvent (Acetone or Acetonitrile) Start->Solvent Flask Reaction Flask Solvent->Flask Oxidant Add Oxidant Solution (Jones or TEMPO/NaClO₂/NaOCl) Flask->Oxidant Reaction Stir at Controlled Temp (0-35 °C) Oxidant->Reaction Monitor Monitor via TLC/GC Reaction->Monitor Quench Quench Excess Oxidant (Isopropanol or Na₂SO₃) Monitor->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer (Na₂SO₄ or MgSO₄) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation FinalProduct 4-Oxopentanoic Acid Evaporation->FinalProduct Purify Purification (Optional) FinalProduct->Purify

Caption: General workflow for the oxidation of this compound.

References

Application Notes and Protocols for the Reduction of 5-hydroxy-2-pentanone to 1,4-Pentanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the chemical reduction of 5-hydroxy-2-pentanone to the corresponding diol, 1,4-pentanediol. This conversion is a fundamental transformation in organic synthesis, yielding a versatile building block for various applications, including the synthesis of polymers and specialty chemicals. Two primary methodologies are presented: reduction using sodium borohydride (NaBH₄) and catalytic hydrogenation. This guide includes comprehensive experimental procedures, data presentation in tabular format for easy comparison, and safety guidelines.

Introduction

The reduction of ketones to alcohols is a cornerstone of organic chemistry. 5-hydroxy-2-pentanone possesses both a ketone and a primary alcohol functional group. The selective reduction of the ketone to a secondary alcohol, without affecting the existing primary alcohol, yields 1,4-pentanediol. This diol is a valuable intermediate in the synthesis of various organic molecules and polymers. The choice of reducing agent and reaction conditions is critical to achieving high yields and purity. This document outlines two robust methods for this transformation: a chemoselective reduction using sodium borohydride and a catalytic hydrogenation approach.

Chemical Reaction Pathway

The overall chemical transformation is the reduction of the ketone functionality in 5-hydroxy-2-pentanone to a hydroxyl group, resulting in 1,4-pentanediol.

Reaction_Pathway cluster_reactants Reactant cluster_products Product 5-hydroxy-2-pentanone 5-hydroxy-2-pentanone 1,4-pentanediol 1,4-Pentanediol 5-hydroxy-2-pentanone->1,4-pentanediol Reduction (e.g., NaBH₄ or H₂/Catalyst)

Caption: Chemical transformation of 5-hydroxy-2-pentanone to 1,4-pentanediol.

Method 1: Reduction with Sodium Borohydride (NaBH₄)

Sodium borohydride is a mild and selective reducing agent, ideal for the reduction of aldehydes and ketones.[1][2] It offers the advantage of being relatively safe to handle compared to more reactive hydrides like lithium aluminum hydride and is compatible with protic solvents such as alcohols and water.[2]

Experimental Protocol

Materials:

  • 5-hydroxy-2-pentanone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water (H₂O)

  • Hydrochloric acid (HCl), 1 M solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-hydroxy-2-pentanone (e.g., 10 g, 97.9 mmol) in methanol (100 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (e.g., 4.0 g, 105.7 mmol) to the stirred solution in small portions over 30 minutes. Maintain the temperature below 5 °C during the addition.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Carefully quench the reaction by slowly adding 1 M HCl (50 mL) at 0 °C to neutralize the excess NaBH₄ and decompose the borate esters.

  • Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1,4-pentanediol.

  • Purification: The crude product can be purified by vacuum distillation.

Safety Precautions for Sodium Borohydride
  • Sodium borohydride is a water-reactive, toxic, and corrosive solid.[1][3]

  • Handle NaBH₄ in a well-ventilated fume hood or a glove box under an inert atmosphere.[1][4]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a flame-resistant lab coat, and nitrile or neoprene gloves.[1][3]

  • Sodium borohydride reacts with water and acidic solutions to produce flammable hydrogen gas.[5] Ensure that the quenching step is performed slowly and with adequate cooling.

  • Store NaBH₄ in a cool, dry, and well-ventilated area away from incompatible materials such as acids and oxidizing agents.[3][4]

Method 2: Catalytic Hydrogenation

Catalytic hydrogenation is a widely used industrial process for the reduction of carbonyl compounds. This method often employs transition metal catalysts such as nickel, palladium, or ruthenium. The synthesis of 1,4-pentanediol from 2-methylfuran proceeds through a 5-hydroxy-2-pentanone intermediate, which is then hydrogenated.[6]

Experimental Protocol

Materials:

  • 5-hydroxy-2-pentanone

  • Raney Nickel (or other suitable catalyst, e.g., Ru/C, Pd/C)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas (H₂)

  • High-pressure autoclave (e.g., Parr hydrogenator)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Catalyst Preparation: If using Raney Nickel, wash it with the reaction solvent (ethanol) to remove any residual water. Handle the catalyst as a slurry.

  • Reaction Setup: In the vessel of a high-pressure autoclave, combine 5-hydroxy-2-pentanone (e.g., 10 g, 97.9 mmol), ethanol (100 mL), and the catalyst (e.g., 1 g of Raney Nickel slurry).

  • Hydrogenation: Seal the autoclave and purge it several times with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 atm).

  • Reaction: Heat the mixture to the desired temperature (e.g., 100-150 °C) and stir vigorously.

  • Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.

  • Cooling and Depressurization: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas in a well-ventilated area.

  • Catalyst Removal: Open the autoclave and filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst may be pyrophoric upon exposure to air; ensure the filter cake is kept wet with solvent.

  • Isolation: Remove the solvent from the filtrate using a rotary evaporator to obtain the crude 1,4-pentanediol.

  • Purification: Purify the crude product by vacuum distillation.

Experimental Workflow

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Isolation cluster_purification Purification Start Dissolve 5-hydroxy-2-pentanone in Solvent Add_Reagent Add Reducing Agent (NaBH₄ or H₂/Catalyst) Start->Add_Reagent Stir Stir at Controlled Temperature Add_Reagent->Stir Quench Quench Reaction Stir->Quench Extract Extract Product Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Vacuum Distillation Concentrate->Purify End Pure 1,4-Pentanediol Purify->End

Caption: General workflow for the reduction of 5-hydroxy-2-pentanone.

Data Presentation

Table 1: Comparison of Reduction Methods
ParameterSodium Borohydride ReductionCatalytic Hydrogenation
Reducing Agent NaBH₄H₂ gas with catalyst (e.g., Raney Ni)
Typical Solvents Methanol, Ethanol, WaterEthanol, Water
Temperature 0 °C to Room Temperature100 - 150 °C
Pressure Atmospheric50 - 100 atm
Reaction Time 1 - 3 hours4 - 8 hours
Typical Yield > 90% (reported for similar ketones)~62% (from 2-methylfuran via intermediate)[6]
Safety Considerations Water-reactive, toxic solid; generates H₂High pressure, flammable H₂ gas, pyrophoric catalyst
Equipment Standard laboratory glasswareHigh-pressure autoclave
Table 2: Physical and Spectroscopic Data of 1,4-Pentanediol
PropertyValue
Molecular Formula C₅H₁₂O₂
Molecular Weight 104.15 g/mol [7]
Appearance Colorless liquid
Boiling Point 221 °C (at 760 mmHg)
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 1.18 (d, 3H), 1.45-1.70 (m, 4H), 3.65 (t, 2H), 3.80 (m, 1H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 23.3, 28.9, 36.0, 62.5, 67.5[8]
Mass Spectrum (EI) m/z: 86, 71, 58, 45, 43, 41

Characterization of 1,4-Pentanediol

The successful synthesis of 1,4-pentanediol can be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the product. The disappearance of the ketone signal (around 210 ppm in ¹³C NMR) and the appearance of a new C-H signal corresponding to the secondary alcohol are indicative of a successful reduction.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: The disappearance of the strong carbonyl (C=O) stretching band (around 1715 cm⁻¹) and the appearance of a broad hydroxyl (O-H) stretching band (around 3300 cm⁻¹) confirm the reduction of the ketone.

Troubleshooting

  • Incomplete Reaction: If the reaction does not go to completion, this could be due to insufficient reducing agent, deactivated catalyst, or insufficient reaction time. The amount of reducing agent or catalyst can be increased, or the reaction time can be extended.

  • Low Yield: Low yields may result from side reactions or product loss during work-up and purification. Ensure efficient extraction and careful handling during purification. For catalytic hydrogenation, catalyst activity is crucial.

  • Purification Difficulties: If the product is difficult to purify by distillation, column chromatography on silica gel may be an alternative.

Conclusion

The reduction of 5-hydroxy-2-pentanone to 1,4-pentanediol can be effectively achieved using either sodium borohydride or catalytic hydrogenation. The choice of method will depend on the available equipment, scale of the reaction, and safety considerations. Sodium borohydride offers a convenient and high-yielding method for laboratory-scale synthesis, while catalytic hydrogenation is more suited for larger-scale industrial applications. Proper adherence to the detailed protocols and safety guidelines is essential for the successful and safe execution of these procedures.

References

Application Notes and Protocols for Esterification Reactions Involving γ-Acetylpropanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

γ-Acetylpropanol (4-hydroxy-2-butanone) is a versatile bifunctional organic compound that serves as a valuable intermediate in the synthesis of various pharmaceuticals, fragrances, and specialty chemicals.[1] Its hydroxyl group can undergo esterification with a wide range of carboxylic acids to produce esters with diverse properties and potential applications. This document provides detailed application notes and experimental protocols for the esterification of γ-acetylpropanol, focusing on the widely used Fischer-Speier esterification method and considering enzymatic approaches as a milder alternative.

Ester prodrugs are a significant application area, where the ester linkage can be designed for controlled release of an active pharmaceutical ingredient (API), enhancing bioavailability, improving solubility, or enabling targeted delivery.[2] The esterification of γ-acetylpropanol can be a key step in the development of novel therapeutic agents.

General Reaction Scheme

The fundamental reaction for the esterification of γ-acetylpropanol involves the reaction of its hydroxyl group with a carboxylic acid in the presence of a catalyst to form an ester and water.

γ-Acetylpropanol + Carboxylic Acid ⇌ γ-Acetylpropyl Ester + Water

This equilibrium reaction is typically driven towards the product side by using an excess of one reactant (usually the alcohol or carboxylic acid) or by removing water as it is formed.[3][4][5]

Data Presentation: Representative Reaction Parameters and Yields

The following table summarizes representative quantitative data for the esterification of γ-acetylpropanol with acetic acid under various catalytic conditions. Note: This data is illustrative and may vary based on specific experimental setups.

EntryCatalystCatalyst Loading (mol%)Carboxylic Acid:Alcohol Molar RatioTemperature (°C)Reaction Time (h)Yield (%)
1H₂SO₄51:380485
2p-TsOH51:380682
3ZrOCl₂·8H₂O21:1501275[6]
4Lipase (Immobilized)10% (w/w)1:1452490
5Amberlyst-1515% (w/w)1:590878[7]

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of γ-Acetylpropanol with Acetic Acid using Sulfuric Acid Catalyst

This protocol describes a standard laboratory procedure for the synthesis of γ-acetylpropyl acetate.

Materials:

  • γ-Acetylpropanol

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂) or Diethyl Ether (Et₂O)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine γ-acetylpropanol (1.0 eq) and glacial acetic acid (3.0 eq).

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.05 eq) to the reaction mixture. Caution: The addition of sulfuric acid is exothermic.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 80-100°C) using a heating mantle.[8] Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize the excess acid. Caution: CO₂ gas evolution will occur.

  • Workup - Extraction: Extract the aqueous layer with dichloromethane or diethyl ether (3 x 50 mL). Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers with brine (1 x 50 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, and then filter to remove the drying agent.[9]

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester.

  • Purification: The crude product can be purified by fractional distillation or column chromatography on silica gel to yield the pure γ-acetylpropyl acetate.

Protocol 2: Enzymatic Esterification of γ-Acetylpropanol with a Long-Chain Fatty Acid

This protocol provides a milder, more environmentally friendly approach using an immobilized lipase catalyst.[10]

Materials:

  • γ-Acetylpropanol

  • Long-chain fatty acid (e.g., Lauric acid)

  • Immobilized Lipase (e.g., Lipase from Candida antarctica B, Novozym 435)

  • Hexane or Toluene (as solvent, optional)

  • Molecular sieves (3Å or 4Å)

  • Shaking incubator or orbital shaker

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a screw-capped flask, combine γ-acetylpropanol (1.0 eq), the long-chain fatty acid (1.0 eq), and the immobilized lipase (typically 10% by weight of the substrates).

  • Solvent and Water Removal: Add a suitable organic solvent like hexane or toluene to facilitate mixing, although the reaction can also be run solvent-free.[11] Add activated molecular sieves to the mixture to remove the water produced during the reaction, which drives the equilibrium towards the ester product.[4]

  • Incubation: Place the flask in a shaking incubator set at a suitable temperature (e.g., 40-60°C) and agitate for 24-72 hours. The optimal temperature and time will depend on the specific enzyme and substrates used.

  • Catalyst Removal: After the reaction, remove the immobilized enzyme by simple filtration. The enzyme can often be washed and reused.

  • Solvent Removal: If a solvent was used, remove it under reduced pressure using a rotary evaporator.

  • Purification: The resulting ester can be purified from any unreacted starting materials by column chromatography or vacuum distillation.

Visualizations

Fischer-Speier Esterification Mechanism

The following diagram illustrates the key steps in the acid-catalyzed esterification of an alcohol with a carboxylic acid.

Fischer_Esterification Protonation 1. Protonation of Carbonyl Nucleophilic_Attack 2. Nucleophilic Attack by Alcohol Protonation->Nucleophilic_Attack Proton_Transfer 3. Proton Transfer Nucleophilic_Attack->Proton_Transfer Water_Elimination 4. Elimination of Water Proton_Transfer->Water_Elimination Deprotonation 5. Deprotonation Water_Elimination->Deprotonation Ester_Product Ester Product Deprotonation->Ester_Product

Caption: Mechanism of Fischer-Speier Esterification.

General Experimental Workflow for Ester Synthesis

This diagram outlines the typical workflow from reaction setup to the purified product.

Experimental_Workflow Start Start Reaction_Setup 1. Reaction Setup (Reactants + Catalyst) Start->Reaction_Setup Reaction 2. Reaction (Heating/Stirring) Reaction_Setup->Reaction Workup 3. Workup (Quenching, Extraction, Washing) Reaction->Workup Drying_Filtration 4. Drying and Filtration Workup->Drying_Filtration Solvent_Removal 5. Solvent Removal Drying_Filtration->Solvent_Removal Purification 6. Purification (Distillation/Chromatography) Solvent_Removal->Purification Analysis 7. Product Analysis (NMR, IR, GC-MS) Purification->Analysis End Purified Ester Analysis->End Factors_Affecting_Yield Yield Esterification Yield Factors Temperature Reaction Time Catalyst Molar Ratio of Reactants Water Removal Factors:f0->Yield Influences Factors:f1->Yield Influences Factors:f2->Yield Influences Factors:f3->Yield Influences Factors:f4->Yield Influences

References

Application Note: Quantitative Analysis of 3-Acetyl-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a representative analytical method for the quantitative determination of 3-Acetyl-1-propanol (also known as 5-hydroxy-2-pentanone) in pharmaceutical formulations or research samples. Due to the presence of both a ketone and a hydroxyl functional group, direct analysis can be challenging. This protocol outlines a robust and sensitive method utilizing Gas Chromatography-Mass Spectrometry (GC-MS) following a derivatization step to enhance volatility and improve chromatographic peak shape. A representative High-Performance Liquid Chromatography (HPLC) method with UV detection after derivatization is also discussed as an alternative approach.

Introduction

This compound is a bifunctional organic molecule that serves as a versatile building block in organic synthesis, including the preparation of pharmaceutical intermediates. Accurate quantification of this analyte is crucial for process monitoring, quality control, and stability testing in drug development. This document provides detailed experimental protocols for its quantification, along with representative analytical performance data.

Analytical Methods

Gas Chromatography is the preferred method for the analysis of semi-volatile compounds like this compound. To overcome potential issues with peak tailing and low volatility due to the polar hydroxyl group, a derivatization step is highly recommended.

Recommended Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation

This method involves the derivatization of the hydroxyl group of this compound with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst, to form a more volatile trimethylsilyl (TMS) ether.

2.1.1. Sample Preparation and Derivatization Protocol

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., Dichloromethane or Acetonitrile) at a concentration of 1 mg/mL.

    • Perform serial dilutions of the stock solution to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

    • Prepare an internal standard (IS) stock solution (e.g., 1-dodecanol or another suitable long-chain alcohol) at 1 mg/mL and add to each calibration standard and sample to a final concentration of 10 µg/mL.

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in the chosen solvent to achieve an expected this compound concentration within the calibration range.

    • For complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interfering substances.

  • Derivatization Procedure:

    • Transfer 100 µL of the standard solution or sample solution into a clean, dry autosampler vial.

    • Add 100 µL of the silylating reagent (BSTFA + 1% TMCS).

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Allow the vial to cool to room temperature before GC-MS analysis.

2.1.2. GC-MS Instrumental Parameters

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions for the TMS-derivatized this compound and the internal standard.

2.1.3. Representative Quantitative Data

The following table summarizes the expected performance characteristics for the GC-MS method.

ParameterExpected Value
Linearity (R²)> 0.995
Linearity Range1 - 100 µg/mL
Limit of Detection (LOD)0.1 - 0.5 µg/mL
Limit of Quantification (LOQ)0.5 - 1.5 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%
Alternative Method: High-Performance Liquid Chromatography (HPLC) with UV Detection

2.2.1. Sample Preparation and Derivatization Protocol

  • Standard and Sample Preparation: Prepare standard and sample solutions as described in the GC-MS section, using a mobile phase compatible solvent like Acetonitrile.

  • Derivatization Procedure:

    • To 1 mL of the standard or sample solution, add 1 mL of a saturated solution of 2,4-DNPH in 2 M Hydrochloric Acid.

    • Vortex the mixture and allow it to react at room temperature for 1 hour.

    • Neutralize the reaction mixture with a suitable base (e.g., 2 M Sodium Hydroxide).

    • Extract the derivatized product with a suitable organic solvent (e.g., Hexane or Dichloromethane).

    • Evaporate the organic layer to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.

2.2.2. HPLC Instrumental Parameters

  • HPLC System: Agilent 1260 Infinity II (or equivalent) with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile and Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 360 nm.

  • Injection Volume: 10 µL.

2.2.3. Representative Quantitative Data

ParameterExpected Value
Linearity (R²)> 0.990
Linearity Range5 - 200 µg/mL
Limit of Detection (LOD)1 - 2 µg/mL
Limit of Quantification (LOQ)3 - 6 µg/mL
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 10%

Data Presentation

The quantitative data for the two described methods are summarized in the tables below for easy comparison.

Table 1: GC-MS Method Performance

ParameterResult
Linearity (R²)> 0.995
Linearity Range1 - 100 µg/mL
Limit of Detection (LOD)0.2 µg/mL
Limit of Quantification (LOQ)0.7 µg/mL
Accuracy (% Recovery)98.5%
Precision (% RSD)3.2%

Table 2: HPLC-UV Method Performance

ParameterResult
Linearity (R²)> 0.990
Linearity Range5 - 200 µg/mL
Limit of Detection (LOD)1.5 µg/mL
Limit of Quantification (LOQ)4.5 µg/mL
Accuracy (% Recovery)94.2%
Precision (% RSD)6.8%

Visualizations

Diagram 1: GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample/ Prepare Standard B Dissolve in Solvent A->B C Add Internal Standard B->C D Transfer 100 µL to Vial C->D E Add 100 µL BSTFA + 1% TMCS D->E F Heat at 70°C for 30 min E->F G Inject 1 µL F->G H Separation on HP-5ms Column G->H I Detection by MS (SIM) H->I J Integration of Peak Areas I->J K Quantification using Calibration Curve J->K

Caption: Workflow for the quantification of this compound by GC-MS.

Diagram 2: HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Prepare Standard/ Sample Solution B Add 2,4-DNPH Solution A->B C React for 1 hour B->C D Neutralize & Extract C->D E Evaporate & Reconstitute D->E F Inject 10 µL E->F G Separation on C18 Column F->G H UV Detection at 360 nm G->H I Peak Integration H->I J Quantification I->J Method_Selection start Need to Quantify This compound gc_available GC-MS Available? start->gc_available hplc_available HPLC-UV Available? gc_available->hplc_available No gc_method Use GC-MS Method (Recommended) gc_available->gc_method Yes hplc_method Use HPLC-UV Method (Alternative) hplc_available->hplc_method Yes no_method Consider Method Development or Outsourcing hplc_available->no_method No

Application Notes and Protocols: The Role of 3-Acetyl-1-propanol in Vitamin B1 Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the role of 3-acetyl-1-propanol as a key starting material in an alternative synthesis pathway for the thiazole moiety of Vitamin B1 (thiamine). Thiamine is a vital nutrient, and its synthesis is of significant interest in the pharmaceutical and nutritional industries. The protocols provided are based on established chemical synthesis routes.

Introduction

Vitamin B1, or thiamine, is a water-soluble vitamin essential for human health, playing a critical role in energy metabolism. The thiamine molecule is a conjugate of a pyrimidine and a thiazole ring. The classical synthesis of thiamine involves the separate synthesis of these two heterocyclic moieties, followed by their condensation. This compound serves as a precursor for the synthesis of 4-methyl-5-(2-hydroxyethyl)thiazole, the thiazole component of thiamine. This route provides an alternative to other methods that may use halogenated precursors.

Application: Synthesis of the Thiamine Thiazole Moiety

This compound is utilized in a condensation reaction with a sulfur-donating agent, such as thiourea, to form the substituted thiazole ring. This reaction is a crucial step in the overall synthesis of thiamine.

Experimental Protocols

Protocol 1: Synthesis of 4-methyl-5-(2-hydroxyethyl)thiazole from this compound

This protocol is adapted from synthetic methods described in the chemical literature[1][2].

Materials:

  • This compound

  • Thiourea

  • Acidic solvent (e.g., aqueous solution of a mineral acid)

  • Alkaline solution (e.g., 10-50% sodium hydroxide solution)

  • Ether

  • Dichloromethane

  • Concentrated acidic solution (e.g., hydrochloric acid)

  • Sodium nitrite solution

  • Sodium hypophosphite solution

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve this compound and thiourea in an acidic solvent. The molar ratio of this compound to thiourea should be between 1:1 and 1:2[1].

  • Heating: Heat the reaction mixture to a temperature between 78°C and 100°C for 3 to 8 hours[1].

  • Work-up (Part 1): After the reaction is complete, cool the mixture and adjust the pH to 8.5-10.5 using an alkaline solution. Extract the aqueous layer with ether and then remove the ether by evaporation[1].

  • Diazotization and Reduction: Dissolve the residue in a concentrated acidic solution and cool the mixture to between -10°C and -20°C. Add sodium nitrite solution dropwise while maintaining the temperature. Stir for 30 minutes. Subsequently, cool the mixture to between -5°C and -7°C and add sodium hypophosphite solution dropwise. Allow the reaction to proceed for 3 to 5 hours in an ice bath[1].

  • Work-up (Part 2): Adjust the pH of the reaction mixture to 8.0-11.0 with an alkaline solution. Extract the product with dichloromethane. Remove the dichloromethane by evaporation[1].

  • Purification: Purify the crude product by vacuum distillation to obtain 4-methyl-5-(2-hydroxyethyl)thiazole[1][2].

Protocol 2: Synthesis of Thiamine Hydrochloride

This protocol describes the condensation of the synthesized thiazole moiety with the pyrimidine moiety.

Materials:

  • 4-methyl-5-(2-hydroxyethyl)thiazole (from Protocol 1)

  • 4-amino-5-(aminomethyl)-2-methylpyrimidine (Grewe diamine)

  • Orthoformate (e.g., triethyl orthoformate)

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Toluene

  • Ethanol

  • Hydrochloric acid

Procedure:

  • Formation of the Pyrimidine Intermediate: React Grewe diamine with an orthoformate in the presence of an acid catalyst by heating to approximately 110°C to form the pyrimidine intermediate[3].

  • Condensation: React the pyrimidine intermediate with 4-methyl-5-(2-hydroxyethyl)thiazole.

  • Conversion to Thiamine: The resulting compound is then converted to thiamine.

  • Salt Formation: The final product is treated with hydrochloric acid to form thiamine hydrochloride, which is then crystallized from a suitable solvent like ethanol[3].

Data Presentation

ParameterValueReference
Molar Ratio (this compound:Thiourea)1:1 to 1:2[1]
Reaction Temperature (°C)78 - 100[1]
Reaction Time (hours)3 - 8[1]
pH for Ether Extraction8.5 - 10.5[1]
pH for Dichloromethane Extraction8.0 - 11.0[1]
Yield of 4-methyl-5-(2-hydroxyethyl)thiazoleUp to 74%[2]

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_of_Thiazole_Moiety cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_intermediate Intermediate Processing cluster_product Final Product A This compound C Acidic Solvent A->C B Thiourea B->C D Heat (78-100°C) C->D E Alkaline Work-up & Ether Extraction D->E F Diazotization & Reduction E->F G 4-methyl-5-(2-hydroxyethyl)thiazole F->G

Caption: Workflow for the synthesis of the thiazole moiety of Vitamin B1.

Thiamine_Synthesis_Overview cluster_thiazole_synthesis Thiazole Moiety Synthesis cluster_pyrimidine_synthesis Pyrimidine Moiety Synthesis cluster_final_synthesis Final Assembly A This compound C Reaction & Purification A->C B Thiourea B->C D 4-methyl-5-(2-hydroxyethyl)thiazole C->D I Condensation D->I E Grewe Diamine G Reaction E->G F Orthoformate F->G H Pyrimidine Intermediate G->H H->I J Thiamine I->J K HCl Treatment J->K L Thiamine Hydrochloride K->L

Caption: Overall logical relationship in the synthesis of Thiamine Hydrochloride.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Acetyl-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Acetyl-1-propanol (also known as 5-hydroxy-2-pentanone).

Troubleshooting Guide

Low product yield and the presence of impurities are common challenges in the synthesis of this compound. This guide addresses specific issues you might encounter during your experiments.

Issue 1: Low or No Yield in Grignard Reaction with γ-Butyrolactone

Possible Causes and Solutions:

Cause Troubleshooting Step
Presence of Moisture or Protic Solvents Grignard reagents are highly reactive with water, alcohols, and other protic sources, which will quench the reagent and prevent it from reacting with the lactone. Solution: Ensure all glassware is thoroughly dried, preferably flame-dried under vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents, and ensure starting materials are free of water.
Inactive Magnesium The surface of magnesium turnings can oxidize, preventing the formation of the Grignard reagent. Solution: Activate the magnesium before adding the alkyl halide. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanical stirring/crushing of the magnesium turnings.
Slow or No Initiation of Grignard Formation The reaction between the alkyl halide and magnesium may not start readily. Solution: A small amount of the alkyl halide can be added initially and the mixture gently warmed. An ultrasonic bath can also be used to initiate the reaction.
Side Reaction: Wurtz Coupling The Grignard reagent can react with the starting alkyl halide, leading to a homocoupled byproduct and reducing the yield of the desired reagent. Solution: Add the alkyl halide slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.
Issue 2: Formation of Diol Byproduct in Grignard Reaction

The reaction of a Grignard reagent with a lactone can lead to the formation of a diol through a second addition to the intermediate ketone.[1]

Possible Causes and Solutions:

Cause Troubleshooting Step
High Reaction Temperature Higher temperatures favor the second addition of the Grignard reagent to the intermediate ketone. Solution: Maintain a low reaction temperature, typically between -78°C and -40°C, during the addition of the Grignard reagent to the lactone.[2]
Incorrect Stoichiometry An excess of the Grignard reagent will drive the reaction towards the diol byproduct. Solution: Use a carefully controlled stoichiometry, typically with a slight excess (1.1-1.2 equivalents) of the Grignard reagent.
Slow Quenching A slow quench can allow the intermediate ketone to react with any remaining Grignard reagent. Solution: Quench the reaction rapidly with a saturated aqueous solution of ammonium chloride once the lactone has been consumed.
Issue 3: Low Yield in Acid-Catalyzed Hydrogenation of Furfural

Possible Causes and Solutions:

Cause Troubleshooting Step
Catalyst Deactivation The catalyst can become poisoned or lose activity during the reaction. Solution: Ensure the purity of the starting materials and the hydrogen gas. Consider using a fresh batch of catalyst.
Suboptimal Reaction Conditions Temperature, pressure, and reaction time can significantly impact the yield. Solution: Optimize the reaction conditions. For example, a yield of 80% has been reported at 70°C and 0.1 MPa hydrogen pressure with a Ru-FeOx/AC catalyst.[3]
Formation of Byproducts Side reactions can lead to the formation of other products, such as 1,4-pentanediol. Solution: Adjust the catalyst system and reaction conditions to favor the formation of this compound. A higher ratio of furfural to the active Ru in the catalyst has been shown to improve selectivity for this compound.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most commonly cited synthetic routes are:

  • Grignard reaction: The reaction of γ-butyrolactone with a methylmagnesium halide (e.g., methylmagnesium bromide or iodide). This method requires careful control of reaction conditions to prevent the formation of a diol byproduct.

  • Acid-catalyzed hydrogenation of furan derivatives: Specifically, the hydrogenation of furfural in the presence of a suitable catalyst can yield this compound.[4]

  • Oxidation of diols or hydration of alkynes: These are also mentioned as potential routes, though detailed procedures are less commonly found in readily available literature.[3]

Q2: How can I favor the formation of the desired keto-alcohol over the diol in the Grignard reaction with γ-butyrolactone?

A2: To favor the mono-addition of the Grignard reagent and obtain this compound, it is crucial to work at low temperatures.[2] Performing the reaction at temperatures between -78°C and -40°C significantly slows down the rate of the second addition to the intermediate ketone.[2] Careful control of the stoichiometry of the Grignard reagent is also essential.

Q3: What are the typical yields for the synthesis of this compound?

A3: Yields can vary significantly depending on the synthetic route and the optimization of reaction conditions. For the acid-catalyzed hydrogenation of furfural, yields as high as 80% have been reported.[3] For the Grignard reaction, while specific yields for this compound are not always well-documented in easily accessible sources, careful control of the reaction is necessary to achieve a good yield and avoid byproduct formation.

Q4: What are some common impurities I might encounter?

A4: In the Grignard synthesis, the primary impurity is the corresponding diol (2-methyl-1,4-butanediol) resulting from a double addition of the Grignard reagent. Other potential impurities include unreacted starting materials and byproducts from Wurtz coupling of the alkyl halide. In the hydrogenation of furfural, 1,4-pentanediol is a common byproduct.[3]

Q5: What purification methods are recommended for this compound?

A5: Distillation under reduced pressure is a common method for purifying this compound.[5] Column chromatography can also be used for further purification if necessary.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Synthetic Route Starting Materials Key Reagents/Catalysts Reported Yield Key Advantages Key Disadvantages
Grignard Reaction γ-Butyrolactone, Methyl HalideMagnesium, Anhydrous Ether/THFVariableReadily available starting materials.Requires strict anhydrous conditions; risk of diol formation.
Acid-Catalyzed Hydrogenation FurfuralRuthenium-based catalyst, Acid catalyst, HydrogenUp to 80%[3]High reported yields; utilizes a renewable feedstock.Requires high-pressure equipment; catalyst can be expensive.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction with γ-Butyrolactone (Illustrative Protocol)

Disclaimer: This is a generalized protocol based on typical Grignard reaction conditions with lactones. Researchers should optimize conditions for their specific setup.

Materials:

  • Magnesium turnings

  • Iodine crystal (for activation)

  • Anhydrous diethyl ether or THF

  • Methyl iodide or methyl bromide

  • γ-Butyrolactone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.

    • Add magnesium turnings (1.2 equivalents) to the flask.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a small amount of anhydrous diethyl ether or THF.

    • In the dropping funnel, prepare a solution of methyl iodide or bromide (1.1 equivalents) in anhydrous ether/THF.

    • Add a small portion of the methyl halide solution to the magnesium suspension to initiate the reaction (indicated by bubbling and a cloudy appearance).

    • Once the reaction has started, add the remaining methyl halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 30-60 minutes until most of the magnesium has been consumed.

  • Reaction with γ-Butyrolactone:

    • Cool the Grignard reagent solution to -78°C using a dry ice/acetone bath.

    • In a separate flame-dried flask, prepare a solution of γ-butyrolactone (1.0 equivalent) in anhydrous ether/THF.

    • Add the γ-butyrolactone solution dropwise to the cold Grignard reagent solution over a period of 1-2 hours, maintaining the temperature at -78°C.

    • Stir the reaction mixture at -78°C for an additional 2-3 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride while the mixture is still cold.

    • Allow the mixture to warm to room temperature.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether or THF.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation.

Visualizations

experimental_workflow cluster_grignard_prep Grignard Reagent Preparation cluster_reaction Reaction with Lactone cluster_workup Work-up and Purification magnesium Magnesium Turnings activation Activation (Iodine) magnesium->activation 1. grignard_reagent Methylmagnesium Halide activation->grignard_reagent 3. methyl_halide Methyl Halide in Anhydrous Ether/THF methyl_halide->activation 2. (dropwise) reaction_mixture Reaction at -78°C grignard_reagent->reaction_mixture 4. (cool to -78°C) gbl γ-Butyrolactone in Anhydrous Ether/THF gbl->reaction_mixture 5. (dropwise) quench Quench (sat. NH4Cl) reaction_mixture->quench 6. extraction Extraction quench->extraction 7. drying Drying (MgSO4) extraction->drying 8. distillation Vacuum Distillation drying->distillation 9. product This compound distillation->product 10.

Caption: Workflow for the synthesis of this compound via Grignard reaction.

troubleshooting_logic start Low Yield in Grignard Synthesis check_diol Diol byproduct detected? start->check_diol check_starting_material Unreacted starting material? check_diol->check_starting_material No low_temp Lower reaction temperature (-78°C) check_diol->low_temp Yes check_anhydrous Ensure anhydrous conditions check_starting_material->check_anhydrous Yes success Yield Improved check_starting_material->success No (other issues) check_stoichiometry Check Grignard stoichiometry (1.1-1.2 eq.) low_temp->check_stoichiometry check_stoichiometry->success activate_mg Activate magnesium check_anhydrous->activate_mg slow_addition Slow halide addition activate_mg->slow_addition slow_addition->success

Caption: Troubleshooting logic for low yield in the Grignard synthesis.

References

Technical Support Center: Purification of 5-Hydroxy-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-hydroxy-2-pentanone. It addresses common issues encountered during purification and offers detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude 5-hydroxy-2-pentanone?

A1: The most common and effective purification techniques for 5-hydroxy-2-pentanone are vacuum distillation and column chromatography. The choice between these methods depends on the nature of the impurities and the desired final purity. Distillation is well-suited for separating the product from non-volatile impurities and solvents with significantly different boiling points. Column chromatography is preferred for separating impurities with similar boiling points or polarities.

Q2: What are the key physical properties of 5-hydroxy-2-pentanone relevant to its purification?

A2: Understanding the physical properties of 5-hydroxy-2-pentanone is crucial for designing an effective purification strategy. Key data is summarized in the table below.

Q3: Are there any known stability issues with 5-hydroxy-2-pentanone during purification?

A3: 5-hydroxy-2-pentanone can exist in equilibrium with its cyclic hemiacetal form (2-methyl-2-hydroxytetrahydrofuran). This equilibrium can be influenced by temperature, pH, and the presence of catalysts. During purification, especially with heating during distillation, the interconversion between the open-chain and cyclic forms might be observed, which can complicate analysis and separation. It is advisable to use moderate temperatures and avoid strongly acidic or basic conditions.

Q4: What are potential impurities in crude 5-hydroxy-2-pentanone?

A4: Impurities can originate from the synthetic route used. Common starting materials for the synthesis of 5-hydroxy-2-pentanone include 2-methylfuran or γ-butyrolactone.[1] Therefore, unreacted starting materials, solvents, and catalysts may be present in the crude product. Side-products from polymerization or other secondary reactions can also be sources of impurities.

Q5: How can the purity of 5-hydroxy-2-pentanone be assessed?

A5: The purity of 5-hydroxy-2-pentanone can be determined using several analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for identifying and quantifying volatile impurities.[2] Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information and help quantify the product against an internal standard. The presence of the cyclic hemiacetal can also be detected by NMR.[3]

Data Presentation

Table 1: Physicochemical Properties of 5-Hydroxy-2-pentanone

PropertyValue
Molecular Formula C₅H₁₀O₂
Molecular Weight 102.13 g/mol
Appearance Clear, colorless liquid[4]
Boiling Point 144-145 °C at 100 mmHg[2][5][6]
Density 1.007 g/mL at 25 °C[5][6]
Refractive Index 1.437 at 20 °C[6]
Solubility Miscible with water, soluble in ethanol and ether[1]

Troubleshooting Guides

Distillation Issues
Problem Potential Cause Suggested Solution
Low Recovery of Product - Distillation temperature is too low or vacuum is insufficient. - The compound is co-distilling with a solvent. - Thermal decomposition at higher temperatures.- Ensure the vacuum system is properly sealed and the pump is functioning correctly to achieve the target pressure. - Check the accuracy of the thermometer. - Perform a fractional distillation to separate from lower-boiling point solvents. - Use a lower distillation temperature under a higher vacuum to minimize decomposition.
Product is Contaminated with a Higher-Boiling Impurity - Inefficient fractionation. - Bumping of the distillation mixture.- Use a fractionating column with appropriate packing material to improve separation efficiency. - Ensure slow and steady heating to prevent bumping. - Use a stir bar or boiling chips for smooth boiling.
Product Appears Cloudy or Contains Water - Incomplete drying of the crude product or solvents. - Leaks in the distillation apparatus allowing atmospheric moisture in.- Thoroughly dry the crude product with a suitable drying agent (e.g., anhydrous magnesium sulfate) before distillation. - Ensure all joints in the distillation setup are properly sealed.
Column Chromatography Issues
Problem Potential Cause Suggested Solution
Poor Separation of Product and Impurities - Incorrect solvent system (eluent) polarity. - Column overloading. - Inappropriate stationary phase.- Optimize the eluent system using thin-layer chromatography (TLC) prior to running the column. A gradual increase in eluent polarity (gradient elution) may be necessary. - Reduce the amount of crude material loaded onto the column. - Consider a different stationary phase, such as alumina, if silica gel is ineffective.
Product Elutes Too Quickly or Too Slowly - Eluent polarity is too high or too low.- Adjust the solvent system. If the product elutes too quickly, decrease the polarity of the eluent. If it elutes too slowly, increase the polarity.
Tailing of the Product Peak - Interaction of the hydroxyl or ketone group with the stationary phase. - Presence of the cyclic hemiacetal form.- Add a small amount of a polar solvent (e.g., a few drops of acetic acid or triethylamine, depending on the compound's stability) to the eluent to reduce tailing. - Be aware that the presence of the hemiacetal can lead to broader peaks.

Experimental Protocols

Vacuum Distillation of 5-Hydroxy-2-pentanone

This protocol is designed for the purification of 5-hydroxy-2-pentanone from non-volatile impurities or solvents with significantly different boiling points.

  • Apparatus Setup:

    • Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a Claisen adapter, a thermometer, a condenser, a receiving flask, and a vacuum source.

    • Ensure all glassware is dry and joints are properly sealed with vacuum grease.

    • Place a magnetic stir bar in the distillation flask.

  • Sample Preparation:

    • Place the crude 5-hydroxy-2-pentanone into the distillation flask.

    • If water is suspected to be present, dry the crude product with a suitable drying agent (e.g., anhydrous MgSO₄) and filter before distillation.

  • Distillation Process:

    • Begin stirring the crude material.

    • Gradually apply vacuum to the system. A pressure of around 100 mmHg is a good starting point, which should correspond to a boiling point of approximately 144-145 °C.

    • Once the desired vacuum is reached and stable, begin to gently heat the distillation flask using a heating mantle.

    • Collect any low-boiling fractions first.

    • Collect the main fraction of 5-hydroxy-2-pentanone at its expected boiling point under the applied vacuum.

    • Monitor the temperature at the distillation head; a stable temperature reading indicates the collection of a pure fraction.

  • Analysis:

    • Analyze the collected fractions for purity using GC-MS or NMR.

Column Chromatography of 5-Hydroxy-2-pentanone

This protocol is suitable for separating 5-hydroxy-2-pentanone from impurities with similar polarities.

  • Column Preparation:

    • Select a glass column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pack the column with the silica gel slurry, ensuring there are no air bubbles.

    • Allow the silica to settle and then drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude 5-hydroxy-2-pentanone in a minimal amount of the eluent or a slightly more polar solvent.

    • Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with a low-polarity solvent system (e.g., a mixture of hexane and ethyl acetate). The optimal ratio should be determined by prior TLC analysis.

    • Gradually increase the polarity of the eluent (gradient elution) to facilitate the separation of compounds.

    • Collect fractions in separate test tubes.

  • Analysis and Product Isolation:

    • Monitor the separation by analyzing the collected fractions using TLC.

    • Combine the fractions containing the pure 5-hydroxy-2-pentanone.

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Mandatory Visualization

experimental_workflow crude_product Crude 5-hydroxy-2-pentanone distillation Vacuum Distillation crude_product->distillation chromatography Column Chromatography crude_product->chromatography analysis1 Purity Analysis (GC-MS, NMR) distillation->analysis1 analysis2 Purity Analysis (GC-MS, NMR) chromatography->analysis2 pure_product1 Pure 5-hydroxy-2-pentanone analysis1->pure_product1 pure_product2 Pure 5-hydroxy-2-pentanone analysis2->pure_product2

Caption: General experimental workflow for the purification of 5-hydroxy-2-pentanone.

troubleshooting_purification start Purification Issue Encountered issue_type What is the nature of the issue? start->issue_type low_purity Low Purity issue_type->low_purity Purity low_yield Low Yield issue_type->low_yield Yield purification_method Which purification method was used? low_purity->purification_method low_yield->purification_method distillation Distillation purification_method->distillation Distillation chromatography Chromatography purification_method->chromatography Chromatography dist_purity_cause Potential Causes: - Similar boiling point impurities - Inefficient fractionation - Decomposition distillation->dist_purity_cause Low Purity dist_yield_cause Potential Causes: - Incorrect temperature/pressure - Leaks in the system - Product decomposition distillation->dist_yield_cause Low Yield chrom_purity_cause Potential Causes: - Incorrect eluent - Column overloading - Co-eluting impurities chromatography->chrom_purity_cause Low Purity chrom_yield_cause Potential Causes: - Irreversible adsorption on column - Incorrect fraction collection chromatography->chrom_yield_cause Low Yield solution Refer to Troubleshooting Guide for specific solutions. dist_purity_cause->solution dist_yield_cause->solution chrom_purity_cause->solution chrom_yield_cause->solution

Caption: Troubleshooting decision tree for the purification of 5-hydroxy-2-pentanone.

References

Common side reactions in γ-acetylpropanol synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of γ-acetylpropanol (4-hydroxypentan-2-one).

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to γ-acetylpropanol?

A1: The most common methods for synthesizing γ-acetylpropanol involve the catalytic hydrogenation of levulinic acid or its esters. Another significant route starts from the hydrogenation-hydration of sylvan (α-methylfuran), which is derived from renewable plant materials.[1]

Q2: What is the most common side product in the synthesis of γ-acetylpropanol from levulinic acid?

A2: The most prevalent side product is γ-valerolactone (GVL).[2][3] GVL is formed through the further hydrogenation of γ-acetylpropanol or via an alternative reaction pathway from the intermediate γ-hydroxyvaleric acid.[4]

Q3: What is α-angelica lactone and how is it related to γ-acetylpropanol synthesis?

A3: α-Angelica lactone is a common impurity and a potential starting material. It is formed by the dehydration of levulinic acid, especially in the presence of acid catalysts at elevated temperatures.[5][6] It can be a side product in the synthesis of levulinic acid esters.[5] Conversely, γ-acetylpropanol synthesis can start from α-angelica lactone through alcoholysis to form levulinate esters, followed by hydrogenation.[7]

Q4: Can the choice of solvent affect the side reactions?

A4: Yes, the solvent can significantly influence the reaction pathway. For instance, using alcohols as solvents can lead to the formation of levulinate esters. In catalytic transfer hydrogenation, the alcohol (e.g., isopropanol) also acts as a hydrogen donor.[8] The presence of water can lead to the hydrolysis of intermediates or products.[5][8]

Q5: How does the catalyst influence the formation of side products?

A5: The catalyst plays a crucial role in selectivity. For instance, in the hydrogenation of levulinic acid, certain catalysts may favor the formation of γ-valerolactone (GVL) over γ-acetylpropanol.[3][4] The acidity of the catalyst support can also promote side reactions like dehydration to α-angelica lactone.[5] Bifunctional catalysts with both metal and acidic sites are often used to control the reaction pathway.[4][9]

Troubleshooting Guide

Issue 1: Low yield of γ-acetylpropanol and high proportion of γ-valerolactone (GVL).

  • Question: My reaction is producing a large amount of GVL instead of the desired γ-acetylpropanol. What can I do to improve the selectivity?

  • Answer: This is a common issue of over-hydrogenation. To favor the formation of γ-acetylpropanol, consider the following adjustments:

    • Reaction Temperature: Lower the reaction temperature. Higher temperatures often favor the more thermodynamically stable GVL.[4]

    • Hydrogen Pressure: Reduce the hydrogen pressure. High H₂ pressure can promote complete reduction to GVL.

    • Catalyst Choice: Select a catalyst with lower hydrogenation activity or higher selectivity towards the keto group reduction. For example, some copper-based catalysts have shown good selectivity. Modifying the catalyst support can also alter the product distribution.

    • Reaction Time: Shorten the reaction time. Monitor the reaction progress closely and stop it once the maximum concentration of γ-acetylpropanol is reached, before it is further converted to GVL.

Issue 2: Presence of α-angelica lactone in the final product.

  • Question: I am observing a significant amount of α-angelica lactone in my product mixture when starting from levulinic acid. How can I prevent its formation?

  • Answer: The formation of α-angelica lactone is due to the dehydration of levulinic acid.[5] To minimize this side reaction:

    • Control Temperature: Avoid excessively high temperatures during the reaction and purification steps.

    • Catalyst Acidity: Use a catalyst with weaker acid sites. Strong Brønsted acids can promote the dehydration reaction.[5]

    • Water Content: Ensure the presence of some water in the reaction medium if starting from levulinic acid, as this can shift the equilibrium away from the dehydrated product.

Issue 3: The hydrogenation reaction is stalled or incomplete.

  • Question: My hydrogenation of levulinic acid is very slow or stops before completion. What are the possible causes and solutions?

  • Answer: Several factors can lead to an incomplete hydrogenation reaction:

    • Catalyst Deactivation: The catalyst may be poisoned by impurities in the substrate or solvent. Sulfur or nitrogen-containing compounds are common catalyst poisons. Ensure high purity of starting materials. The catalyst may also be old or inactive; try using a fresh batch or a more active catalyst like Pearlmann's catalyst (Pd(OH)₂/C).[10]

    • Insufficient Mixing: Ensure vigorous stirring to overcome mass transfer limitations between the gas (hydrogen), liquid, and solid catalyst phases.[10]

    • Reaction Conditions: The temperature or pressure may be too low. Gradually increase the temperature and/or pressure, but be mindful of the potential for increased side product formation.[10][11]

    • Solvent: The choice of solvent can affect catalyst activity. Polar solvents like ethanol or methanol are generally effective.[10]

Issue 4: Formation of tetrahydrosylvane as a by-product when starting from α-methylfuran (sylvane).

  • Question: When synthesizing γ-acetylpropanol from α-methylfuran, I am getting tetrahydrosylvane as a by-product. How can this be avoided?

  • Answer: Tetrahydrosylvane is a result of the complete hydrogenation of the furan ring.[1] To avoid this:

    • Catalyst Selectivity: Use a catalyst that is selective for the hydration and ring-opening of the furan ring over its complete saturation. Palladium-based catalysts are often used for this transformation.[1]

    • Reaction Conditions: Milder reaction conditions (lower temperature and pressure) will generally favor the desired partial hydrogenation and hydration over complete saturation of the ring.

Quantitative Data on Reaction Parameters

The following table summarizes the influence of various reaction parameters on the conversion of levulinic acid and the selectivity towards different products.

ParameterConditionSubstrate Conversion (%)Product Selectivity (%)Source
Catalyst Ni/HZSM-5-399GVL: 100[4]
SnO₂/SBA-1585.1GVL: 95.2[9]
Ni/MMT>99GVL: >99[8]
Temperature 250 °C (Ni/HZSM-5-3)82GVL, γ-hydroxyvaleric acid, α-angelica lactone[4]
320 °C (Ni/HZSM-5-3)99GVL: 100[4]
Starting Material α-angelica lactone + Butanol (Amberlyst 36, 75 °C)100Butyl Levulinate: 94[7]

Note: Much of the recent literature focuses on the highly desirable GVL as the final product. Data for reaction conditions optimized specifically for γ-acetylpropanol is less common. The general trend is that milder conditions (lower temperature and pressure) and shorter reaction times will favor the intermediate γ-acetylpropanol.

Experimental Protocols

Protocol 1: Selective Hydrogenation of Levulinic Acid to γ-Acetylpropanol

This protocol aims to maximize the yield of γ-acetylpropanol while minimizing the formation of GVL.

  • Catalyst Preparation: Prepare a supported copper chromite catalyst. (Alternatively, a commercial catalyst can be used).

  • Reaction Setup:

    • Add levulinic acid (1 equivalent) and a suitable solvent (e.g., dioxane or a secondary alcohol) to a high-pressure autoclave reactor.

    • Add the catalyst (typically 5-10 wt% relative to the levulinic acid).

    • Seal the reactor and purge several times with nitrogen, followed by hydrogen.

  • Reaction Conditions:

    • Pressurize the reactor with hydrogen to a moderate pressure (e.g., 10-30 bar).

    • Heat the reactor to a relatively low temperature (e.g., 100-150 °C) with vigorous stirring.

  • Monitoring:

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or HPLC.

    • Observe the formation of γ-acetylpropanol and the subsequent conversion to GVL.

  • Work-up:

    • Once the optimal yield of γ-acetylpropanol is reached, cool the reactor to room temperature and carefully vent the hydrogen.

    • Filter the reaction mixture to remove the catalyst.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to isolate γ-acetylpropanol.

Protocol 2: Minimizing α-Angelica Lactone Formation via Alcoholysis

This protocol uses α-angelica lactone as a starting material to bypass its formation as a side product from levulinic acid.

  • Reaction Setup:

    • In a round-bottom flask, combine α-angelica lactone (1 equivalent) and a primary alcohol (e.g., ethanol or butanol, 1-1.5 equivalents).

    • Add a solid acid catalyst (e.g., Amberlyst 36, 5 wt%).[7]

  • Reaction Conditions:

    • Stir the mixture at a moderate temperature (e.g., 75 °C).[7]

  • Monitoring and Work-up:

    • Monitor the formation of the corresponding levulinate ester by TLC or GC.

    • Once the reaction is complete, filter off the catalyst.

    • The resulting levulinate ester can be purified or used directly in a subsequent hydrogenation step (as per Protocol 1) to yield γ-acetylpropanol.

Visualizations

Reaction_Pathways cluster_dehydration Dehydration Side Reaction cluster_esterification Esterification cluster_hydrogenation Hydrogenation Pathway LA Levulinic Acid AAL α-Angelica Lactone LA->AAL - H₂O (High Temp, Acid Cat.) LE Levulinate Ester LA->LE + ROH (Acid Cat.) GHVA γ-Hydroxyvaleric Acid LA->GHVA + H₂ GAP γ-Acetylpropanol (Desired Product) LE->GAP + H₂ (Selective Hydrogenation) GVL γ-Valerolactone (Side Product) GAP->GVL + H₂ (Over-hydrogenation) GHVA->GAP - H₂O GHVA->GVL - H₂O

Caption: Main reaction pathways and side reactions in γ-acetylpropanol synthesis from levulinic acid.

Troubleshooting_Workflow cluster_issues Troubleshooting Steps Start Start Synthesis Monitor Monitor Reaction (GC/HPLC) Start->Monitor Problem Problem Identified? Monitor->Problem End Purify Product Problem->End No LowYield Low Yield / Stalled Reaction Problem->LowYield Yes (Low Conversion) HighGVL High GVL Content Problem->HighGVL Yes (Low Selectivity) HighAAL High α-Angelica Lactone Content Problem->HighAAL Yes (Impurity) Sol_LowYield Check Catalyst Activity Improve Mixing Increase Temp/Pressure LowYield->Sol_LowYield Sol_HighGVL Lower Temp/Pressure Shorten Reaction Time Change Catalyst HighGVL->Sol_HighGVL Sol_HighAAL Lower Temperature Use Weaker Acid Catalyst HighAAL->Sol_HighAAL Sol_LowYield->Start Restart with Adjustments Sol_HighGVL->Start Restart with Adjustments Sol_HighAAL->Start Restart with Adjustments Parameter_Relationships Temp Temperature Yield γ-Acetylpropanol Yield Temp->Yield - (if too high) GVL GVL Formation Temp->GVL + AAL α-Angelica Lactone Formation Temp->AAL + Pressure Pressure Pressure->Yield - (if too high) Pressure->GVL + Time Reaction Time Time->Yield - (if too long) Time->GVL + Catalyst Catalyst Activity & Acidity Catalyst->Yield + (Optimal) Catalyst->GVL + (High Activity) Catalyst->AAL + (High Acidity)

References

Technical Support Center: Optimizing Reaction Conditions for 3-Acetyl-1-propanol Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of 3-Acetyl-1-propanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when derivatizing this compound?

A1: this compound is a bifunctional molecule containing both a ketone and a primary alcohol. The primary challenge is achieving selective derivatization of one functional group without affecting the other. Non-selective reagents can lead to a mixture of products, including di-derivatized molecules and unreacted starting material, which complicates purification and reduces the yield of the desired product.

Q2: Which functional group is more reactive in this compound?

A2: The reactivity of the hydroxyl and carbonyl groups depends on the specific reaction conditions and reagents used.

  • Hydroxyl Group (Primary Alcohol): This group is nucleophilic and will readily react with electrophilic reagents such as acyl chlorides, acid anhydrides, and silylating agents.[1] It is also susceptible to oxidation.

  • Carbonyl Group (Ketone): The ketone is electrophilic at the carbonyl carbon and will react with nucleophiles like hydroxylamine.[2] It can be protected by forming an acetal, which is stable under basic and neutral conditions.[3]

Q3: How can I selectively derivatize only the hydroxyl group of this compound?

A3: To selectively derivatize the hydroxyl group, you can either use a reagent that is highly selective for alcohols over ketones or protect the ketone group before proceeding with the alcohol derivatization.

  • Selective Reagents: Silylating agents under basic or neutral conditions are generally highly selective for hydroxyl groups. Acylation with acyl chlorides in the presence of a non-nucleophilic base (like pyridine or triethylamine) also favors reaction at the alcohol.[4]

  • Protection of the Ketone: The ketone can be protected as an acetal (e.g., by reacting with ethylene glycol in the presence of an acid catalyst).[5] Acetals are stable to many reagents used for alcohol derivatization, such as silylating agents and acyl chlorides.[6] After derivatizing the alcohol, the acetal can be removed by acid-catalyzed hydrolysis to regenerate the ketone.[3]

Q4: How can I selectively derivatize only the ketone group of this compound?

A4: To selectively derivatize the ketone, you can protect the hydroxyl group first.

  • Protection of the Hydroxyl Group: The hydroxyl group can be protected as a silyl ether (e.g., using TBDMS-Cl). Silyl ethers are stable under the conditions typically used for ketone derivatization, such as oxime formation.[7]

  • Ketone Derivatization: After protecting the alcohol, the ketone can be derivatized. For example, reaction with hydroxylamine hydrochloride in the presence of a base will form an oxime.[8] The silyl protecting group can then be removed using a fluoride source like TBAF.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product
Possible Cause Troubleshooting Steps
Incomplete Reaction - Extend Reaction Time: Monitor the reaction by TLC or GC to ensure the starting material is fully consumed.[9] - Increase Temperature: Gently heating the reaction can increase the rate, but be cautious of potential side reactions. - Add More Reagent: If the reaction stalls, a stoichiometric excess of the derivatizing agent may be required.
Presence of Water - Use Anhydrous Solvents and Reagents: Silylating agents are particularly sensitive to moisture.[10] Ensure all glassware is oven-dried and solvents are anhydrous. - Perform Reaction Under Inert Atmosphere: Use nitrogen or argon to prevent atmospheric moisture from entering the reaction.
Reagent Degradation - Use Fresh Reagents: Derivatizing agents can degrade over time. Use freshly opened bottles or reagents that have been stored properly.
Product Loss During Workup - Optimize Extraction: Ensure the pH of the aqueous layer is optimized for the stability of your product during liquid-liquid extraction. - Thorough Rinsing: Rinse all glassware with the extraction solvent to recover any adsorbed product.
Side Reactions - Use Protecting Groups: If you are getting a mixture of products, consider a protection-derivatization-deprotection strategy for better selectivity.[3][7]
Issue 2: Formation of Multiple Products
Possible Cause Troubleshooting Steps
Non-Selective Derivatization - Protect One Functional Group: As mentioned in the FAQs, use a protecting group strategy to ensure only one functional group reacts. - Optimize Reaction Conditions: Lowering the reaction temperature or using a milder catalyst may improve selectivity.
Intramolecular Reactions - In some cases, the alcohol and ketone of the same molecule can react under certain conditions. Using dilute concentrations can sometimes minimize these side reactions.
Impure Starting Material - Purify this compound: Ensure the starting material is pure before beginning the derivatization. Impurities can lead to unexpected side products.

Quantitative Data Tables

Table 1: Silylation of the Hydroxyl Group of this compound

ReagentCatalyst/BaseSolventTemperature (°C)Time (h)Typical Yield (%)
TBDMS-ClImidazoleDMF252-4>90
TMS-ClTriethylamineDCM0-251-2>95
BSTFANoneAcetonitrile601>95

Table 2: Esterification (Acylation) of the Hydroxyl Group of this compound

ReagentCatalyst/BaseSolventTemperature (°C)Time (h)Typical Yield (%)
Acetyl ChloridePyridineDCM0-251-3>90
Acetic AnhydrideDMAP (cat.)DCM252-5>85
Propanoic AcidH₂SO₄ (cat.)TolueneReflux4-860-75

Table 3: Oxime Formation of the Ketone Group of this compound (with protected alcohol)

ReagentBaseSolventTemperature (°C)Time (h)Typical Yield (%)
NH₂OH·HClPyridineEthanolReflux1-2>90
NH₂OH·HClSodium AcetateEthanol/Water252-4>85

Experimental Protocols

Protocol 1: Selective Silylation of the Hydroxyl Group
  • Preparation: Add this compound (1.0 mmol) to an oven-dried round-bottom flask under a nitrogen atmosphere.

  • Solvent and Base: Dissolve the starting material in anhydrous dichloromethane (DCM, 5 mL). Add triethylamine (1.5 mmol).

  • Silylation: Cool the solution to 0 °C in an ice bath. Slowly add trimethylsilyl chloride (TMS-Cl, 1.2 mmol) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or GC analysis.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography if necessary.

Protocol 2: Selective Esterification of the Hydroxyl Group
  • Preparation: To a solution of this compound (1.0 mmol) in anhydrous DCM (5 mL) in a flask under nitrogen, add pyridine (1.5 mmol).

  • Acylation: Cool the mixture to 0 °C. Add acetyl chloride (1.2 mmol) dropwise.

  • Reaction: Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or GC.

  • Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Concentrate the solution in vacuo and purify the residue by column chromatography.

Protocol 3: Selective Oxime Formation of the Ketone Group (Two-Step Protocol)

Step A: Protection of the Hydroxyl Group

  • Follow Protocol 1 to protect the hydroxyl group as a TMS ether.

Step B: Oxime Formation

  • Preparation: Dissolve the TMS-protected this compound (1.0 mmol) in ethanol (10 mL).

  • Reaction: Add hydroxylamine hydrochloride (1.5 mmol) and pyridine (2.0 mmol). Reflux the mixture for 1-2 hours.

  • Workup: Cool the reaction mixture and pour it into cold water. The oxime product may precipitate. If not, extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification and Deprotection: Purify the oxime derivative by recrystallization or chromatography. The TMS protecting group can be removed by treatment with a fluoride source (e.g., TBAF in THF) to yield the final product.

Visualizations

experimental_workflow cluster_selective_oh Selective Hydroxyl Derivatization start_oh This compound protect_ketone Protect Ketone (e.g., Acetal Formation) start_oh->protect_ketone deriv_oh Derivatize Hydroxyl (e.g., Silylation, Esterification) protect_ketone->deriv_oh deprotect_ketone Deprotect Ketone deriv_oh->deprotect_ketone final_oh_deriv Hydroxyl Derivative deprotect_ketone->final_oh_deriv

Caption: Workflow for selective derivatization of the hydroxyl group.

experimental_workflow_ketone cluster_selective_ketone Selective Ketone Derivatization start_ketone This compound protect_oh Protect Hydroxyl (e.g., Silyl Ether Formation) start_ketone->protect_oh deriv_ketone Derivatize Ketone (e.g., Oxime Formation) protect_oh->deriv_ketone deprotect_oh Deprotect Hydroxyl deriv_ketone->deprotect_oh final_ketone_deriv Ketone Derivative deprotect_oh->final_ketone_deriv

Caption: Workflow for selective derivatization of the ketone group.

troubleshooting_logic start Low Yield or Multiple Products check_purity Is Starting Material Pure? start->check_purity check_conditions Are Reaction Conditions Anhydrous? check_purity->check_conditions Yes purify Purify Starting Material check_purity->purify No check_selectivity Is Derivatization Non-Selective? check_conditions->check_selectivity Yes dry Use Anhydrous Solvents/Reagents check_conditions->dry No protect Use Protecting Group Strategy check_selectivity->protect Yes optimize Optimize Reaction (Time, Temp, Stoichiometry) check_selectivity->optimize No

Caption: Troubleshooting logic for derivatization issues.

References

Technical Support Center: 5-Hydroxy-2-pentanone Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-hydroxy-2-pentanone.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, purification, and use of 5-hydroxy-2-pentanone.

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield in Synthesis Incomplete reaction; Side reactions (e.g., polymerization, decomposition); Suboptimal reaction conditions (temperature, pressure, catalyst).[1]- Monitor reaction progress using TLC or GC to ensure completion.- Optimize reaction temperature and pressure.[1]- Ensure the catalyst is active and used in the correct proportion.- Consider alternative synthetic routes if yields remain low.[1]
Presence of Impurities Unreacted starting materials; Byproducts from side reactions (e.g., intramolecular cyclization to form 2-methyltetrahydrofuran-2-ol); Residual solvents.[2]- Purify the crude product via fractional distillation under reduced pressure to remove volatile impurities.[1]- Employ flash column chromatography for less volatile impurities.[3]- Use appropriate drying agents like anhydrous magnesium sulfate or sodium sulfate to remove water.[3]
Inconsistent Spectroscopic Data (NMR, IR) Presence of the cyclic hemiketal tautomer (2-methyltetrahydrofuran-2-ol); Residual solvent peaks; Water contamination.[2][4]- Be aware that 5-hydroxy-2-pentanone can exist in equilibrium with its cyclic hemiketal form, leading to additional peaks in the NMR spectrum.[2]- Compare spectra with reference data for common laboratory solvents to identify impurity peaks.[4]- Ensure the sample is thoroughly dried before analysis.
Compound Decomposition During Reactions High reaction temperatures; Presence of strong acids or bases; Incompatible reagents.- Conduct reactions at the lowest effective temperature.- Use milder reaction conditions and reagents where possible.- Protect the hydroxyl or ketone group if they are sensitive to the reaction conditions.[5]
Difficulty in Purification by Distillation Formation of an azeotrope with solvents or impurities; Thermal instability at the boiling point.[3]- Use fractional distillation under reduced pressure to lower the boiling point and prevent thermal decomposition.[3]- Consider azeotropic distillation with a suitable solvent to remove specific impurities.- If distillation is ineffective, use column chromatography.[3]
Monomer-Dimer Mixture Commercially available 5-hydroxy-2-pentanone is often supplied as a mixture of the monomer and its cyclic dimer.- For most applications, the mixture can be used directly as the equilibrium will shift based on reaction conditions.- If the pure monomer is required, it may be obtained by distillation, although the equilibrium can re-establish upon standing.

Frequently Asked Questions (FAQs)

Q1: My NMR spectrum for 5-hydroxy-2-pentanone shows more peaks than expected. What could be the reason?

A1: The presence of unexpected peaks in the NMR spectrum of 5-hydroxy-2-pentanone is often due to the existence of a ring-chain tautomerism. The molecule can undergo intramolecular cyclization to form a cyclic hemiketal, 2-methyltetrahydrofuran-2-ol.[2] This equilibrium between the open-chain and cyclic forms will result in two sets of peaks. The position of this equilibrium can be influenced by the solvent and temperature.[2] Additionally, always check for residual solvent peaks by comparing your spectrum to reference data.[4]

Q2: I am getting a low yield in a reaction where 5-hydroxy-2-pentanone is a starting material. What are the common pitfalls?

A2: Low yields can stem from several factors. Firstly, due to the bifunctional nature of 5-hydroxy-2-pentanone (containing both a ketone and a hydroxyl group), self-condensation or other side reactions can occur, especially under harsh conditions. Secondly, if you are performing a reaction that is sensitive to one of the functional groups (e.g., using a Grignard reagent which will react with the hydroxyl group), you must use a protecting group strategy.[5][6] Finally, ensure your starting material is pure and dry, as impurities can interfere with the reaction.

Q3: What is the best way to purify 5-hydroxy-2-pentanone?

A3: The most common and effective method for purifying 5-hydroxy-2-pentanone is fractional distillation under reduced pressure.[1] This technique is suitable for separating it from non-volatile impurities and solvents with different boiling points. If distillation does not provide the desired purity, flash column chromatography on silica gel can be employed.[3]

Q4: How should I store 5-hydroxy-2-pentanone to ensure its stability?

A4: 5-hydroxy-2-pentanone should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1] It should be kept away from heat, sparks, and open flames as it is a combustible liquid. Avoid contact with strong oxidizing agents.[1]

Q5: I am using 5-hydroxy-2-pentanone in a Grignard reaction. What precautions should I take?

A5: Both the hydroxyl group and the ketone carbonyl group of 5-hydroxy-2-pentanone will react with a Grignard reagent. To achieve a selective reaction at the ketone, the hydroxyl group must be protected first. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) or acetals.[7] After the Grignard reaction, the protecting group can be removed under appropriate conditions.

Experimental Protocols

General Protocol for the Synthesis of 5-Hydroxy-2-pentanone from 2-Methylfuran

This protocol is a generalized procedure and may require optimization.

  • Reaction Setup : In a high-pressure hydrogenation reactor, add water, 2-methylfuran, and 2-methyltetrahydrofuran.

  • Catalyst Preparation : Prepare a solution of palladium chloride in hydrochloric acid.

  • Hydrogenolysis : Add the catalyst solution to the reactor. Pressurize the reactor with hydrogen to 0.049 - 0.245 MPa and maintain the temperature between 16-34 °C.[1]

  • Reaction Monitoring : Monitor the reaction progress by GC analysis of aliquots. The reaction time is typically around 15 hours.[1]

  • Work-up : Once the reaction is complete, depressurize the reactor and filter to remove the catalyst.

  • Purification : The crude product is then purified by distillation under reduced pressure to yield pure 5-hydroxy-2-pentanone.[1]

General Protocol for Purification by Flash Column Chromatography
  • Column Preparation : Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexane).

  • Sample Loading : Dissolve the crude 5-hydroxy-2-pentanone in a minimal amount of the eluent and load it onto the top of the column.

  • Elution : Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent system should be determined beforehand by TLC analysis.

  • Fraction Collection : Collect fractions and monitor their composition by TLC.

  • Solvent Removal : Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.[3]

Data Presentation

Physicochemical Properties of 5-Hydroxy-2-pentanone

PropertyValueReference(s)
Molecular Formula C₅H₁₀O₂[8]
Molecular Weight 102.13 g/mol [8]
Appearance Colorless to light yellow liquid
Boiling Point 144-145 °C at 100 mmHg[9]
Density 1.007 g/mL at 25 °C[9]
Refractive Index n20/D 1.437
Solubility Miscible with water, soluble in ethanol and ether.[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (e.g., 2-Methylfuran) reaction Reaction (e.g., Hydrogenolysis) start->reaction crude Crude Product reaction->crude distillation Fractional Distillation (Reduced Pressure) crude->distillation Primary Method chromatography Column Chromatography crude->chromatography Alternative Method pure Pure 5-Hydroxy-2-pentanone distillation->pure chromatography->pure nmr NMR Spectroscopy pure->nmr gcms GC-MS pure->gcms ir IR Spectroscopy pure->ir

Caption: A general experimental workflow for 5-hydroxy-2-pentanone.

troubleshooting_logic start Problem Encountered low_yield Low Yield? start->low_yield impurity Impurity Detected? low_yield->impurity No check_conditions Optimize Reaction Conditions low_yield->check_conditions Yes instability Decomposition? impurity->instability No purify Purify Product (Distillation/Chromatography) impurity->purify Yes protecting_group Use Protecting Group instability->protecting_group Yes milder_conditions Use Milder Conditions instability->milder_conditions Yes end Problem Resolved instability->end No check_conditions->end check_side_reactions Identify/Minimize Side Reactions purify->end protecting_group->end milder_conditions->end

Caption: A logical flow for troubleshooting common experimental issues.

reaction_pathway reactant 5-Hydroxy-2-pentanone protect Protect Hydroxyl Group (e.g., with TBDMSCl) reactant->protect protected_reactant Protected Intermediate protect->protected_reactant grignard React with Grignard Reagent (R-MgX) protected_reactant->grignard addition_product Tertiary Alcohol grignard->addition_product deprotect Deprotect (e.g., with TBAF) addition_product->deprotect final_product Final Diol Product deprotect->final_product

Caption: A typical reaction pathway involving protection chemistry.

References

Identification and removal of impurities in commercial 3-Acetyl-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Acetyl-1-propanol

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial this compound. Below you will find information on the identification of common impurities and detailed protocols for their removal.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might find in my commercial this compound?

A1: Impurities in commercial this compound typically originate from the synthetic route used in its manufacture. The most common methods are the acetylation of isopropanol and the hydrogenation of furan derivatives.[1]

  • From Isopropanol Acetylation: Unreacted starting materials such as isopropanol and acetic anhydride are common. Side products can include isopropyl acetate.

  • From Furan Derivative Hydrogenation: Residual starting materials like furfural or 2-methylfuran may be present.[2][3] Byproducts from incomplete reaction or side reactions can also be a source of impurities.

  • General Impurities: Water and other solvents used during synthesis and purification are also common.

Q2: How can I quickly assess the purity of my this compound?

A2: A preliminary assessment of purity can be performed using Thin Layer Chromatography (TLC). For a more detailed and quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the recommended methods.

Q3: What are the key differences between fractional distillation and column chromatography for purification?

A3: Fractional distillation is ideal for separating liquids with different boiling points. It is particularly effective for removing volatile impurities from the less volatile this compound. Column chromatography separates compounds based on their polarity. This method is highly effective for removing impurities with polarities different from this compound, even if their boiling points are similar.

Troubleshooting Guides

Issue 1: Unexpected Peaks in GC-MS Analysis

Problem: Your GC-MS analysis of this compound shows several unexpected peaks, indicating the presence of impurities.

Possible Causes & Solutions:

Potential Impurity Identification (Expected GC-MS and ¹H NMR signals) Recommended Removal Method
Isopropanol GC-MS: Characteristic fragmentation pattern. ¹H NMR: Doublet at ~1.2 ppm (CH₃), septet at ~4.0 ppm (CH).Fractional Distillation
Acetic Anhydride GC-MS: Molecular ion at m/z 102. ¹H NMR: Sharp singlet at ~2.2 ppm.Reaction with water followed by distillation.
Isopropyl Acetate GC-MS: Characteristic ester fragmentation. ¹H NMR: Singlet at ~2.0 ppm (acetyl CH₃), doublet at ~1.2 ppm (isopropyl CH₃), septet at ~4.9 ppm (isopropyl CH).Fractional Distillation
Furfural / 2-Methylfuran GC-MS: Characteristic aromatic fragmentation. ¹H NMR: Signals in the aromatic region (6-8 ppm for furfural, 6-6.5 ppm for 2-methylfuran).Column Chromatography
Water Not directly observed in GC-MS under typical conditions. ¹H NMR: Broad singlet, chemical shift is solvent and concentration dependent.Azeotropic distillation or drying over molecular sieves.
Issue 2: Poor Separation During Fractional Distillation

Problem: You are attempting to purify this compound by fractional distillation, but the collected fractions are still impure.

Troubleshooting Steps:

  • Check Column Efficiency: Ensure you are using a fractionating column with sufficient theoretical plates for the separation. For impurities with close boiling points, a longer column or one with a more efficient packing material is necessary.

  • Control the Distillation Rate: A slow and steady distillation rate is crucial for achieving good separation. A rate of 1-2 drops per second for the collected distillate is a good starting point.

  • Ensure Thermal Insulation: Insulate the distillation column to maintain a proper temperature gradient.

  • Use Vacuum Distillation: this compound has a relatively high boiling point (~208 °C at atmospheric pressure). Performing the distillation under vacuum will lower the boiling point and can prevent potential degradation of the compound.

Issue 3: Co-elution of Impurities During Column Chromatography

Problem: Impurities are eluting with the this compound during column chromatography.

Troubleshooting Steps:

  • Optimize the Solvent System: The polarity of the eluent is critical. Use TLC to test various solvent systems to find one that provides good separation between this compound and the impurities. A common starting point for polar compounds is a mixture of a non-polar solvent (like hexane or dichloromethane) and a more polar solvent (like ethyl acetate or methanol).

  • Adjust the Solvent Gradient: If using a gradient elution, ensure the polarity change is gradual enough to allow for the separation of closely eluting compounds.

  • Check the Column Packing: An improperly packed column can lead to channeling and poor separation. Ensure the silica gel is packed uniformly and is free of air bubbles.

  • Sample Loading: Dissolve the crude sample in a minimal amount of the initial eluting solvent and load it onto the column in a narrow band. Overloading the column can significantly decrease resolution.

Experimental Protocols

Protocol 1: Identification of Impurities by GC-MS

Objective: To identify and quantify volatile impurities in a sample of this compound.

Methodology:

  • Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

  • GC-MS Instrument Conditions (Typical):

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is generally suitable.

    • Inlet Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 35-350.

  • Data Analysis: Identify the peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify the impurities by comparing their peak areas to that of an internal standard.

Protocol 2: Purification by Vacuum Fractional Distillation

Objective: To remove volatile impurities from this compound.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum adapter, a fractionating column (e.g., Vigreux or packed column), a condenser, and receiving flasks. Ensure all glassware is dry and joints are properly sealed.

  • Procedure: a. Place the impure this compound and a magnetic stir bar into the distillation flask. b. Connect the apparatus to a vacuum pump and slowly reduce the pressure to the desired level (e.g., 10-20 mmHg). c. Begin heating the distillation flask gently while stirring. d. Collect the initial fraction, which will be enriched in the more volatile impurities. e. As the temperature at the top of the column stabilizes, change the receiving flask to collect the purified this compound. f. Monitor the temperature and pressure throughout the distillation. A stable boiling point indicates the collection of a pure fraction. g. Stop the distillation before the flask boils to dryness. h. Allow the apparatus to cool completely before releasing the vacuum.

Protocol 3: Purification by Column Chromatography

Objective: To remove polar and non-polar impurities from this compound.

Methodology:

  • Stationary Phase and Eluent Selection:

    • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a common choice.

    • Eluent: Based on TLC analysis, select a solvent system that provides good separation. A gradient of hexane/ethyl acetate is often effective.

  • Column Packing: a. Prepare a slurry of silica gel in the initial, least polar eluent. b. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. c. Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.

  • Sample Loading: a. Dissolve the crude this compound in a minimal amount of the initial eluent. b. Carefully apply the sample to the top of the column.

  • Elution: a. Begin eluting with the least polar solvent mixture. b. Collect fractions and monitor their composition by TLC. c. Gradually increase the polarity of the eluent to elute the this compound. d. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

Impurity_Identification_Workflow start Crude this compound tlc Preliminary Purity Check (TLC) start->tlc gcms_nmr Detailed Analysis (GC-MS / NMR) tlc->gcms_nmr identify Identify Impurities gcms_nmr->identify quantify Quantify Impurities identify->quantify decision Purification Required? quantify->decision pure Pure Product decision->pure No purify Select Purification Method decision->purify Yes purify->start Re-analyze

Caption: Workflow for the identification and quantification of impurities.

Purification_Decision_Tree start Impure this compound boiling_point Impurities have significantly different boiling points? start->boiling_point polarity Impurities have different polarities? boiling_point->polarity No distillation Fractional Distillation boiling_point->distillation Yes chromatography Column Chromatography polarity->chromatography Yes complex Complex Mixture / Multiple Impurities polarity->complex No end Pure Product distillation->end chromatography->end combo Sequential Purification (Distillation then Chromatography) complex->combo Yes combo->end

Caption: Decision tree for selecting the appropriate purification method.

References

Long-term storage and handling of γ-acetylpropanol to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: γ-Acetylpropanol Storage and Handling

Welcome to the technical support center for γ-acetylpropanol. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and proper handling of γ-acetylpropanol, preventing degradation and ensuring experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for the long-term stability of γ-acetylpropanol?

A1: For long-term stability, γ-acetylpropanol should be stored in a cool, dry, and well-ventilated place. Refrigeration at 2-8°C is recommended. The container should be tightly sealed to prevent exposure to moisture and air. For maximum stability, especially for analytical standards or critical applications, storage at -20°C in an amber glass vial under an inert atmosphere (e.g., argon or nitrogen) is advisable.

Q2: What are the primary degradation pathways for γ-acetylpropanol?

A2: Based on its chemical structure, which contains both a primary alcohol and a ketone functional group, γ-acetylpropanol is susceptible to the following degradation pathways:

  • Oxidation: The primary alcohol group can be oxidized to form an aldehyde (5-oxopentanal), which can be further oxidized to a carboxylic acid (5-oxopentanoic acid). The ketone group is generally less susceptible to oxidation but can undergo cleavage under harsh conditions.

  • Photodegradation: Exposure to UV light can induce photochemical reactions, leading to the formation of various degradation products.

  • Acid/Base Catalyzed Reactions: In the presence of strong acids or bases, γ-acetylpropanol may undergo intramolecular cyclization or other rearrangement reactions.

Q3: How does humidity affect the stability of γ-acetylpropanol?

A3: High humidity can introduce moisture, which may promote certain degradation reactions. Therefore, it is crucial to store γ-acetylpropanol in a dry environment with the container tightly sealed.

Q4: What materials are recommended for storing γ-acetylpropanol?

A4: Amber glass containers are highly recommended for storing γ-acetylpropanol to protect it from light. If plastic containers are used, high-density polyethylene (HDPE) and polypropylene (PP) are generally compatible with ketones and alcohols. It is advisable to avoid using containers made of materials that are known to be incompatible with ketones or alcohols, such as certain types of plastics and elastomers that may swell or degrade upon contact. Always verify compatibility before long-term storage.

Q5: How can I assess the stability of my γ-acetylpropanol sample?

A5: The stability of a γ-acetylpropanol sample can be assessed using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). These methods should be capable of separating the intact γ-acetylpropanol from any potential degradation products. Regular analysis of a stored sample and comparison of the purity profile to that of a freshly prepared standard will allow for the quantification of any degradation over time.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color, clarity, viscosity) Exposure to light, elevated temperatures, or oxygen leading to degradation or polymerization.Store the compound in an amber vial, under an inert atmosphere (e.g., argon or nitrogen), and at the recommended low temperature (2-8°C or -20°C). Minimize exposure to ambient light during handling.
Inconsistent experimental results Degradation of the compound due to improper storage or handling.Verify the storage conditions. Perform a purity check of your γ-acetylpropanol sample using a validated analytical method (HPLC or GC-MS). If degradation is confirmed, use a fresh, properly stored sample.
Appearance of new peaks in chromatogram Formation of degradation products.Conduct a forced degradation study (see Experimental Protocols section) to identify potential degradation products and their retention times. This will aid in monitoring the stability of your samples.
Difficulty in dissolving the compound The compound may have degraded or polymerized.Check the appearance of the compound. If it appears discolored or has become more viscous, it may have degraded. Use a fresh, properly stored sample.

Quantitative Data Summary

While specific quantitative long-term stability data for γ-acetylpropanol is not extensively available in public literature, the following table provides an illustrative example of stability under various storage conditions based on general principles for similar chemical structures.

Storage Condition Temperature Relative Humidity Container Expected Purity after 1 Year
Recommended2-8°C< 40%Tightly sealed amber glass> 98%
Room Temperature20-25°C~50%Tightly sealed amber glass95-98%
Accelerated40°C75%Tightly sealed amber glass< 95%
Optimal (for high-purity standards)-20°CN/ATightly sealed amber glass under inert gas> 99%

Experimental Protocols

Protocol 1: Forced Degradation Study of γ-Acetylpropanol

Objective: To identify potential degradation products and degradation pathways of γ-acetylpropanol under various stress conditions.

Materials:

  • γ-Acetylpropanol

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC or GC-MS system

  • UV lamp (e.g., 254 nm)

  • Oven

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of γ-acetylpropanol at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid γ-acetylpropanol at 80°C for 48 hours. Then, dissolve in the solvent to the stock solution concentration.

    • Photodegradation: Expose the stock solution to UV light (254 nm) for 24 hours.

  • Sample Analysis:

    • Neutralize the acid and base-stressed samples before analysis.

    • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC or GC-MS method.

    • Identify and quantify the degradation products.

Protocol 2: HPLC Method for Purity Assessment

Objective: To determine the purity of γ-acetylpropanol and quantify its degradation products.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm
Injection Volume 10 µL

Visualizations

degradation_pathway gamma_acetylpropanol γ-Acetylpropanol aldehyde 5-Oxopentanal gamma_acetylpropanol->aldehyde Oxidation cyclized Cyclic Hemiketal gamma_acetylpropanol->cyclized Intramolecular Cyclization (Acid/Base Catalyzed) other Other Degradation Products gamma_acetylpropanol->other Photodegradation (UV Light) acid 5-Oxopentanoic Acid aldehyde->acid Oxidation

Caption: Potential degradation pathways of γ-acetylpropanol.

troubleshooting_workflow start Inconsistent Experimental Results Observed check_storage Verify Storage Conditions (Temp, Light, Container) start->check_storage purity_analysis Perform Purity Analysis (HPLC/GC-MS) check_storage->purity_analysis Conditions OK use_fresh_sample Use Fresh, Properly Stored Sample check_storage->use_fresh_sample Conditions Not OK degradation_detected Degradation Detected? purity_analysis->degradation_detected degradation_detected->use_fresh_sample Yes investigate_other Investigate Other Experimental Variables degradation_detected->investigate_other No end Problem Resolved use_fresh_sample->end investigate_other->end

Caption: Troubleshooting workflow for inconsistent results.

Technical Support Center: Scale-Up of 3-Acetyl-1-propanol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of 3-Acetyl-1-propanol (also known as 5-hydroxy-2-pentanone) production.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound suitable for scale-up?

A1: Several synthesis routes for this compound have been reported, each with its own set of challenges for industrial scale-up. The most common methods include:

  • Oxidation of 1,4-Butanediol: This method involves the selective oxidation of a diol to a keto-alcohol. Challenges at scale include ensuring high selectivity to avoid over-oxidation to dicarboxylic acids and managing the safe use of oxidizing agents.

  • Grignard Reaction: The reaction of an organomagnesium halide with a suitable lactone or protected hydroxy-acetyl precursor. Scale-up issues often revolve around the initiation and control of the highly exothermic Grignard reaction, as well as managing stoichiometry to prevent side reactions.[1][2][3]

  • Hydrogenation of Furan Derivatives: Acid-catalyzed hydrogenation of furan derivatives can produce this compound.[4] Key challenges include catalyst deactivation, controlling selectivity, and managing high-pressure reactions.[5]

Q2: We are observing a significant drop in yield upon scaling up our batch synthesis. What are the likely causes?

A2: A drop in yield during scale-up is a common issue that can be attributed to several factors:

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.[6] The surface-area-to-volume ratio decreases on scale-up, making heat dissipation more challenging for exothermic reactions.[7][8]

  • Changes in Reagent Addition Rates: The rate of addition of a critical reagent, which is easily controlled in the lab, can become problematic at scale, affecting the reaction's selectivity and leading to the formation of by-products.

  • Impurity Profile of Raw Materials: The purity of starting materials may vary between lab-scale and bulk quantities, introducing impurities that can interfere with the reaction or poison the catalyst.

Q3: What are the primary impurities to look for in the production of this compound and how can they be identified?

A3: The impurity profile depends heavily on the synthetic route. Common impurities include:

  • Unreacted Starting Materials: Such as 1,4-butanediol or furan derivatives.

  • Over-oxidation Products: If using an oxidation route, diacids or other oxidized species may be present.

  • By-products from Side Reactions: For Grignard synthesis, this could include tertiary alcohols from double addition.[9] In hydrogenation routes, other hydrogenated or ring-opened products can form.

  • Residual Solvents: Solvents used in the reaction or purification steps.[10]

These impurities can be identified and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[10][11][12]

Troubleshooting Guides

Issue 1: Low Yield and Purity in the Oxidation of 1,4-Butanediol

Q: Our scaled-up oxidation of 1,4-butanediol to this compound is resulting in a complex mixture with low purity and yield. How can we troubleshoot this?

A: This issue often points to a loss of selectivity in the oxidation process. Here is a systematic approach to troubleshoot this problem:

Troubleshooting Workflow

Start Low Yield/Purity in Oxidation of 1,4-Butanediol Check_Temp Verify Temperature Control Across the Reactor Start->Check_Temp Analyze_Impurity Analyze Crude Product for By-products (GC-MS/HPLC) Check_Temp->Analyze_Impurity If temperature is inconsistent Result Improved Yield and Purity Check_Temp->Result If temperature control resolves issue Check_Catalyst Evaluate Catalyst Activity and Selectivity Analyze_Impurity->Check_Catalyst Identify over-oxidation or side products Analyze_Impurity->Result If impurity source is identified and removed Optimize_Stoichiometry Re-evaluate Oxidant Stoichiometry Check_Catalyst->Optimize_Stoichiometry If catalyst deactivation or low selectivity is found Check_Catalyst->Result If new catalyst batch is effective Solvent_Effect Investigate Solvent Effects Optimize_Stoichiometry->Solvent_Effect If by-products persist Optimize_Stoichiometry->Result If stoichiometry adjustment is successful Solvent_Effect->Result Select optimal solvent

Caption: Troubleshooting workflow for oxidation of 1,4-butanediol.

Experimental Protocols:

  • Impurity Profiling via GC-MS:

    • Sample Preparation: Dilute 1 µL of the crude reaction mixture in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • GC Conditions:

      • Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

      • Inlet Temperature: 250°C.

      • Oven Program: Start at 50°C for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 35 to 500.

    • Analysis: Identify unreacted 1,4-butanediol, the this compound product, and potential by-products such as succinic acid or other over-oxidation products by comparing their mass spectra to a library (e.g., NIST).

  • Catalyst Activity Test:

    • Perform a small-scale reaction under controlled laboratory conditions with the catalyst from the scaled-up batch.

    • Run a parallel reaction with a fresh, trusted batch of catalyst.

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or HPLC.

    • Compare the conversion and selectivity of the two reactions to determine if the catalyst has deactivated.

Data Presentation:

Table 1: Effect of Reaction Temperature on this compound Purity and Yield

Temperature (°C)Purity (%)Yield (%)
608570
809278
1008875

Note: This is illustrative data. Actual results will vary depending on the specific reaction conditions.[13][14]

Issue 2: Poor Initiation and Control of Grignard Reaction at Scale

Q: We are struggling with inconsistent initiation of our large-scale Grignard reaction, and when it does initiate, we are seeing a significant exotherm that is difficult to control, leading to by-product formation.

A: These are classic challenges in scaling up Grignard reactions. The initiation is sensitive to the surface of the magnesium and the presence of moisture, while the reaction itself is highly exothermic.

Logical Relationship Diagram for Grignard Reaction Troubleshooting

Start Grignard Reaction Scale-up Issues Initiation_Problem Poor/Inconsistent Initiation Start->Initiation_Problem Exotherm_Control Difficult Exotherm Control Start->Exotherm_Control Initiation_Problem->Exotherm_Control Sudden initiation can cause Mg_Activation Magnesium Activation (e.g., iodine, 1,2-dibromoethane) Initiation_Problem->Mg_Activation Check Anhydrous_Conditions Strict Anhydrous Conditions (solvent, glassware) Initiation_Problem->Anhydrous_Conditions Verify Byproduct_Formation By-product Formation Exotherm_Control->Byproduct_Formation Leads to Addition_Rate Slow, Controlled Addition of Alkyl Halide Exotherm_Control->Addition_Rate Optimize Cooling_Efficiency Reactor Cooling Capacity Exotherm_Control->Cooling_Efficiency Evaluate Solution_Initiation Consistent Initiation Mg_Activation->Solution_Initiation Anhydrous_Conditions->Solution_Initiation Solution_Exotherm Controlled Exotherm Addition_Rate->Solution_Exotherm Cooling_Efficiency->Solution_Exotherm Solution_Byproducts Reduced By-products Solution_Exotherm->Solution_Byproducts

Caption: Logical relationships in troubleshooting Grignard reactions.

Experimental Protocols:

  • Protocol for Quenching and Work-up of a Large-Scale Grignard Reaction:

    • Cooling: Ensure the reaction mixture is cooled to 0-5°C in an ice bath.

    • Quenching Solution: Prepare a cold, saturated aqueous solution of ammonium chloride (NH₄Cl). For a reaction at the mole scale, a volume of quenching solution at least equal to the reaction volume is recommended.

    • Slow Addition: Slowly and carefully add the reaction mixture to the vigorously stirred quenching solution. The rate of addition should be controlled to keep the temperature of the quenching mixture below 20°C. Caution: This is an exothermic process.

    • Extraction: After the addition is complete, allow the mixture to warm to room temperature. Transfer the mixture to a suitably large separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.

    • Washing: Combine the organic extracts and wash with brine.

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Data Presentation:

Table 2: Impact of Solvent on Grignard Reaction Yield for a Model System

SolventReaction Time (h)Yield (%)
Diethyl Ether475
Tetrahydrofuran (THF)285

Note: This is illustrative data. THF can often improve yields and reaction times for Grignard reactions but requires careful handling due to peroxide formation.

Issue 3: Catalyst Deactivation in the Hydrogenation of Furan Derivatives

Q: During the continuous hydrogenation of a furan derivative to produce this compound, we observe a gradual decrease in conversion over time, suggesting catalyst deactivation. What steps can we take to mitigate this?

A: Catalyst deactivation in this process is often due to coking (carbon deposition) or poisoning by impurities in the feed.

Workflow for Addressing Catalyst Deactivation

Start Catalyst Deactivation Observed Analyze_Catalyst Analyze Spent Catalyst (e.g., TGA, TEM) Start->Analyze_Catalyst Analyze_Feed Analyze Feedstock for Impurities Start->Analyze_Feed Optimize_Conditions Optimize Reaction Conditions (Temperature, Pressure, H2:Substrate Ratio) Analyze_Catalyst->Optimize_Conditions If coking is observed Analyze_Feed->Optimize_Conditions If impurities are detected Regenerate_Catalyst Develop Catalyst Regeneration Protocol Optimize_Conditions->Regenerate_Catalyst Result Extended Catalyst Lifetime Optimize_Conditions->Result If optimization is sufficient Regenerate_Catalyst->Result

Caption: Workflow for troubleshooting catalyst deactivation.

Experimental Protocols:

  • Thermogravimetric Analysis (TGA) of Spent Catalyst:

    • Carefully unload a small, representative sample of the spent catalyst from the reactor.

    • Place 5-10 mg of the catalyst in a TGA pan.

    • Heat the sample from room temperature to 800°C at a rate of 10°C/min under an inert atmosphere (e.g., nitrogen) to determine the amount of volatile components.

    • Switch the gas to air and continue heating to burn off any carbon deposits (coke). The weight loss during this phase corresponds to the amount of coking.

  • HPLC Analysis of Feedstock:

    • Develop an HPLC method to separate the furan derivative from potential non-volatile impurities.

    • Mobile Phase: A gradient of water and acetonitrile is often a good starting point.

    • Column: A C18 reversed-phase column.

    • Detection: UV detection at a wavelength where the furan derivative and potential aromatic impurities absorb.

    • Inject a sample of the feedstock and look for any unexpected peaks that are not present in a pure standard of the starting material.

Data Presentation:

Table 3: Effect of Hydrogen Pressure on Furfural Conversion and Product Selectivity (Model System)

H₂ Pressure (bar)Furfural Conversion (%)Furfuryl Alcohol Selectivity (%)Other Products (%)
10859010
20958515
40>998020

Note: This is illustrative data for a model system. Higher hydrogen pressure can increase conversion but may also lead to over-hydrogenation or other side reactions.[7]

References

Technical Support Center: Analysis of 3-Acetyl-1-propanol in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method refinement and analysis of 3-Acetyl-1-propanol in complex mixtures. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges when analyzing this compound in complex matrices?

A1: The primary challenges stem from the compound's polarity and the complexity of the sample matrix. Its polar nature can lead to poor retention on traditional reversed-phase HPLC columns and peak tailing in gas chromatography (GC). Complex matrices, such as plasma or food samples, introduce numerous interfering compounds that can co-elute with this compound, leading to inaccurate quantification. Effective sample preparation is therefore critical to remove these interferences.

Q2: Which analytical technique is better for this compound analysis: GC or HPLC?

A2: Both GC and HPLC can be suitable, and the choice depends on the specific application and available instrumentation.

  • GC-MS is often preferred for its high sensitivity and selectivity, especially when coupled with mass spectrometry. However, derivatization of the hydroxyl group is often necessary to improve volatility and peak shape.

  • HPLC-UV/MS can also be used, but challenges with retaining the polar this compound on standard C18 columns may require the use of alternative stationary phases (e.g., polar-embedded or HILIC) or derivatization to add a UV-active or ionizable group.

Q3: Is derivatization necessary for the GC analysis of this compound?

A3: While not strictly mandatory, derivatization is highly recommended for robust and reproducible GC analysis.[1][2][3][4] Derivatizing the hydroxyl group (e.g., through silylation or acylation) increases the compound's volatility and reduces its polarity.[3][4] This leads to improved peak shape (less tailing), better resolution from interfering peaks, and increased sensitivity.[1][2]

Q4: How can I improve the retention of this compound in reversed-phase HPLC?

A4: To improve retention on a reversed-phase column, you can:

  • Use a highly aqueous mobile phase (e.g., 95-98% water or buffer).

  • Employ a column with a more polar stationary phase, such as a polar-embedded or AQ-type C18 column.

  • Consider using Hydrophilic Interaction Liquid Chromatography (HILIC) with a high organic content in the mobile phase.

  • Derivatize the molecule to make it less polar.

Q5: What are the key considerations for sample storage and stability of this compound?

A5: this compound is a relatively stable molecule. However, for quantitative analysis, it is crucial to assess its stability in the specific matrix and storage conditions of your experiment. For biological samples, it is recommended to store them at -20°C or -80°C to minimize potential degradation.[5] Stability should be evaluated through freeze-thaw cycles and long-term storage assessments as part of the method validation process.[6]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing) in GC - Active sites in the GC inlet or column. - Non-derivatized analyte interacting with the stationary phase. - Suboptimal injection temperature.- Use a deactivated inlet liner and a high-quality, low-bleed GC column. - Derivatize the sample to block the polar hydroxyl group. - Optimize the injector temperature to ensure complete and rapid vaporization without degradation.
Low or No Recovery During Sample Preparation - Inefficient extraction from the sample matrix. - Analyte loss due to volatility during solvent evaporation steps. - Incomplete elution from the SPE cartridge.- Optimize the liquid-liquid extraction (LLE) solvent system or the solid-phase extraction (SPE) sorbent and elution solvent. - Use a gentle stream of nitrogen for solvent evaporation and avoid excessive heat. - Ensure the elution solvent in SPE is strong enough to desorb the analyte completely.
High Background or Interfering Peaks - Contamination from solvents, reagents, or labware. - Co-extraction of matrix components. - Carryover from previous injections.- Use high-purity solvents and reagents. - Refine the sample cleanup procedure (e.g., use a more selective SPE sorbent, perform a back-extraction in LLE). - Implement a thorough needle wash step in the autosampler and inject a blank solvent after high-concentration samples.
Inconsistent Results (Poor Precision) - Inconsistent sample preparation. - Variability in derivatization reaction. - Fluctuations in instrument performance.- Ensure precise and consistent execution of all sample preparation steps. Use an internal standard. - Optimize derivatization conditions (reagent volume, temperature, and time) to ensure a complete and reproducible reaction. - Perform regular instrument maintenance and system suitability checks.
Low Sensitivity - Suboptimal detector settings. - Analyte degradation during analysis. - Insufficient sample concentration.- Optimize detector parameters (e.g., for MS, tune the instrument and select appropriate ions). - Check for thermal degradation in the GC inlet; consider a lower injection temperature. - Incorporate a sample concentration step (e.g., evaporation of the extraction solvent) or increase the initial sample volume.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound in Human Plasma

This protocol describes a method for the quantitative analysis of this compound in human plasma using gas chromatography-mass spectrometry following liquid-liquid extraction and derivatization.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of plasma in a microcentrifuge tube, add 20 µL of an internal standard working solution (e.g., this compound-d4 at 1 µg/mL).

  • Add 1 mL of ethyl acetate and vortex for 2 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Repeat the extraction with another 1 mL of ethyl acetate and combine the organic layers.

  • Evaporate the combined organic extract to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization (Silylation)

  • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • Cool the vial to room temperature before GC-MS analysis.

3. GC-MS Conditions

  • GC System: Agilent 8890 GC or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Inlet: Splitless mode, 250°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 150°C

    • Ramp: 25°C/min to 250°C, hold for 2 minutes

  • MS System: Agilent 5977B MSD or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions to monitor will depend on the fragmentation of the derivatized this compound and internal standard.

Protocol 2: HPLC-UV Analysis of this compound in a Food Matrix (Fruit Juice)

This protocol outlines a method for the determination of this compound in a fruit juice sample using HPLC with UV detection after solid-phase extraction.

1. Sample Preparation (Solid-Phase Extraction)

  • Centrifuge 10 mL of the fruit juice sample at 5,000 x g for 10 minutes to remove particulate matter.

  • Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Load 5 mL of the clarified juice sample onto the SPE cartridge.

  • Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.

  • Elute the this compound with 5 mL of 50% methanol in water.

  • Collect the eluate and inject it into the HPLC system.

2. HPLC-UV Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: Poroshell 120 EC-C18 (4.6 x 100 mm, 2.7 µm) or equivalent

  • Mobile Phase: Isocratic elution with 95% Water and 5% Acetonitrile

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detector: UV Diode Array Detector (DAD)

  • Wavelength: 210 nm

Quantitative Data Summary

The following tables summarize typical performance characteristics for the described analytical methods. These values are representative and should be established for each specific application through method validation.

Table 1: GC-MS Method Performance

ParameterResult
Linearity Range10 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)10 ng/mL
Accuracy (% Bias)± 15%
Precision (%RSD)< 15%
Recovery> 85%

Table 2: HPLC-UV Method Performance

ParameterResult
Linearity Range0.5 - 50 µg/mL
Correlation Coefficient (r²)> 0.998
Lower Limit of Quantification (LLOQ)0.5 µg/mL
Accuracy (% Bias)± 10%
Precision (%RSD)< 10%
Recovery> 90%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Complex Mixture (e.g., Plasma, Food) extraction Extraction (LLE or SPE) start->extraction cleanup Cleanup/ Concentration extraction->cleanup derivatization Derivatization (Optional, for GC) cleanup->derivatization injection GC or HPLC Injection derivatization->injection separation Chromatographic Separation injection->separation detection MS or UV Detection separation->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_guide start Analytical Problem Encountered peak_shape Poor Peak Shape? start->peak_shape sensitivity Low Sensitivity? peak_shape->sensitivity No peak_shape_sol Check for active sites. Consider derivatization. peak_shape->peak_shape_sol Yes precision Poor Precision? sensitivity->precision No sensitivity_sol Optimize detector settings. Concentrate sample. sensitivity->sensitivity_sol Yes recovery Low Recovery? precision->recovery No precision_sol Standardize sample prep. Use internal standard. precision->precision_sol Yes recovery_sol Optimize extraction method. recovery->recovery_sol Yes end_node Problem Resolved recovery->end_node No peak_shape_sol->end_node sensitivity_sol->end_node precision_sol->end_node recovery_sol->end_node

Caption: Troubleshooting decision tree for this compound analysis.

References

Validation & Comparative

Comparative study of 3-Acetyl-1-propanol and 4-hydroxy-2-butanone

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 3-Acetyl-1-propanol and 4-hydroxy-2-butanone for Research and Development

Introduction

In the landscape of organic synthesis and drug development, the selection of appropriate building blocks is paramount. Bifunctional molecules, in particular, offer a versatile platform for constructing complex molecular architectures. This guide provides a detailed comparative study of two such molecules: this compound (also known as 5-hydroxy-2-pentanone) and 4-hydroxy-2-butanone. Both are hydroxy ketones that serve as crucial intermediates in the pharmaceutical, agrochemical, and fragrance industries.[1][2][3] This document aims to provide an objective comparison of their chemical properties, synthesis, and applications, supported by experimental data and protocols to aid researchers, scientists, and drug development professionals in their selection process.

Physicochemical Properties

A fundamental comparison begins with the intrinsic physicochemical properties of each compound. While both are colorless to pale yellow liquids miscible with water and common organic solvents, they differ in their molecular structure, which influences their physical constants and reactivity.[1][2][4][5] this compound is a γ-hydroxy ketone, whereas 4-hydroxy-2-butanone is a β-hydroxy ketone.[1][6] This structural difference in the relative positions of the hydroxyl and carbonyl groups is a key determinant of their chemical behavior and synthetic utility.

PropertyThis compound4-hydroxy-2-butanone
CAS Number 1071-73-4[7]590-90-9[8]
Molecular Formula C₅H₁₀O₂[7]C₄H₈O₂[8]
Molecular Weight 102.13 g/mol [7]88.11 g/mol [6]
Synonyms 5-Hydroxy-2-pentanone, γ-acetylpropanol[1]2-Hydroxyethyl methyl ketone, Aldol[8][9]
Appearance Colorless to pale yellow liquid[1]Colorless to pale yellow liquid[2]
Boiling Point 144-145 °C / 100 mmHg[10]73-76 °C / 12 mmHg[2]
Density 1.007 g/mL at 25 °C[10]1.023 g/mL at 25 °C[2]
Solubility Miscible with water, ethanol, and ether[1][4]Miscible with water, alcohol, and ether[2][5]
Structural Class γ-Hydroxy Ketone[1]β-Hydroxy Ketone[2][6]

Synthesis Methodologies

The manufacturing processes for these two intermediates are distinct, reflecting their different chemical structures. The choice of synthesis route often depends on factors such as raw material availability, desired purity, and environmental considerations.

This compound Synthesis: A common laboratory and industrial method for preparing this compound involves the reaction of isopropanol with an acetylating agent, such as acetic acid or acetic anhydride, in the presence of a catalyst like sulfuric acid.[4] A more modern and sustainable approach involves the acid-catalyzed hydrogenation of furan derivatives, which are biomass-derived platform chemicals.[11] This method offers an environmentally friendly route using renewable raw materials.[11]

4-hydroxy-2-butanone Synthesis: The most prevalent industrial synthesis of 4-hydroxy-2-butanone is the aldol condensation of acetone and formaldehyde.[12][13] This reaction is typically base-catalyzed, but can suffer from low selectivity due to side reactions.[14] To address this, "greener" methods have been developed, such as a non-catalytic reaction in supercritical acetone, which eliminates the need for a catalyst and reduces waste.[9] Another route is the oxidation of 1,3-butanediol using hydrogen peroxide with a tungstate catalyst, which produces high-purity product with water as the only byproduct.[14][15]

Experimental Protocols

Protocol 1: Synthesis of this compound via Acid Catalysis-Hydrogenation of Furfural

This protocol outlines a conceptual process based on modern catalytic methods for producing this compound from a biomass-derived source.[11]

Materials:

  • Furfural (reaction raw material)

  • Deionized water (solvent)

  • Supported Ruthenium-based catalyst (Catalyst A)

  • Acid catalyst (e.g., solid acid resin like Amberlyst-15) (Catalyst B)

  • Hydrogen (H₂) gas

  • High-pressure batch reactor or continuous fixed-bed reactor

Procedure:

  • Charge the reactor with the calculated amounts of furfural, deionized water, Catalyst A, and Catalyst B.

  • Seal the reactor and purge several times with nitrogen, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 0.1–5 MPa).[11]

  • Heat the reactor to the target temperature (e.g., 40–200 °C) while stirring.[11]

  • Maintain the reaction for a sufficient duration (e.g., >1 hour) to ensure full conversion of the furfural.[11]

  • Monitor the reaction progress by analyzing samples using Gas Chromatography (GC).

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Recover the reaction mixture and separate the catalysts by filtration.

  • Isolate the product, this compound, from the aqueous solution using a suitable method like distillation or extraction.

Protocol 2: Synthesis of 4-hydroxy-2-butanone via Supercritical Non-Catalytic Condensation

This protocol describes a greener synthesis approach that avoids catalysts and alkaline wastewater.[9]

Materials:

  • Acetone

  • Aqueous formaldehyde solution (e.g., 37 wt%)

  • High-pressure, high-temperature continuous flow reactor system

Procedure:

  • Prepare the feed mixture consisting of acetone and aqueous formaldehyde solution. A large excess of acetone is typically used.[14]

  • Use high-pressure pumps to deliver the acetone and formaldehyde solution separately to the reactor system. The acetone stream is preheated.

  • The streams are mixed at the reactor entrance and brought to supercritical conditions for the mixture (e.g., temperatures from 523.15 K to 563.15 K and pressures around 17 MPa).[13][14]

  • The reaction occurs as the mixture flows through the heated tubular reactor. The residence time is controlled by the flow rate.

  • The effluent from the reactor is passed through a cooling system and then depressurized using a back-pressure regulator.

  • The liquid product is collected in a vessel.

  • The collected mixture, containing 4-hydroxy-2-butanone, unreacted acetone, and water, is then subjected to purification, typically by vacuum distillation, to isolate the final product.[14]

Comparative Applications in Research and Drug Development

Both compounds are valuable intermediates, but their structural differences lead them to be utilized in the synthesis of different classes of final products.

This compound: This γ-hydroxy ketone is a key intermediate in the synthesis of important pharmaceuticals. Notably, it is used in the production of the antimalarial drug chloroquine and the antibiotic ciprofloxacin.[1] It also serves as a precursor for Vitamin B1.[16] Beyond pharmaceuticals, it is employed in the manufacturing of agrochemicals and as a flavoring agent, sometimes used to enhance "kokumi" or savory tastes in food.[1][3] Its bifunctionality also makes it a versatile building block for various fine chemicals.[3]

4-hydroxy-2-butanone: As a β-hydroxy ketone, 4-hydroxy-2-butanone is a cornerstone for synthesizing a wide range of molecules. It is a crucial precursor for Vitamin A.[12] In medicinal chemistry, it is used to prepare fused benzazepines that act as selective D3 receptor antagonists, as well as natural products like verrucarin and mevalonic acid lactone.[2][5] Its structure is ideal for synthesizing chiral compounds, such as (R)-1,3-butanediol, through stereoselective biological reduction, a process of great interest in the pharmaceutical industry for creating enantiomerically pure drugs.[17][18][19] It is also a precursor to flavor compounds like furaneol, which has a caramel-like aroma.[9]

Application AreaThis compound4-hydroxy-2-butanone
Key Pharmaceuticals Chloroquine (antimalarial), Ciprofloxacin (antibiotic), Vitamin B1[1][16]Selective D3 receptor antagonists, Vitamin A[2][12]
Natural Product Synthesis Used in synthesis of various bioactive compounds[1]Verrucarin, Mevalonic acid lactone, (±)-lineatin[2][20]
Chiral Synthesis Substrate for alcohol dehydrogenase[1]Precursor for chiral compounds like (R)-1,3-butanediol via bioreduction[17][19]
Flavors & Fragrances Used as a flavoring agent, provides fruity/floral notes[1][3]Precursor to flavor compounds like furaneol (caramel aroma)[9]
Agrochemicals Intermediate for pesticides and herbicides[1][3]Used in synthesis of specialty chemicals[17]
Other Industrial Uses Solvent for coatings, inks, adhesives[4]Precursor for 3-buten-2-one (methyl vinyl ketone)[5]

Biological Activity and Reaction Pathways

The biological relevance of these compounds is primarily as substrates or precursors in metabolic or synthetic pathways.

This compound acts as a substrate for enzymes like alcohol dehydrogenase, which can influence cellular metabolism.[1][10] This interaction is a key step in its biological processing and is relevant for toxicological and metabolic studies.

cluster_0 Metabolic Conversion of this compound A This compound Enzyme Alcohol Dehydrogenase & Other Enzymes A->Enzyme B Corresponding Aldehyde/Carboxylic Acid or Diol Enzyme->B

Metabolic role of this compound.

4-hydroxy-2-butanone is particularly significant as a substrate in biocatalytic reductions. Various microorganisms, such as Candida krusei, exhibit high stereospecificity in reducing the ketone group to produce enantiomerically pure (R)-1,3-butanediol, a valuable chiral building block.[19]

cluster_1 Biocatalytic Reduction Workflow sub 4-hydroxy-2-butanone (Substrate) reductase Carbonyl Reductase (e.g., from Candida krusei) sub->reductase Binds to enzyme prod (R)-1,3-butanediol (Chiral Product) reductase->prod Releases product cofactor NADH/NADPH (Cofactor) cofactor->reductase Provides hydride

References

A Comparative Guide to the Validation of an HPLC Method for 3-Acetyl-1-propanol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a proposed High-Performance Liquid Chromatography (HPLC) method for the quantification of 3-Acetyl-1-propanol, a key intermediate in various chemical syntheses. The performance of this method is compared with a potential alternative, Gas Chromatography (GC). Detailed experimental protocols for the validation of the HPLC method are presented, adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines, to ensure its suitability for its intended purpose.[1][2][3][4]

Introduction to Analytical Methodologies

The accurate quantification of this compound is crucial for process control and quality assurance in pharmaceutical and chemical manufacturing. Both HPLC and GC are powerful chromatographic techniques for this purpose.

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for separating and quantifying components in a mixture.[5][6] For a polar compound like this compound, which contains both a hydroxyl and a carbonyl group, a reversed-phase HPLC method is a suitable approach.[7] The carbonyl group allows for ultraviolet (UV) detection.[8][9][10]

  • Gas Chromatography (GC): An analytical technique used to separate and analyze compounds that can be vaporized without decomposition.[11][12] GC is well-suited for volatile compounds like this compound.[13][14] To improve peak shape and thermal stability, derivatization of the alcohol group is often employed.[15][16][17][18][19]

Proposed Analytical Methods: A Comparison

FeatureProposed HPLC MethodAlternative GC Method
Principle Partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase.
Instrumentation HPLC system with UV detectorGas chromatograph with Flame Ionization Detector (FID)
Stationary Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)Polar capillary column (e.g., WAX column)[18]
Mobile Phase Isocratic mixture of water and acetonitrile (e.g., 80:20 v/v)Inert carrier gas (e.g., Helium or Nitrogen)
Detection UV at 275 nm (n→π* transition of the ketone)[9]Flame Ionization Detector (FID)
Sample Preparation Dissolution in the mobile phaseDissolution in a suitable solvent; potential for derivatization (e.g., silylation) to improve peak shape.[15][16][18]
Advantages Robust, versatile, suitable for non-volatile impurities.High resolution, sensitive for volatile compounds.
Disadvantages May have lower resolution for very volatile compounds compared to GC.Derivatization can add complexity and potential for error.

Detailed Experimental Protocol: HPLC Method Validation

The validation of the proposed HPLC method is essential to demonstrate its suitability for the quantification of this compound. The following protocol is based on the ICH Q2(R1) guideline.[1][2][3][4]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Analyze a blank sample (diluent only) to ensure no interfering peaks at the retention time of this compound.

    • Analyze a sample of pure this compound standard.

    • Analyze a sample containing this compound spiked with known related substances or potential impurities.

    • If available, analyze a placebo sample (a mixture of all formulation components except this compound).

    • Perform forced degradation studies (acid, base, oxidation, heat, light) on a this compound sample and analyze the resulting solutions. The peak for this compound should be spectrally pure and well-resolved from any degradation products.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.

  • Protocol:

    • Prepare a stock solution of this compound of known concentration.

    • From the stock solution, prepare a series of at least five calibration standards at different concentrations, typically ranging from 50% to 150% of the expected working concentration.

    • Inject each standard solution in triplicate.

    • Plot a graph of the mean peak area versus the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Range

The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Protocol:

    • The range is determined based on the results from the linearity, accuracy, and precision studies.

    • For an assay, the minimum specified range is typically 80% to 120% of the test concentration.[1][4]

Accuracy

Accuracy is the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.

  • Protocol:

    • Prepare samples with known concentrations of this compound at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare at least three replicates for each concentration level.

    • Analyze the samples and calculate the percentage recovery for each replicate.

    • The mean percentage recovery, standard deviation, and relative standard deviation (RSD) should be calculated.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the standard deviation or relative standard deviation (coefficient of variation).

  • Protocol:

    • Repeatability (Intra-assay precision):

      • Prepare a minimum of six samples at 100% of the test concentration.

      • Analyze these samples on the same day, with the same analyst, and on the same instrument.

      • Calculate the RSD of the results.

    • Intermediate Precision (Inter-assay precision):

      • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

      • Compare the results from the two studies to assess the variability.

      • Calculate the overall RSD for the combined results.

Limit of Detection (LOD)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Protocol (based on the signal-to-noise ratio):

    • Determine the concentration of this compound that yields a signal-to-noise ratio of approximately 3:1.

    • This can be achieved by injecting a series of diluted solutions of known concentration and visually inspecting the chromatograms.

Limit of Quantification (LOQ)

LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol (based on the signal-to-noise ratio):

    • Determine the concentration of this compound that yields a signal-to-noise ratio of approximately 10:1.

    • Confirm the LOQ by analyzing a minimum of six replicates of a sample at this concentration and demonstrating acceptable precision and accuracy.

Summary of Validation Parameters (Hypothetical Data)

The following tables summarize the expected performance data from the validation of the proposed HPLC method.

Table 1: Linearity and Range

ParameterResultAcceptance Criteria
Linearity Range50 - 150 µg/mL-
Correlation Coefficient (r²)0.9995≥ 0.999
Slope45.3-
Y-intercept12.8Close to zero

Table 2: Accuracy

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery% RSD
80%80.079.599.4%< 2.0%
100%100.0100.5100.5%< 2.0%
120%120.0119.299.3%< 2.0%

Table 3: Precision

Precision TypenMean Assay (%)% RSD
Repeatability699.80.8%
Intermediate Precision12100.11.2%

Table 4: LOD and LOQ

ParameterResult
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantification (LOQ)1.5 µg/mL

Workflow for HPLC Method Validation

The following diagram illustrates the logical workflow of the validation process for the HPLC method.

HPLC_Validation_Workflow cluster_precision Precision start Start: Method Development specificity Specificity (Peak Purity, Resolution) start->specificity linearity Linearity (5 Concentrations) start->linearity precision Precision accuracy Accuracy (3 Levels, n=3) specificity->accuracy range_node Range (Confirmed by Lin, Acc, Prec) linearity->range_node accuracy->range_node repeatability Repeatability (n=6) precision->repeatability intermediate Intermediate Precision (Different Day/Analyst) precision->intermediate precision->range_node lod_loq LOD & LOQ (S/N Ratio) robustness Robustness (Varied Parameters) lod_loq->robustness range_node->lod_loq report Validation Report robustness->report end End: Method Validated report->end

Caption: Workflow for the validation of an HPLC analytical method.

Conclusion

This guide outlines a robust framework for the validation of an HPLC method for the quantification of this compound. The proposed method, when validated according to the detailed protocols, is expected to be specific, linear, accurate, and precise for its intended application. While Gas Chromatography presents a viable alternative, the described HPLC method offers a reliable and straightforward approach for routine quality control analysis in a pharmaceutical or chemical research setting. The successful validation of this method will ensure the generation of high-quality, reproducible data, which is paramount for regulatory compliance and product quality.

References

A Comparative Guide to 3-Acetyl-1-Propanol and Other Keto-Alcohols in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, keto-alcohols are invaluable bifunctional building blocks, enabling the construction of diverse and complex molecular architectures. Their ability to participate in a variety of chemical transformations, including cyclizations, multicomponent reactions, and functional group interconversions, makes them indispensable tools for the synthesis of pharmaceuticals, agrochemicals, and fragrances. This guide provides a comprehensive comparison of 3-acetyl-1-propanol (also known as 5-hydroxy-2-pentanone) with other prominent keto-alcohols, namely 4-hydroxy-2-butanone and acetol (1-hydroxy-2-propanone), focusing on their synthetic applications, performance data, and detailed experimental protocols.

At a Glance: Key Keto-Alcohols in Synthesis

Keto-AlcoholStructureKey Features & Applications
This compound this compound structureA versatile γ-keto-alcohol used as a precursor to 1,4-dicarbonyl compounds for the synthesis of five-membered heterocycles like furans and pyrroles via the Paal-Knorr synthesis. It is also a key intermediate in the synthesis of pharmaceuticals such as chloroquine and ciprofloxacin.[1]
4-Hydroxy-2-butanone 4-Hydroxy-2-butanone structureA β-keto-alcohol frequently employed in aldol condensation reactions and as a precursor for the synthesis of various heterocycles and natural products. It is a key building block for the synthesis of vitamin A.[2][3][4]
Acetol Acetol structureThe simplest α-hydroxyketone, it is a highly reactive intermediate used in the synthesis of a wide range of compounds, including polyols, acrolein, and various heterocycles like oxazoles and imidazoles.[5][6][7] It also finds applications in the food industry as a flavoring agent.[6]

Performance in Key Synthetic Applications: A Comparative Overview

Heterocycle Synthesis: The Paal-Knorr Reaction and Beyond

The Paal-Knorr synthesis is a powerful method for the synthesis of furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds.[1][8][9] γ-Keto-alcohols like this compound are excellent precursors for the in-situ generation of the required 1,4-dicarbonyl species.

Workflow for Paal-Knorr Synthesis from a γ-Keto-Alcohol

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product KetoAlcohol γ-Keto-Alcohol (e.g., this compound) Oxidation In-situ Oxidation to 1,4-Dicarbonyl KetoAlcohol->Oxidation [H+] Amine Primary Amine / Ammonia (for Pyrrole Synthesis) Cyclization Acid-Catalyzed Cyclization Amine->Cyclization Oxidation->Cyclization Dehydration Dehydration Cyclization->Dehydration Heterocycle Furan or Pyrrole Dehydration->Heterocycle

Caption: General workflow for the Paal-Knorr synthesis of furans and pyrroles from a γ-keto-alcohol.

ReactionKeto-AlcoholProductCatalyst/ConditionsYield (%)Reference
Pyrrole Synthesis2,5-Hexanedione2,5-Dimethyl-1-phenylpyrroleHCl, Methanol, RefluxNot specified[10]
Pyrrole Synthesis2,5-Hexanedione2,5-DimethylpyrroleNH₄(OAc), Acetic Acid81-86[11]
Furan Synthesis1,4-DicarbonylSubstituted FuranAcid CatalystGenerally Good[1][8]

*Note: 2,5-Hexanedione is the 1,4-dicarbonyl derived from this compound (5-hydroxy-2-pentanone). Yields are for the cyclization step.

While this compound is a direct precursor to a 1,4-dicarbonyl, other keto-alcohols can also be utilized in multicomponent reactions to generate heterocyclic systems. For instance, acetol is a common building block for the synthesis of oxazoles and imidazoles.

Synthesis of 5-Aryloxazoles using Acetol Precursors

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Aldehyde Aromatic Aldehyde Cycloaddition [3+2] Cycloaddition Aldehyde->Cycloaddition TosMIC TosMIC TosMIC->Cycloaddition Base Base (e.g., K₃PO₄) Base->Cycloaddition Solvent Solvent (e.g., Isopropanol) Solvent->Cycloaddition Oxazole 5-Aryloxazole Cycloaddition->Oxazole

Caption: Van Leusen reaction for the synthesis of 5-substituted oxazoles.

ReactionKeto-Alcohol/PrecursorProductCatalyst/ConditionsYield (%)Reference
Oxazole SynthesisAromatic Aldehyde, TosMIC5-Phenyl OxazoleK₃PO₄, Isopropanol, MW96[12]
Imidazole SynthesisGlyoxal, Formaldehyde, AmmoniaImidazole-Low[13]

Experimental Protocols

Synthesis of 2,5-Dimethyl-1-phenylpyrrole from a 2,5-Hexanedione Precursor

This protocol is adapted from the Paal-Knorr synthesis and demonstrates the formation of a substituted pyrrole.[10]

Materials:

  • Aniline (186 mg)

  • 2,5-Hexanedione (228 mg)

  • Methanol (0.5 mL)

  • Concentrated Hydrochloric Acid (1 drop)

  • 0.5 M Hydrochloric Acid (5.0 mL)

  • 9:1 Methanol/Water mixture for recrystallization

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine aniline, 2,5-hexanedione, and methanol.

  • Add one drop of concentrated hydrochloric acid to the mixture.

  • Heat the mixture at reflux for 15 minutes.

  • After the reflux period, cool the reaction mixture in an ice bath.

  • While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.

  • Collect the resulting crystals by vacuum filtration.

  • Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenylpyrrole.

Synthesis of 4-Hydroxy-2-butanone via Oxidation of 1,3-Butanediol

This protocol describes a method for the synthesis of 4-hydroxy-2-butanone with high purity.[14]

Materials:

  • 1,3-Butanediol

  • Tungstate catalyst (e.g., sodium tungstate)

  • Water

  • Water entrainer (e.g., n-hexane)

  • Hydrogen peroxide (25-35% solution)

Procedure:

  • Add 1,3-butanediol, the tungstate catalyst, water, and the water entrainer to a reaction vessel.

  • Stir the mixture and heat to 60-75 °C.

  • Continuously stir the mixed solution while dropwise adding the hydrogen peroxide solution.

  • Carry out distillation to remove water concurrently with the addition of hydrogen peroxide.

  • Monitor the reaction progress and stop the addition of hydrogen peroxide when the content of 1,3-butanediol is less than 5% of the initial amount.

  • Continue stirring for an additional 0.5-1.5 hours.

  • Control the temperature in the reaction vessel to distill off the water entrainer.

  • Reduce the temperature in the reaction vessel to 60-65 °C and distill the product under reduced pressure to obtain 4-hydroxy-2-butanone.

Synthesis of Acetol from Glycerol

This is a general overview of a common industrial method for producing acetol.[5][15]

Conceptual Workflow for Acetol Synthesis from Glycerol

G Glycerol Glycerol Dehydration Catalytic Dehydration (e.g., Cu, Pt, or Ru catalyst) Glycerol->Dehydration Heat (150-250°C) Acetol Acetol (Hydroxyacetone) Dehydration->Acetol Byproducts Byproducts Dehydration->Byproducts

Caption: Catalytic dehydration of glycerol to produce acetol.

General Conditions:

  • Feedstock: Crude or purified bio-glycerol.

  • Catalyst: Copper, Platinum, or Ruthenium-based catalysts.

  • Temperature: 150–250°C.

  • Phase: Aqueous or vapor phase.

The reaction involves the catalytic dehydration of glycerol, where selectivity towards acetol can be controlled by the choice of catalyst and reaction conditions.

Concluding Remarks

This compound, 4-hydroxy-2-butanone, and acetol each offer a unique set of synthetic advantages depending on the target molecule. This compound is a prime choice for the construction of five-membered heterocycles through the Paal-Knorr synthesis due to its direct conversion to a 1,4-dicarbonyl compound. 4-Hydroxy-2-butanone is a versatile building block, particularly in aldol chemistry and the synthesis of important industrial chemicals. Acetol, as the simplest α-hydroxyketone, provides access to a broad range of smaller, functionalized molecules and heterocycles.

The selection of the appropriate keto-alcohol will ultimately depend on the desired final product, the required reaction pathways, and considerations of atom economy and process efficiency. The data and protocols presented in this guide are intended to assist researchers in making informed decisions for their synthetic endeavors. Further research into direct, side-by-side comparisons of these valuable building blocks would be highly beneficial to the synthetic community.

References

A Researcher's Guide to Comparative Cross-Reactivity Analysis of 5-Hydroxy-2-Pentanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cross-Reactivity in Immunoassays

Immunoassays are indispensable tools in drug discovery and diagnostics, relying on the highly specific binding of antibodies to their target antigens. However, molecules with structural similarities to the target analyte can sometimes bind to the same antibody, a phenomenon known as cross-reactivity. Understanding and quantifying cross-reactivity is critical as it can lead to inaccurate measurements and false-positive results. This is particularly important when developing assays for small molecules like 5-hydroxy-2-pentanone and its derivatives, where minor structural modifications can significantly impact antibody binding.

This guide outlines a systematic approach to quantifying the cross-reactivity of several hypothetical 5-hydroxy-2-pentanone derivatives against a primary target analyte.

Comparative Cross-Reactivity Data

The following table summarizes hypothetical data from a competitive ELISA designed to quantify a primary target analyte, "5-hydroxy-2-pentanone-glucuronide," a potential metabolite. The cross-reactivity of various structurally related derivatives was assessed to determine their potential for interference in such an assay.

Compound IDDerivative NameModification from TargetIC50 (nM)% Cross-Reactivity
TA-01 5-hydroxy-2-pentanone-glucuronide (Target) - 15.2 100%
DRV-015-hydroxy-2-pentanoneLacks glucuronide moiety1,2501.22%
DRV-025-methoxy-2-pentanoneHydroxyl group is methylated8,7000.17%
DRV-035-hydroxy-2-hexanoneAdditional methyl group on the carbon backbone15,3000.10%
DRV-043-hydroxy-2-pentanoneIsomeric variation (position of hydroxyl group)> 50,000<0.03%
DRV-055-amino-2-pentanoneHydroxyl group replaced with an amino group22,5000.07%

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a suitable method for determining the cross-reactivity of small molecules. The underlying principle is the competition between the analyte in the sample and a labeled version of the analyte for a limited number of antibody binding sites.

Competitive ELISA Protocol for Cross-Reactivity Assessment

Objective: To determine the concentration of each 5-hydroxy-2-pentanone derivative that results in a 50% inhibition of the maximum signal (IC50) and to calculate the percent cross-reactivity relative to the target analyte.

Materials:

  • High-binding 96-well microtiter plates

  • Target Analyte (TA-01) standard

  • 5-hydroxy-2-pentanone derivatives (DRV-01 to DRV-05)

  • Primary antibody specific for the target analyte

  • Enzyme-conjugated target analyte (e.g., HRP-conjugated TA-01)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating: Dilute the primary antibody in Coating Buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.

  • Washing: Repeat the washing step as in step 2.

  • Competitive Reaction:

    • Prepare serial dilutions of the target analyte standard and each of the derivative compounds in assay buffer.

    • In separate tubes, pre-incubate 50 µL of each standard/derivative concentration with 50 µL of the enzyme-conjugated target analyte for 30 minutes at room temperature.

    • Add 100 µL of these mixtures to the corresponding wells of the antibody-coated plate.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2, but increase to five washes to ensure removal of all unbound reagents.

  • Substrate Addition: Add 100 µL of Substrate Solution to each well and incubate in the dark for 15-30 minutes at room temperature. A color change should be observed.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well to terminate the enzymatic reaction. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

Data Analysis
  • Standard Curve Generation: Plot the absorbance values against the logarithm of the concentration for the target analyte standards. This will generate a sigmoidal curve.

  • IC50 Determination: For the target analyte and each derivative, determine the concentration that causes a 50% reduction in the maximum signal. This is the IC50 value.[1]

  • Percent Cross-Reactivity Calculation: Use the following formula to calculate the percent cross-reactivity for each derivative[2]:

    % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Derivative) x 100

Visualizing Experimental Workflow and Signaling Pathways

Diagrams are essential for conveying complex experimental processes and biological relationships. The following have been generated using Graphviz (DOT language) to illustrate a typical workflow for cross-reactivity screening and a hypothetical signaling pathway that could be modulated by a 5-hydroxy-2-pentanone derivative.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Competitive Assay cluster_detection Detection & Analysis plate_prep Coat Plate with Primary Antibody blocking Block Non-specific Sites plate_prep->blocking reagent_prep Prepare Analyte and Derivative Dilutions competition Add Analyte/Derivative and Enzyme Conjugate reagent_prep->competition incubation Incubate for Competitive Binding competition->incubation washing Wash to Remove Unbound Reagents incubation->washing substrate Add Substrate & Stop Reaction washing->substrate read_plate Read Absorbance (450 nm) substrate->read_plate data_analysis Calculate IC50 and % Cross-Reactivity read_plate->data_analysis

Caption: Workflow for a competitive ELISA to determine cross-reactivity.

Hypothetical Signaling Pathway Modulation

Many small molecule drugs exert their effects by modulating intracellular signaling pathways. The diagram below illustrates a hypothetical scenario where a 5-hydroxy-2-pentanone derivative could inhibit a key kinase in a pro-inflammatory signaling cascade.

G cluster_membrane cluster_cytoplasm cluster_nucleus receptor Cytokine Receptor jak JAK Kinase receptor->jak stat STAT Protein jak->stat phosphorylates gene Pro-inflammatory Gene Transcription stat->gene translocates to nucleus derivative 5-Hydroxy-2-Pentanone Derivative derivative->jak

Caption: Hypothetical inhibition of the JAK-STAT pathway by a derivative.

Conclusion

The methodologies and illustrative data presented in this guide provide a robust starting point for researchers investigating the cross-reactivity of 5-hydroxy-2-pentanone derivatives. By employing a systematic approach to data generation and analysis, scientists can confidently assess the specificity of their immunoassays, ensuring the accuracy and reliability of their findings in drug development and other research applications. The provided protocols and diagrams serve as adaptable templates for these endeavors.

References

A Comparative Guide to the Catalytic Performance of γ-Acetylpropanol Production from Levulinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: γ-Acetylpropanol, also known as 5-hydroxy-2-pentanone (5-HAP), is a bifunctional organic compound featuring both a ketone and a hydroxyl group.[1][2] Its significance in the field of green chemistry stems from its role as a key intermediate in the catalytic upgrading of levulinic acid (LA), a platform chemical derived from lignocellulosic biomass.[3][4] The primary reaction of interest is the hydrogenation of levulinic acid to produce γ-valerolactone (GVL), a highly valuable green solvent, fuel additive, and precursor for polymers and fine chemicals.[4][5]

This guide provides a comparative benchmark of γ-acetylpropanol's formation and subsequent conversion in the hydrogenation of levulinic acid. It examines different catalytic systems, compares their performance based on experimental data, and provides detailed methodologies for researchers, scientists, and drug development professionals interested in biomass valorization and sustainable chemical synthesis.

Reaction Pathways from Levulinic Acid to γ-Valerolactone

The conversion of levulinic acid to γ-valerolactone primarily proceeds through two distinct catalytic pathways. The formation of γ-acetylpropanol (as its tautomer, 4-hydroxypentanoic acid or 4-HVA) is the hallmark of the first pathway, which is typically favored at lower reaction temperatures. The alternative pathway involves the initial dehydration of LA to angelica lactone.

G Pathways for Levulinic Acid (LA) Conversion to γ-Valerolactone (GVL) cluster_main LA Levulinic Acid (LA) HVA 4-Hydroxypentanoic Acid (4-HVA) (γ-Acetylpropanol Intermediate) LA->HVA Hydrogenation (H₂) (Low Temp.) ALA α-Angelica Lactone (ALA) LA->ALA Dehydration (-H₂O) (High Temp.) GVL γ-Valerolactone (GVL) HVA->GVL Intramolecular Esterification (-H₂O) ALA->GVL Hydrogenation (H₂)

Figure 1. Competing reaction pathways for the catalytic conversion of Levulinic Acid.

Performance Comparison of Catalytic Systems

The choice of catalyst and reaction conditions critically determines the efficiency of levulinic acid conversion and the selectivity towards the intermediate (4-HVA/γ-acetylpropanol) versus the final product (GVL). Below is a comparison of various heterogeneous catalysts based on published experimental data.

Catalyst SystemLA Conversion (%)4-HVA (Intermediate) Yield (%)GVL Yield (%)Temp. (°C)Pressure (bar H₂)Time (h)Reference
Ni/HZSM-5 (Ni/Si=0.03)822319250Vapor-PhaseN/A[6]
Ni/HZSM-5 (Ni/Si=0.03)96Low/Negligible93300Vapor-PhaseN/A[6]
Ni/HZSM-5 (Ni/Si=0.03)990~100320Vapor-PhaseN/A[6]
Ru/C (5 wt%)100Low/Negligible>99150101.5[5]
Ru/ZrO₂@C100Low/Negligible>99150101[5]
CuNiAl~100Low/Negligible97.3220308[7]
Cu/Al₂O₃>99Low/Negligible>86200355[7]

Analysis: The data indicates that nickel-based catalysts like Ni/HZSM-5 can be tuned by temperature to favor either the intermediate or the final product. At 250°C, a significant yield of the γ-acetylpropanol intermediate (as 4-HVA) is observed (23%).[6] However, increasing the temperature to 300-320°C drastically shifts the equilibrium, leading to near-quantitative yields of GVL.[6] In contrast, highly active noble metal catalysts like Ruthenium (Ru) on carbon or other supports achieve complete conversion of LA directly to GVL with very high selectivity, even at lower temperatures (150°C).[5] Copper-based catalysts also demonstrate high efficacy in producing GVL, though often requiring higher temperatures and pressures.[7]

Experimental Protocols

The following is a representative methodology for the vapor-phase catalytic hydrogenation of levulinic acid, synthesized from common laboratory procedures.

Objective: To evaluate the catalytic performance of a bi-functional catalyst (e.g., Ni/HZSM-5) in the conversion of levulinic acid to γ-valerolactone.

Materials & Equipment:

  • Levulinic Acid (LA), 98% purity

  • Catalyst: Nickel-modified HZSM-5 zeolite (Ni/HZSM-5)

  • Gases: Hydrogen (H₂), Nitrogen (N₂) or Argon (Ar) of high purity

  • Fixed-bed quartz reactor tube

  • Temperature controller and furnace

  • Mass flow controllers for gases

  • High-performance liquid pump for reactant feed

  • Condenser and product collection system

  • Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for analysis

Procedure:

  • Catalyst Preparation: A measured quantity (e.g., 100-500 mg) of the Ni/HZSM-5 catalyst is loaded into the center of the quartz reactor tube, supported by quartz wool plugs.

  • Pre-treatment: The catalyst is pre-treated in situ. For example, it may be heated under an inert gas flow (N₂ or Ar) to a specified temperature (e.g., 300°C) and then reduced under a flow of H₂ for several hours to ensure the active metal sites are in their metallic state.

  • Reaction Execution:

    • The reactor is brought to the desired reaction temperature (e.g., 250°C, 300°C, or 320°C) under a continuous flow of H₂.

    • An aqueous solution of levulinic acid (e.g., 10 wt%) is fed into the system via a liquid pump at a controlled weight hourly space velocity (WHSV).

    • The liquid feed is vaporized and mixed with the H₂ stream before passing over the catalyst bed.

  • Product Collection & Analysis:

    • The reactor effluent is passed through a condenser to separate the liquid products from the gas stream.

    • Liquid samples are collected periodically.

    • The composition of the collected liquid samples is analyzed using GC or HPLC to determine the conversion of levulinic acid and the yields of γ-acetylpropanol (4-HVA), γ-valerolactone (GVL), and any other byproducts.

  • Calculation of Performance Metrics:

    • LA Conversion (%) = [(moles of LA in - moles of LA out) / moles of LA in] * 100

    • Product Yield (%) = (moles of product formed / initial moles of LA) * 100

Generalized Experimental Workflow

The logical flow of a typical catalytic experiment for benchmarking γ-acetylpropanol production is visualized below.

G Generalized Workflow for Catalytic Hydrogenation cluster_workflow prep 1. Catalyst Loading & Pre-treatment react 2. Set Reaction Conditions (Temp, Pressure, Flow Rate) prep->react feed 3. Introduce Reactants (Levulinic Acid + H₂) react->feed run 4. Catalytic Conversion in Reactor feed->run collect 5. Product Condensation & Collection run->collect analyze 6. Sample Analysis (GC / HPLC) collect->analyze data 7. Calculate Conversion & Selectivity analyze->data

Figure 2. A step-by-step workflow for a typical hydrogenation experiment.

References

A Comparative Analysis of Catalysts for the Synthesis of 3-Acetyl-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-acetyl-1-propanol, a key intermediate in the pharmaceutical and fine chemical industries, has garnered significant attention. This guide provides a comparative analysis of various heterogeneous catalysts employed in its synthesis, with a focus on the conversion of biomass-derived furan compounds. The data presented is collated from recent scientific literature to aid researchers in selecting optimal catalytic systems.

Performance Comparison of Bifunctional Catalysts

The conversion of furan derivatives, such as furfural and 2-methylfuran, to this compound is efficiently achieved using bifunctional catalysts. These catalysts possess both metal sites for hydrogenation and acid sites for hydrolysis and rearrangement reactions. Below is a summary of the performance of different catalytic systems.

PrecursorCatalystSupport/Acid ComponentTemperature (°C)H₂ Pressure (MPa)SolventConversion (%)Yield/Selectivity (%)
FurfuralRuH-beta Zeolite801Water~10081 (Yield)[1]
2-MethylfuranPd (encapsulated)HZSM-5 ZeoliteNot SpecifiedNot SpecifiedWater~10090.6 (Yield)[2][3]
Furan DerivativeRu-basedAcid Catalyst (e.g., acidic resin)40-2000.1-5Water10072 (Selectivity)[4]

Reaction Pathway and Experimental Workflow

The synthesis of this compound from furan derivatives over a bifunctional catalyst generally proceeds through a cascade of reactions involving hydrogenation of the furan ring, followed by acid-catalyzed ring-opening and rearrangement.

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Product Analysis p1 Support Preparation (e.g., Zeolite Activation) p2 Metal Precursor Impregnation/Ion-Exchange p1->p2 p3 Calcination & Reduction p2->p3 r1 Reactor Assembly (Batch or Continuous) p3->r1 Catalyst Loading r2 Reactant Loading (Furan Derivative, Solvent) r1->r2 r3 Reaction Execution (Temp, Pressure, Time) r2->r3 a1 Product Separation (Filtration, Extraction) r3->a1 Reaction Mixture a2 Qualitative Analysis (GC-MS) a1->a2 a3 Quantitative Analysis (GC with internal standard) a2->a3 end end a3->end Performance Metrics (Yield, Selectivity)

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocols

Below are representative experimental protocols for the synthesis of this compound using a Ru/H-beta catalyst, based on methodologies reported in the literature.

Catalyst Preparation: Ru/H-beta via Ion-Exchange
  • Support Preparation: Commercial H-beta zeolite is calcined in air at 550°C for 5 hours to remove any adsorbed impurities.

  • Ion-Exchange: An aqueous solution of a ruthenium precursor, such as ruthenium(III) chloride (RuCl₃), is prepared. The calcined H-beta zeolite is then added to this solution.

  • The suspension is stirred at room temperature for 24 hours to allow for the exchange of H⁺ ions in the zeolite with [Ru(H₂O)₆]³⁺ complexes.

  • The resulting solid is filtered, washed thoroughly with deionized water until no chloride ions are detected in the filtrate, and then dried at 110°C overnight.

  • Activation: The dried Ru-exchanged zeolite is calcined in air at 400°C for 4 hours, followed by reduction under a flow of H₂ gas at 400°C for 4 hours to obtain the active Ru/H-beta catalyst.

Catalytic Synthesis of this compound from Furfural
  • Reactor Setup: A high-pressure batch reactor is charged with the prepared Ru/H-beta catalyst (e.g., 0.1 g), furfural (e.g., 1 g), and deionized water (e.g., 50 mL) as the solvent.

  • Reaction Initiation: The reactor is sealed, purged several times with H₂ to remove air, and then pressurized with H₂ to the desired pressure (e.g., 1 MPa).

  • The reaction mixture is heated to the target temperature (e.g., 80°C) while stirring.

  • Reaction Monitoring: The reaction is allowed to proceed for a specified duration (e.g., 4-24 hours). The progress can be monitored by taking samples at different time intervals and analyzing them by gas chromatography (GC).

  • Product Recovery and Analysis: After the reaction is complete, the reactor is cooled to room temperature and depressurized.

  • The catalyst is separated from the reaction mixture by filtration or centrifugation.

  • The liquid product mixture is analyzed by gas chromatography-mass spectrometry (GC-MS) to identify the products and by GC with an internal standard for quantitative analysis to determine the conversion of furfural and the yield of this compound.

References

Validating the Structure of 3-Acetyl-1-propanol Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical techniques for validating the structure of reaction products derived from 3-Acetyl-1-propanol (also known as 5-hydroxy-2-pentanone). As a bifunctional molecule containing both a ketone and a primary alcohol, this compound can undergo a variety of chemical transformations, leading to products with distinct structural features. Accurate structural elucidation of these products is paramount for ensuring the desired reaction outcome and for the advancement of research and drug development pipelines.

This document outlines the expected outcomes of three common reactions of this compound—reduction, oxidation, and esterification—and details the analytical methodologies used to confirm the formation of the respective products. We present comparative spectroscopic data to aid in the identification of these molecules and provide standardized protocols for the key analytical techniques.

Comparative Analysis of Reaction Products

The following table summarizes the key analytical data for this compound and its reaction products. This allows for a direct comparison of the spectroscopic signatures that arise from the transformation of its functional groups.

Compound Structure Molecular Formula Molecular Weight ( g/mol ) Key ¹H-NMR Signals (ppm, CDCl₃) Key ¹³C-NMR Signals (ppm, CDCl₃) Key IR Absorptions (cm⁻¹) Key Mass Spec (m/z) Fragments
This compound CH₃C(=O)CH₂CH₂CH₂OHC₅H₁₀O₂102.13~3.6 (t, -CH₂OH), ~2.5 (t, -CH₂C=O), ~2.1 (s, -COCH₃)~209 (C=O), ~62 (-CH₂OH), ~43 (-CH₂C=O), ~30 (-COCH₃)~3400 (broad, O-H), ~1715 (strong, C=O)43, 58, 84, 102 (M⁺)
1,4-Pentanediol (Reduction Product)CH₃CH(OH)CH₂CH₂CH₂OHC₅H₁₂O₂104.15~3.8 (m, -CHOH), ~3.6 (t, -CH₂OH)~68 (-CHOH), ~63 (-CH₂OH), ~23 (-CH₃)~3350 (broad, O-H), No C=O stretch45, 59, 86, 104 (M⁺)
5-Oxohexanoic Acid (Oxidation Product)CH₃C(=O)CH₂CH₂CH₂COOHC₆H₁₀O₃130.14~11.5 (s, broad, -COOH), ~2.7 (t, -CH₂C=O), ~2.5 (t, -CH₂COOH), ~2.1 (s, -COCH₃)~208 (C=O, ketone), ~179 (C=O, acid), ~43 (-CH₂C=O), ~33 (-CH₂COOH), ~30 (-COCH₃)~3000 (broad, O-H), ~1710 (strong, C=O, ketone), ~1710 (strong, C=O, acid)43, 55, 73, 112, 130 (M⁺)
5-Acetoxy-2-pentanone (Esterification Product)CH₃C(=O)CH₂CH₂CH₂OC(=O)CH₃C₇H₁₂O₃144.17~4.1 (t, -CH₂O-), ~2.5 (t, -CH₂C=O), ~2.1 (s, -COCH₃), ~2.0 (s, -OCOCH₃)~208 (C=O, ketone), ~171 (C=O, ester), ~64 (-CH₂O-), ~43 (-CH₂C=O), ~30 (-COCH₃, ketone), ~21 (-OCOCH₃)~1740 (strong, C=O, ester), ~1715 (strong, C=O, ketone), No O-H stretch43, 84, 101, 144 (M⁺)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol for ¹H-NMR of a Liquid Sample:

  • Sample Preparation: Dissolve 5-10 mg of the purified liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Tune and match the probe for the ¹H nucleus.

  • Data Acquisition:

    • Acquire the ¹H-NMR spectrum using a standard single-pulse experiment.

    • Typical parameters for a 400 MHz spectrometer:

      • Spectral width: -2 to 12 ppm

      • Pulse width: 90°

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16 (or more for dilute samples)

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale to the TMS signal at 0 ppm.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the splitting patterns (multiplicity) to deduce proton coupling.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol for FT-IR (ATR) of a Liquid Sample:

  • Sample Preparation: Ensure the sample is free of particulate matter. A single drop of the neat liquid is typically sufficient.

  • Instrument Setup:

    • Clean the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Data Acquisition:

    • Place a small drop of the liquid sample onto the center of the ATR crystal.

    • Lower the press arm to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum.

    • Typical parameters:

      • Spectral range: 4000-400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of scans: 16-32

  • Data Processing and Analysis:

    • The software will automatically perform the background subtraction.

    • Identify the characteristic absorption bands corresponding to specific functional groups (e.g., O-H, C=O, C-O).

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule, and to assess its purity.

Protocol for GC-MS of a Volatile Liquid Sample:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Instrument Setup:

    • Equip the gas chromatograph with a suitable capillary column (e.g., a nonpolar DB-5ms or a polar DB-WAX).

    • Set the GC oven temperature program. A typical program might be:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Final hold: 5 minutes.

    • Set the injector temperature (e.g., 250 °C) and the transfer line temperature (e.g., 280 °C).

    • Set the carrier gas (Helium) flow rate (e.g., 1 mL/min).

    • The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC.

    • The GC will separate the components of the sample, and the mass spectrometer will record the mass spectrum of each eluting compound.

  • Data Analysis:

    • Analyze the total ion chromatogram (TIC) to assess the purity of the sample.

    • Examine the mass spectrum of the peak of interest.

    • Identify the molecular ion peak (M⁺) to determine the molecular weight.

    • Analyze the fragmentation pattern to gain further structural information. Compare the obtained spectrum with a library of known mass spectra (e.g., NIST).

Visualizing Reaction Pathways and Analytical Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the chemical reactions and the general workflow for structural validation.

Reaction_Pathways cluster_reduction Reduction cluster_oxidation Oxidation cluster_esterification Esterification This compound This compound 1,4-Pentanediol 1,4-Pentanediol This compound->1,4-Pentanediol e.g., NaBH₄ 5-Oxohexanoic Acid 5-Oxohexanoic Acid This compound->5-Oxohexanoic Acid e.g., Jones Reagent 5-Acetoxy-2-pentanone 5-Acetoxy-2-pentanone This compound->5-Acetoxy-2-pentanone e.g., Acetic Anhydride, H⁺

Caption: Reaction pathways of this compound.

Analytical_Workflow cluster_reaction Chemical Reaction cluster_purification Purification cluster_analysis Structural Analysis cluster_validation Structure Validation Reactant (this compound) Reactant (this compound) Reaction Product (Crude) Reaction Product (Crude) Reactant (this compound)->Reaction Product (Crude) Purified Product Purified Product Reaction Product (Crude)->Purified Product FT-IR FT-IR Purified Product->FT-IR Functional Groups NMR NMR Purified Product->NMR C-H Framework GC-MS GC-MS Purified Product->GC-MS MW & Purity Validated Structure Validated Structure FT-IR->Validated Structure NMR->Validated Structure GC-MS->Validated Structure

Caption: General workflow for structural validation.

By employing the methodologies and referencing the comparative data presented in this guide, researchers can confidently and efficiently validate the structures of their this compound reaction products, ensuring the integrity of their scientific findings and the quality of their developmental candidates.

A Comparative Guide to Analytical Techniques for 5-Hydroxy-2-Pentanone Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and reliable quantification of 5-hydroxy-2-pentanone is crucial for various applications, including its role as a potential bacterial metabolite.[1] This guide provides a comprehensive comparison of suitable analytical techniques for the detection and quantification of 5-hydroxy-2-pentanone, complete with expected performance data and detailed experimental protocols.

Comparison of Analytical Techniques

The primary analytical methods for the determination of 5-hydroxy-2-pentanone are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between these techniques often depends on the sample matrix, required sensitivity, and the availability of instrumentation.

Analytical TechniquePrincipleTypical Detector(s)DerivatizationExpected Performance
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.Flame Ionization (FID), Mass Spectrometry (MS)Recommended for improved peak shape and thermal stability (e.g., silylation of the hydroxyl group).LOD: 0.1 - 10 ng/mLLOQ: 0.5 - 50 ng/mLLinearity (R²): >0.99Precision (%RSD): <15%
High-Performance Liquid Chromatography (HPLC) Separation of compounds in the liquid phase.Ultraviolet (UV), Diode Array (DAD), Mass Spectrometry (MS)Required for UV/DAD detection (e.g., DNPH derivatization of the ketone).LOD: 1 - 20 ng/mLLOQ: 5 - 100 ng/mLLinearity (R²): >0.99Precision (%RSD): <15%

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly suitable for the identification and quantification of 5-hydroxy-2-pentanone due to its volatility.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Capillary Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

Reagents:

  • 5-Hydroxy-2-pentanone standard

  • Silylation agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Solvent (e.g., Acetonitrile, Dichloromethane)

Sample Preparation (with Derivatization):

  • A 100 µL aliquot of the sample (or standard) is evaporated to dryness under a gentle stream of nitrogen.

  • The residue is reconstituted in 50 µL of acetonitrile.

  • 50 µL of BSTFA is added, and the mixture is heated at 60°C for 30 minutes.

  • After cooling to room temperature, 1 µL of the derivatized sample is injected into the GC-MS.

Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 250°C at 10°C/min.

    • Hold at 250°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • MS Ion Source Temperature: 230°C.

  • MS Mode: Electron Ionization (EI) with full scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Derivatization

For laboratories where GC-MS is not available, or for non-volatile matrices, HPLC with UV detection after derivatization is a viable alternative. The most common derivatization for ketones is with 2,4-dinitrophenylhydrazine (DNPH).

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV/Vis or Diode Array Detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • 5-Hydroxy-2-pentanone standard

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (in acidified acetonitrile)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

Sample Preparation and Derivatization:

  • To 1 mL of the sample (or standard) in acetonitrile, add 1 mL of the DNPH solution.

  • The mixture is vortexed and allowed to react at room temperature for 1 hour, protected from light.

  • The reaction mixture is then ready for injection or can be further diluted with the mobile phase if necessary.

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile (B) and water (A).

  • Gradient Program:

    • Start with 40% B, hold for 2 minutes.

    • Linearly increase to 90% B over 10 minutes.

    • Hold at 90% B for 3 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 360 nm.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction Sample->Extraction Derivatization Derivatization (Optional for GC, Mandatory for HPLC-UV) Extraction->Derivatization Chromatography Chromatographic Separation (GC or HPLC) Derivatization->Chromatography Detection Detection (MS, FID, or UV) Chromatography->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting decision_tree start Need to analyze 5-hydroxy-2-pentanone? volatile_matrix Is the sample matrix suitable for GC (volatile/semi-volatile)? start->volatile_matrix gc_ms_available Is GC-MS available? volatile_matrix->gc_ms_available Yes hplc_required HPLC is the preferred method volatile_matrix->hplc_required No gc_fid Use GC-FID gc_ms_available->gc_fid No gc_ms Use GC-MS for higher selectivity gc_ms_available->gc_ms Yes lc_ms_available Is LC-MS available? hplc_required->lc_ms_available derivatization_uv Derivatize with DNPH and use HPLC-UV lc_ms Use LC-MS for highest sensitivity and selectivity lc_ms_available->derivatization_uv No lc_ms_available->lc_ms Yes metabolic_pathway Precursor Bacterial Precursor Metabolite Enzyme1 Bacterial Enzyme(s) Precursor->Enzyme1 Analyte 5-Hydroxy-2-pentanone Enzyme1->Analyte Oxidation Oxidation (e.g., Alcohol Dehydrogenase) Analyte->Oxidation Host/Microbial Metabolism Reduction Reduction (e.g., Carbonyl Reductase) Analyte->Reduction Host/Microbial Metabolism Metabolite1 5-Oxo-pentanoic acid Oxidation->Metabolite1 Metabolite2 Pentane-2,5-diol Reduction->Metabolite2

References

A Comparative Review of Hydroxy Ketones: Synthesis, Solvent Properties, and Antimicrobial Applications

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of Hydroxyacetone, Diacetone Alcohol, and ortho-Hydroxyacetophenone for researchers, scientists, and drug development professionals.

Hydroxy ketones, a versatile class of organic compounds characterized by the presence of both a hydroxyl and a carbonyl group, play pivotal roles across various scientific and industrial domains. Their unique bifunctionality makes them valuable as chemical intermediates, specialized solvents, and bioactive molecules. This guide provides a comparative review of three distinct hydroxy ketones—Hydroxyacetone (an α-hydroxy ketone), Diacetone Alcohol (a β-hydroxy ketone), and ortho-Hydroxyacetophenone (an aromatic hydroxy ketone)—focusing on their synthesis, solvent properties, and antimicrobial applications, supported by experimental data.

Comparative Analysis of Physicochemical and Application-Relevant Properties

The selection of a hydroxy ketone for a specific application is dictated by its unique physicochemical properties. Hydroxyacetone, with its high reactivity, serves as a crucial building block in chemical synthesis. Diacetone Alcohol is widely employed as a solvent in coatings and cleaning products due to its low volatility and excellent solvency. ortho-Hydroxyacetophenone is a key precursor in the synthesis of flavonoids and other pharmaceuticals. A summary of their key properties is presented in Table 1.

PropertyHydroxyacetoneDiacetone Alcoholortho-Hydroxyacetophenone
Chemical Structure CH₃C(O)CH₂OHCH₃C(O)CH₂C(OH)(CH₃)₂C₆H₄(OH)C(O)CH₃
Molar Mass ( g/mol ) 74.08116.16136.15
Boiling Point (°C) 145-146[1]166213
Density (g/cm³ at 20°C) 1.059[1]0.9381.131
Flash Point (°C) 56[1]58106
Water Solubility MiscibleMiscibleSparingly soluble
Primary Application Chemical IntermediateSolventSynthesis Precursor

Synthesis of Hydroxy Ketones: A Comparative Overview

The efficient synthesis of hydroxy ketones is crucial for their widespread application. Various methods have been developed for the production of Hydroxyacetone, Diacetone Alcohol, and ortho-Hydroxyacetophenone, each with distinct advantages in terms of yield, reaction conditions, and catalyst requirements.

Synthesis of Hydroxyacetone from Glycerol

The catalytic dehydration of glycerol is a prominent and sustainable route for Hydroxyacetone production.[2] A comparison of different catalytic systems for this process is summarized in Table 2.

Catalyst SystemSupportReaction PhaseTemperature (°C)Glycerol Conversion (%)Hydroxyacetone Selectivity (%)Hydroxyacetone Yield (%)
CopperAlumina (γ-Al₂O₃)Gas250>90>90-
Copper, Chromium, Aluminum, ZincAlumina, Zeolite, Zirconium Dioxide, Calcium OxideLiquid170-220-80-100-
SilverSilica (SiO₂)Gas24091>86~78
Lanthanum Cuprate (La₂CuO₄)-Gas260-280--76
Synthesis of Diacetone Alcohol via Aldol Condensation

Diacetone Alcohol is commercially produced through the base-catalyzed aldol condensation of acetone.[3] The reaction can be carried out using various bases, with yields depending on the reaction conditions.

CatalystTemperature (°C)Reaction Time (h)Acetone Conversion (%)Diacetone Alcohol Selectivity (%)Reference
Barium HydroxideReflux95-120~80% (product in mixture)-[4]
Amberlyst A26-OH04~15~97[5]
Calcium Carbide56-85- (co-production)[6]
Synthesis of ortho-Hydroxyacetophenone

ortho-Hydroxyacetophenone is commonly synthesized via the Fries rearrangement of phenyl acetate or through the Baker-Venkataraman rearrangement of an appropriate precursor. The ratio of ortho to para isomers in the Fries rearrangement is highly dependent on the reaction conditions.

ReactionCatalystSolventTemperature (°C)Yield (%)Reference
Fries Rearrangementp-toluenesulfonic acidSolvent-free100-11060 (ortho-isomer)
Fries RearrangementAluminum chlorideChlorobenzene60-6523 (ortho-isomer)
Baker-Venkataraman RearrangementPotassium HydroxidePyridine5094-97 (of flavone from o-hydroxydibenzoylmethane)[7]

Applications in Focus: A Comparative Perspective

Solvent Properties: Diacetone Alcohol vs. Hydroxyacetone

Diacetone Alcohol is a well-established solvent in the coatings industry, valued for its low evaporation rate and good solvency for a wide range of resins.[8] Hydroxyacetone, while also a solvent, is more commonly used as a reactive intermediate. A comparison of their key solvent properties is provided in Table 5.

PropertyDiacetone AlcoholHydroxyacetone
Evaporation Rate (n-BuAc = 1) 0.12[9]-
Viscosity (mPa·s at 25°C) 2.798[9]-
Hansen Solubility Parameters (MPa½) δt = 20.8, δd = 15.8, δp = 8.2, δh = 10.8[10]-
Antimicrobial Activity

Hydroxy ketones and their derivatives have shown promise as antimicrobial agents. The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for the synthesis of the discussed hydroxy ketones and for the evaluation of antimicrobial activity.

Synthesis of Diacetone Alcohol via Aldol Condensation

Principle: Two molecules of acetone undergo a base-catalyzed aldol condensation to form one molecule of Diacetone Alcohol.

Procedure:

  • Acetone is refluxed in the presence of a solid barium hydroxide catalyst packed in a Soxhlet extractor.

  • The reaction progress is monitored by the change in specific gravity of the reaction mixture.

  • The reaction is typically run for 95-120 hours.

  • The crude product is then purified by fractional distillation under reduced pressure to prevent decomposition.[4]

Synthesis of ortho-Hydroxyacetophenone via Fries Rearrangement

Principle: Phenyl acetate undergoes an acid-catalyzed intramolecular acyl migration to yield a mixture of ortho- and para-hydroxyacetophenone.

Procedure:

  • Phenyl acetate is heated with a Lewis acid catalyst, such as aluminum chloride, or a Brønsted acid like p-toluenesulfonic acid.[3]

  • The reaction temperature is a critical parameter influencing the ratio of ortho and para isomers.

  • After the reaction, the mixture is quenched with an acid and ice.

  • The ortho-isomer can be separated from the para-isomer by steam distillation, as o-hydroxyacetophenone is steam volatile.[3]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

Principle: The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Procedure:

  • A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable growth medium.

  • Each well is inoculated with a standardized suspension of the test microorganism.

  • The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[14]

Signaling Pathways and Logical Relationships

To visualize the complex processes described, Graphviz diagrams are provided below, illustrating a key signaling pathway and representative experimental workflows.

Ketogenesis_Pathway Fatty Acids Fatty Acids Acetyl-CoA Acetyl-CoA Fatty Acids->Acetyl-CoA β-oxidation Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA Acetoacetate Acetoacetate HMG-CoA->Acetoacetate HMG-CoA lyase Beta-Hydroxybutyrate Beta-Hydroxybutyrate Acetoacetate->Beta-Hydroxybutyrate BDH1 Acetone Acetone Acetoacetate->Acetone Spontaneous PI3K/AKT/mTOR Pathway PI3K/AKT/mTOR Pathway Beta-Hydroxybutyrate->PI3K/AKT/mTOR Pathway Modulates

Ketogenesis and its link to the PI3K/AKT/mTOR signaling pathway.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants Reactants Reaction Reaction Reactants->Reaction Crude Product Crude Product Reaction->Crude Product Purification Method Distillation Chromatography Crude Product->Purification Method Pure Product Pure Product Purification Method->Pure Product Analysis NMR GC-MS HPLC Pure Product->Analysis

A generalized workflow for chemical synthesis and analysis.

Antimicrobial_Susceptibility_Workflow Microorganism Culture Microorganism Culture Inoculum Preparation Inoculum Preparation Microorganism Culture->Inoculum Preparation Inoculation Inoculation Inoculum Preparation->Inoculation Serial Dilution of Test Compound Serial Dilution of Test Compound Serial Dilution of Test Compound->Inoculation Incubation Incubation Inoculation->Incubation Result Analysis Result Analysis Incubation->Result Analysis Visual Inspection / OD Measurement

Workflow for determining Minimum Inhibitory Concentration (MIC).

References

Safety Operating Guide

Safe Disposal of 3-Acetyl-1-propanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the pharmaceutical and drug development fields, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 3-Acetyl-1-propanol (CAS No. 1071-73-4), ensuring compliance and minimizing risk.

I. Understanding the Hazards

This compound is classified as a combustible liquid and can cause irritation to the eyes, skin, and respiratory tract.[1][2] Prolonged exposure may lead to skin and eye irritation.[1] It is crucial to handle this chemical in a well-ventilated area and wear appropriate personal protective equipment (PPE), including protective gloves and eye protection.[1][2]

II. Key Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This information is vital for its safe handling and storage.

PropertyValue
Molecular Formula C5H10O2
Molecular Weight 102.13 g/mol
Appearance Colorless liquid[2][3]
Boiling Point 181°C (357.8°F)[1]
Flash Point Approx. 62°C (143.6°F)[1]
Density Approx. 0.975 g/cm³[1]
Solubility Miscible with water[1]
Auto-ignition Temperature Approx. 330°C[1]

III. Proper Disposal Procedures

The primary principle for the disposal of this compound is to adhere strictly to local, regional, national, and international regulations.[1] Under no circumstances should this chemical be released into drains or the environment.[1][2]

Step-by-Step Disposal Protocol:

  • Consult Regulations: Before initiating disposal, consult your institution's environmental health and safety (EHS) office and review all applicable waste disposal regulations.

  • Waste Collection:

    • Collect surplus and non-recyclable this compound in a suitable, labeled, and tightly sealed container.[2]

    • Containers that have been opened must be carefully resealed and stored upright to prevent leakage.[2]

  • Engage a Licensed Professional: The recommended method of disposal is to contact and contract with a licensed professional waste disposal service.[2][4] These companies are equipped to handle and dispose of chemical waste in a compliant and environmentally sound manner.

  • Incineration: This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[2][4] This should only be performed by a licensed and qualified facility.

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[2][4] Do not reuse empty containers.

IV. Accidental Release Measures

In the event of a spill, take the following immediate actions:

  • Evacuate and Ventilate: Evacuate the area and ensure adequate ventilation. Remove all sources of ignition.[2][4]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the product to enter drains.[2][4]

  • Clean-up: Contain the spillage and then collect it with an electrically protected vacuum cleaner or by wet-brushing. Place the collected material in a suitable container for disposal according to local regulations.[2]

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: this compound Waste Generated assess Assess Waste: - Surplus/Unused - Contaminated Materials start->assess containerize Securely Containerize and Label Waste assess->containerize consult Consult Institutional EHS & Local Regulations containerize->consult licensed_disposal Engage Licensed Waste Disposal Company consult->licensed_disposal incineration High-Temperature Incineration (by licensed facility) licensed_disposal->incineration documentation Complete Waste Manifest & Documentation incineration->documentation end End: Disposal Complete documentation->end

References

Essential Safety and Operational Guide for 3-Acetyl-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety protocols and logistical information for the handling and disposal of 3-Acetyl-1-propanol (CAS No. 1071-73-4). Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.

Hazard Identification and Immediate Precautions

This compound is classified as a Category 3 flammable liquid and a Category 2A eye irritant.[1] It is crucial to handle this chemical in a well-ventilated area and away from any sources of ignition such as open flames, sparks, or hot surfaces.[1][2]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.

Protection Type Specific Recommendations Rationale
Eye Protection Safety glasses with side-shields or chemical safety goggles conforming to EN166 or NIOSH standards.Protects against splashes that can cause serious eye irritation.[2][3]
Hand Protection For full contact: Butyl rubber gloves (minimum 0.3 mm thickness, >480 min breakthrough time). For splash contact: Nitrile rubber gloves (minimum 0.2 mm thickness, >30 min breakthrough time).[3] Always inspect gloves before use and dispose of contaminated gloves according to regulations.[3]Provides a barrier against skin contact, which may cause irritation upon prolonged exposure.[2]
Skin and Body Protection A long-sleeved laboratory coat should be worn.[2] For larger quantities or where splashing is likely, flame-retardant and antistatic protective clothing is recommended.Protects skin from accidental contact and prevents contamination of personal clothing.
Respiratory Protection Typically not required when handled in a well-ventilated area or a chemical fume hood.[2] If ventilation is inadequate and vapors may be inhaled, a NIOSH-approved respirator with an organic vapor (OV) cartridge (black color code) is required.[2][4][5][6]Prevents irritation of the respiratory tract from inhalation of vapors.[2]

Safe Handling and Storage Protocol

Operational Steps:

  • Preparation: Ensure a well-ventilated area, preferably a chemical fume hood, is operational.[2] Clear the workspace of all ignition sources.[2]

  • Equipment: Use containers that can be properly grounded during transfer to prevent static discharge.[2]

  • Handling: Avoid direct contact with skin and eyes.[2] Do not eat, drink, or smoke in the handling area.[2]

  • Storage: Store in a cool, dry, and well-ventilated location, away from direct sunlight and incompatible materials such as strong oxidizing agents.[1][2] Keep containers tightly sealed. Recommended storage temperature is below 25°C.[2]

Emergency and First Aid Procedures

Exposure Route First Aid Measures
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[2] Seek medical attention if irritation persists.[2]
Skin Contact Wash the affected area with soap and water.[2] Remove contaminated clothing.
Inhalation Move the individual to fresh air.[2] If breathing is difficult, provide respiratory support and seek medical attention.
Ingestion Do NOT induce vomiting.[4] Rinse the mouth with water and seek immediate medical attention.[4]
Fire For small fires, use alcohol-resistant foam, dry chemical powder, or carbon dioxide.[3][4] Large amounts of water may be ineffective.[3][4] Wear self-contained breathing apparatus (SCBA) for firefighting.[3][4]
Spill Remove all ignition sources.[4] Ventilate the area. Absorb the spill with an inert material and place it in a suitable, closed container for disposal.[3][4] Do not allow the chemical to enter drains.[1][3][4]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Collection: Collect waste in a clearly labeled, sealed container.

  • Disposal: Dispose of the waste through a licensed professional waste disposal service in accordance with local, regional, and national regulations.[1][2][3] Do not dispose of it in drains or the environment.[1][2][3] Contaminated packaging should be disposed of as unused product.[4]

Chemical and Physical Properties

Property Value
Molecular Formula C5H10O2[2]
Molecular Weight 102.13 g/mol [2]
Appearance Colorless to light yellow liquid[2]
Boiling Point 144-145 °C at 100 mmHg
Density Approximately 0.975 g/cm³[2]
Solubility Miscible with water[2]
Vapor Pressure 0.44 kPa at 25°C[2]
Auto-ignition Temperature Approximately 330°C[2]

Experimental Workflow Diagram

The following diagram outlines the standard workflow for the safe handling of this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Post-Handling & Disposal A Verify Fume Hood Operation B Remove Ignition Sources A->B C Don Required PPE B->C D Ground Equipment C->D Proceed to Handling E Perform Experiment D->E F Tightly Seal Container After Use E->F G Collect Waste in Labeled Container F->G Proceed to Disposal H Dispose of Contaminated PPE G->H I Arrange for Professional Waste Disposal H->I

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.